3-Fluoro-4-formylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJKOIYVMNOZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611988 | |
| Record name | 3-Fluoro-4-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193290-80-1 | |
| Record name | 3-Fluoro-4-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-4-formylbenzoic acid chemical properties
An In-depth Technical Guide to 3-Fluoro-4-formylbenzoic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No: 193290-80-1), a key bifunctional building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, synthesis, and applications of this versatile compound, grounding theoretical knowledge in practical, field-proven insights.
Introduction and Strategic Importance
This compound is a substituted aromatic carboxylic acid featuring three distinct functional groups: a carboxylic acid, an aldehyde, and a fluorine atom attached to the benzene ring. This unique combination makes it a highly valuable intermediate for constructing complex molecular architectures. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of both an aldehyde and a carboxylic acid group offers orthogonal chemical handles for sequential, selective reactions, enabling the synthesis of diverse compound libraries for drug discovery and materials science.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible science. The key physical and chemical properties of this compound are summarized below.
Core Physical and Chemical Data
The following table consolidates critical data points for this compound, sourced from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 193290-80-1 | [3][4] |
| Molecular Formula | C₈H₅FO₃ | [3][4][5] |
| Molecular Weight | 168.12 g/mol | [3][4][5] |
| Appearance | Solid | [3][6] |
| Purity | ≥95% | [3][6] |
| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.426 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | 4°C or -20°C, stored under nitrogen | [3][5][7] |
Spectroscopic Profile
While specific spectra are proprietary, the expected spectroscopic signatures for confirming the identity and purity of this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically a singlet downfield, ~9.5-10.5 ppm), and the carboxylic acid proton (a broad singlet, often >11 ppm). The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
¹³C NMR: The carbon NMR would feature characteristic peaks for the carboxylic acid carbonyl (~165-170 ppm), the aldehyde carbonyl (~190-195 ppm), and multiple signals in the aromatic region (110-160 ppm). The carbon atoms bonded to or near the fluorine will exhibit C-F coupling, which is a key diagnostic feature.
-
¹⁹F NMR: This technique is highly sensitive for fluorinated compounds.[8] A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch for the aldehyde (~1680-1700 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.12 g/mol ).
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
Caption: Key reaction pathways for this compound.
-
Carboxylic Acid Moiety: This group is a classic handle for forming stable amide bonds, a cornerstone of peptide and small molecule synthesis. It can be activated with coupling reagents (e.g., HATU, EDC) or converted to a more reactive acid chloride. Esterification is also a straightforward transformation.
-
Aldehyde Moiety: The aldehyde is a versatile electrophile. It readily undergoes reductive amination to form secondary amines, a crucial reaction in library synthesis. It is also susceptible to nucleophilic attack to form alcohols (via reduction) or cyanohydrins, and can participate in various condensation and C-C bond-forming reactions (e.g., Wittig, Horner-Wadsworth-Emmons).[9]
-
Fluorinated Aromatic Ring: The fluorine atom and the two deactivating groups (aldehyde and carboxylic acid) make the ring electron-deficient. This generally renders it resistant to electrophilic aromatic substitution but potentially susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions with potent nucleophiles, although this is less common.
Representative Synthesis Protocol
While multiple proprietary methods exist, a plausible and scalable synthesis can be designed from commercially available precursors. The following protocol describes a conceptual pathway involving the oxidation of a methyl group, a common and reliable transformation in organic synthesis.
Objective: To synthesize this compound from 3-Fluoro-4-methylbenzoic acid.
Causality: This route is chosen for its directness. The methyl group at the 4-position is activated for oxidation to an aldehyde due to its benzylic position. Controlling the oxidation to stop at the aldehyde stage, rather than proceeding to the carboxylic acid, is the key challenge. Reagents like chromium trioxide or manganese dioxide are often used, but milder, more selective methods are preferred in modern synthesis.
Caption: A multi-step workflow for the synthesis of this compound.
Step-by-Step Methodology (Conceptual)
-
Protection of the Carboxylic Acid:
-
Procedure: Dissolve 3-Fluoro-4-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent benzylic bromination and oxidation steps.
-
-
Benzylic Bromination:
-
Procedure: Dissolve the resulting methyl ester in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator such as AIBN. Heat the mixture under reflux with light initiation.
-
Rationale: This is a standard Wohl-Ziegler reaction to selectively brominate the benzylic methyl group, creating a reactive intermediate.
-
-
Oxidation to Aldehyde:
-
Procedure: The crude brominated intermediate is dissolved in dimethyl sulfoxide (DMSO). Sodium bicarbonate is added, and the mixture is heated.
-
Rationale: This is a Kornblum oxidation, a reliable method for converting a benzyl halide to an aldehyde without over-oxidation to the carboxylic acid.
-
-
Deprotection (Hydrolysis):
-
Procedure: The resulting aldehyde-ester is hydrolyzed using either acidic (e.g., aqueous HCl) or basic (e.g., LiOH in THF/water) conditions, followed by an acidic workup to protonate the carboxylate.
-
Rationale: This final step removes the methyl ester protecting group to yield the target molecule. The product is then purified by recrystallization or column chromatography.
-
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate precautions.
| GHS Classification | Hazard Statements | Precautionary Statements |
| Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][11] Storing under an inert atmosphere (nitrogen) is recommended for long-term stability.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[12]
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its unique trifunctional nature. The strategic placement of a fluorine atom, coupled with the orthogonal reactivity of its aldehyde and carboxylic acid groups, provides medicinal and materials chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its effective and safe application in research and development.
References
- 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629. PubChem. [Link]
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Angewandte Chemie. [Link]
- Supporting Information for A general method for the synthesis of aldehydes.
- The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- MSDS of 4-Fluoro-2-formylbenzoic acid. Capot Chemical Co.,Ltd. [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. Milliken. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 193290-80-1 [sigmaaldrich.com]
- 4. This compound CAS#: 193290-80-1 [m.chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. usbio.net [usbio.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. capotchem.cn [capotchem.cn]
A Comprehensive Technical Guide to 3-Fluoro-4-formylbenzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 3-Fluoro-4-formylbenzoic acid (CAS No. 193290-80-1), a pivotal building block in contemporary medicinal chemistry. This document elucidates its chemical identity, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted therapeutics such as PARP inhibitors. Detailed experimental protocols, spectroscopic data, and safety information are also presented to equip researchers and drug development professionals with the essential knowledge for its effective utilization.
Introduction: The Strategic Importance of Fluorinated Aromatics in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound, a trifunctional aromatic compound, embodies the strategic utility of fluorination. Its unique constellation of a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures.
The presence of the fluorine atom at the 3-position modulates the electronic properties of the aromatic ring, influencing the reactivity of the adjacent functional groups and providing a potential site for metabolic blocking. The aldehyde at the 4-position and the carboxylic acid at the 1-position offer orthogonal handles for a variety of chemical transformations, making this molecule a highly sought-after intermediate in the synthesis of bioactive compounds.
Chemical Identity:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 193290-80-1[4][5] |
| Molecular Formula | C₈H₅FO₃[4] |
| Molecular Weight | 168.12 g/mol [6] |
| InChI Key | GJJKOIYVMNOZSD-UHFFFAOYSA-N[4] |
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its handling, characterization, and application in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg | [4] |
| Storage Temperature | 4°C, stored under nitrogen | [4] |
Spectroscopic Characterization:
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the acidic proton of the carboxylic acid. The aldehyde proton will also be a key diagnostic signal.
-
δ ~13.5 (s, 1H): Carboxylic acid proton (-COOH), typically a broad singlet.
-
δ ~10.1 (s, 1H): Aldehyde proton (-CHO).
-
δ ~8.2-8.4 (m, 2H): Aromatic protons ortho and para to the fluorine atom, showing complex coupling.
-
δ ~7.8 (t, 1H): Aromatic proton meta to the fluorine atom.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆): The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the benzene ring, the carboxyl group, and the formyl group.
-
δ ~192: Aldehyde carbonyl carbon (C=O).
-
δ ~166: Carboxylic acid carbonyl carbon (C=O).
-
δ ~160 (d, J ≈ 250 Hz): Carbon bearing the fluorine atom (C-F).
-
δ ~125-140: Aromatic carbons.
Predicted Infrared (IR) Spectrum: The IR spectrum will be characterized by the absorption bands of its key functional groups.
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2850 and ~2750 cm⁻¹: C-H stretches of the aldehyde.
-
~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid and aldehyde (may overlap).[6]
-
~1600, ~1475 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹: C-F stretch.[7]
Synthesis of this compound: A Strategic Approach
A common and logical synthetic route to this compound involves the oxidation of a suitable precursor, such as 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid. A plausible and industrially scalable approach starts from 2-fluoro-4-bromotoluene.
Figure 1: A potential synthetic pathway to this compound.
Experimental Protocol: Oxidation of 3-Fluoro-4-methylbenzaldehyde
This protocol describes a general method for the oxidation of a substituted benzaldehyde to the corresponding benzoic acid using potassium permanganate under alkaline conditions.[1][2]
Materials:
-
3-Fluoro-4-methylbenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-methylbenzaldehyde (1 equivalent) in a minimal amount of ethanol.
-
Add a solution of sodium carbonate (1.2 equivalents) in distilled water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate (1.5 equivalents) in distilled water portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing for 1-2 hours after the final addition of permanganate, or until a spot test indicates the absence of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bisulfite to quench any excess potassium permanganate (the brown manganese dioxide precipitate will dissolve).
-
Filter the solution to remove any remaining manganese dioxide.
-
Carefully acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2. A white precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules, most notably as a key building block for Poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors, particularly those with BRCA1/2 mutations.[10]
Role in the Synthesis of PARP Inhibitors
The structural motif of this compound is found in the core structure of several PARP inhibitors, including analogues of the approved drug Olaparib.[4][8] The carboxylic acid functionality allows for amide bond formation with piperazine derivatives, a common feature in many PARP inhibitors. The aldehyde group can be further elaborated or used in reductive amination reactions to introduce additional diversity.
Figure 2: General scheme for the utilization of this compound in PARP inhibitor synthesis.
A key intermediate in several patented syntheses of Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, which shares the fluorinated benzoic acid scaffold.[8][11] The synthesis of analogues and radiolabeled tracers for PET imaging often utilizes fluorinated benzoic acids, highlighting the importance of this class of compounds in both therapeutic and diagnostic applications.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a strategically important and versatile building block in modern drug discovery. Its unique combination of functional groups, coupled with the beneficial effects of the fluorine substituent, makes it an invaluable intermediate for the synthesis of complex and potent bioactive molecules. Its role in the development of PARP inhibitors underscores its significance in the field of oncology. This guide provides a comprehensive resource for researchers and scientists, enabling the effective and safe utilization of this key chemical entity in their drug development endeavors.
References
- Scribd. (n.d.). To Prepare Benzoic Acid by Alkaline Oxidation of Benzaldehyde.
- IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.
- National Center for Biotechnology Information. (2022). A practical and scalable manufacturing process for the key intermediate of poly(ADP-ribose) polymerase inhibitor Olaparib. ACS Omega.
- ChemBK. (n.d.). 193290-80-1.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
- Google Patents. (n.d.). Processes for preparing olaparib.
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- Google Patents. (n.d.). Processes for preparing olaparib.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.
- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
- National Center for Biotechnology Information. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.
- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands.
- LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2019). 1H and 13 C NMR Chemical Shift Prediction Models.
- National Center for Biotechnology Information. (2020). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules.
- University of Wisconsin-Madison. (n.d.). 4 - Supporting Information.
- Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- National Center for Biotechnology Information. (2018). 4-Hydroxybenzoic acid-a versatile platform intermediate for value-added compounds. Applied Microbiology and Biotechnology.
- Open Access Journals. (n.d.). A Note on the Effective Production of Bioactive Molecules by an Edible Mushroom in a Batch Stirred Tank Bioreactor.
Sources
- 1. scribd.com [scribd.com]
- 2. research-advances.org [research-advances.org]
- 3. youtube.com [youtube.com]
- 4. Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 10. globalscientificjournal.com [globalscientificjournal.com]
- 11. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure and Properties of 3-Fluoro-4-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-formylbenzoic acid, a trifunctional benzene derivative, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the fluorine atom, in particular, can profoundly influence the molecule's physicochemical and biological properties, making it a valuable building block in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, offering insights for researchers and professionals in drug discovery and chemical synthesis.
Molecular Structure and Physicochemical Properties
This compound possesses a planar aromatic core with three key functional groups: a carboxyl group at position 1, a fluorine atom at position 3, and a formyl (aldehyde) group at position 4. This substitution pattern gives rise to a unique interplay of electronic and steric effects that define its chemical behavior.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 193290-80-1 | |
| Molecular Formula | C₈H₅FO₃ | |
| Molecular Weight | 168.12 g/mol | |
| Appearance | Solid | |
| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg |
The molecule's structure can be visualized as follows:
Caption: 2D structure of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the acidic proton of the carboxylic acid, as well as the aldehydic proton. The chemical shifts will be influenced by the electronic effects of the substituents. The fluorine atom will introduce additional complexity through H-F coupling.
-
Aromatic Protons: Three signals are expected in the aromatic region (typically 7.0-8.5 ppm). The proton ortho to the carboxyl group will likely appear at the most downfield position due to the strong electron-withdrawing nature of this group. The other two aromatic protons will show splitting patterns influenced by both proton-proton and proton-fluorine couplings.
-
Aldehydic Proton: A singlet or a doublet (due to coupling with the adjacent aromatic proton) is expected in the range of 9.5-10.5 ppm.
-
Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift, typically above 10 ppm, which is characteristic of carboxylic acid protons.
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups and the fluorine atom.
-
Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and aldehyde groups will appear at the most downfield positions, typically in the range of 165-195 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-170 ppm. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the vibrational modes of the functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1]
-
C=O Stretch (Carboxylic Acid and Aldehyde): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is usually found at a slightly higher wavenumber, around 1700-1715 cm⁻¹.[1]
-
C-F Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ will be indicative of the C-F bond.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[2]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. The fragmentation pattern would likely involve the loss of characteristic neutral fragments.
-
Loss of -OH (M-17): A peak corresponding to the loss of a hydroxyl radical from the carboxylic acid group.[3]
-
Loss of -CHO (M-29): A peak resulting from the cleavage of the formyl group.[3]
-
Loss of -COOH (M-45): A significant peak due to the loss of the carboxyl group.[3]
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound, leveraging established organic transformations. A plausible and efficient approach involves the functionalization of a readily available starting material like 2-fluoro-4-bromotoluene.
Proposed Synthetic Pathway
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 3-Fluoro-4-formylbenzoic Acid in Modern Drug Discovery
This compound is a key building block in medicinal chemistry, valued for its trifunctional nature. The presence of a carboxylic acid, an aldehyde, and a fluorine atom on a single aromatic scaffold provides a versatile platform for the synthesis of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, the carboxylic acid serves as a handle for amide bond formation and other derivatizations, and the aldehyde group is a precursor for a wide range of chemical transformations. These attributes make this compound a valuable intermediate in the development of novel therapeutics and other bioactive molecules. This guide provides a comprehensive overview of a robust and accessible synthetic pathway to this important compound, detailing the underlying chemical principles and providing actionable experimental protocols.
Strategic Overview of the Synthetic Pathway
The most direct and strategically sound approach to the synthesis of this compound involves a two-step sequence starting from the readily available 3-fluoro-4-methylbenzoic acid. This pathway is advantageous due to the commercial availability of the starting material and the relatively straightforward nature of the transformations involved.
The overall synthetic strategy is as follows:
-
Benzylic Bromination: The methyl group of 3-fluoro-4-methylbenzoic acid is selectively halogenated to yield 3-fluoro-4-(bromomethyl)benzoic acid. This step activates the benzylic position for subsequent nucleophilic substitution.
-
Sommelet Reaction: The resulting benzyl bromide is then converted to the desired aldehyde, this compound, via the Sommelet reaction. This classic transformation provides a reliable method for the introduction of a formyl group at the benzylic position.
This synthetic route is depicted in the following workflow diagram:
starting materials for 3-Fluoro-4-formylbenzoic acid synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Fluoro-4-formylbenzoic Acid
Abstract
This compound is a key building block in contemporary drug discovery and materials science, valued for its unique electronic properties and versatile reactivity. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the causal factors influencing reaction outcomes. We will explore established methodologies, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
The strategic incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound, possessing a fluorine atom, a directing carboxyl group, and a reactive aldehyde, serves as a versatile scaffold for the synthesis of a wide array of complex molecular architectures. Its application spans the development of novel pharmaceuticals, agrochemicals, and advanced polymers. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for researchers in these fields.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route is often dictated by factors such as the commercial availability and cost of the precursors, the desired scale of the reaction, and the laboratory's capabilities. This guide will focus on the most prevalent and practical synthetic strategies.
A high-level overview of the synthetic pathways is presented below:
Caption: Primary synthetic routes to this compound.
Route 1: Selective Oxidation of 3-Fluoro-4-methylbenzoic Acid
This is arguably the most direct and widely employed route, leveraging the commercially available and relatively inexpensive starting material, 3-fluoro-4-methylbenzoic acid. The core of this strategy lies in the selective oxidation of the benzylic methyl group to an aldehyde, without over-oxidation to a carboxylic acid or modification of the existing carboxyl group.
Causality Behind Experimental Choices
The primary challenge in this transformation is achieving selective oxidation. The electron-withdrawing nature of both the fluorine and carboxylic acid groups deactivates the aromatic ring, making the benzylic C-H bonds stronger and more resistant to oxidation compared to electron-rich toluenes.[1] Therefore, reaction conditions must be carefully controlled.
Several oxidizing agents can be employed, each with its own set of advantages and disadvantages.
| Oxidizing Agent System | Typical Conditions | Advantages | Disadvantages |
| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile/Water, moderate temperature | High selectivity for aldehydes. | Stoichiometric amounts of cerium salts are required, leading to significant waste. |
| o-Iodoxybenzoic acid (IBX) | DMSO, moderate temperature | Mild and selective. | Can be explosive under certain conditions; relatively expensive. |
| Unspecific Peroxygenase (UPO) | Biocatalytic, aqueous media, H₂O₂ | Environmentally benign, high selectivity. | Requires specialized enzymes and conditions. |
| N-Bromosuccinimide (NBS) / Light | CCl₄, reflux, radical initiator | Readily available reagents. | Often leads to benzylic bromination, requiring a subsequent hydrolysis step. |
Detailed Experimental Protocol: IBX Oxidation
This protocol provides a reliable method for the selective oxidation of 3-fluoro-4-methylbenzoic acid using IBX.
Materials:
-
3-Fluoro-4-methylbenzoic acid
-
o-Iodoxybenzoic acid (IBX)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-fluoro-4-methylbenzoic acid (1 equivalent) in anhydrous DMSO (0.5 M), add IBX (1.5 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted starting material and the IBX byproduct) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.
Route 2: Electrophilic Formylation of 3-Fluorobenzoic Acid
This approach involves the direct introduction of a formyl group onto the 3-fluorobenzoic acid backbone. The primary challenge here is the deactivating nature of both the fluorine and carboxylic acid substituents, which makes electrophilic aromatic substitution difficult.
The Vilsmeier-Haack Reaction: A Viable Option?
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2][3][4][5] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). While this reaction is generally less effective on electron-deficient rings, it can sometimes be driven to completion under harsher conditions.
The directing effects of the substituents on 3-fluorobenzoic acid are crucial. The carboxylic acid is a meta-director, while the fluorine is an ortho, para-director. This leads to a complex regiochemical outcome, with the desired 4-position being one of the potential sites for formylation.
Caption: Simplified workflow for the Vilsmeier-Haack formylation.
Considerations for Protocol Development
A successful Vilsmeier-Haack formylation of 3-fluorobenzoic acid would likely require:
-
Elevated Temperatures: To overcome the activation energy barrier of this challenging electrophilic substitution.
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.
-
Careful Stoichiometry: An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.
Due to the potential for low yields and the formation of multiple isomers, this route is generally considered less practical than the oxidation of 3-fluoro-4-methylbenzoic acid for large-scale synthesis.
Route 3: Functionalization of 3-Fluoro-4-methylbenzonitrile
3-Fluoro-4-methylbenzonitrile is another commercially available starting material that offers a viable, albeit multi-step, route to the target compound.[6][7]
Synthetic Strategy
The most logical pathway involves two key transformations:
-
Hydrolysis of the Nitrile: The nitrile group is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically with heating.
-
Oxidation of the Methyl Group: The methyl group is then oxidized to an aldehyde, as described in Route 1.
Alternatively, one could consider the reduction of the nitrile to an aldehyde, for instance, via a Stephen reduction (using SnCl₂/HCl) followed by hydrolysis.[8] However, this would then necessitate the selective oxidation of the resulting benzylic alcohol in the presence of the aldehyde, which could be challenging.
Caption: Two-step synthesis from 3-Fluoro-4-methylbenzonitrile.
Experimental Protocol: Nitrile Hydrolysis
Materials:
-
3-Fluoro-4-methylbenzonitrile
-
Sulfuric acid (concentrated)
-
Water
-
Sodium hydroxide solution
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of 3-fluoro-4-methylbenzonitrile and water.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH of the solution with a sodium hydroxide solution to precipitate any impurities, then filter.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 3-fluoro-4-methylbenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The resulting 3-fluoro-4-methylbenzoic acid can then be used in the oxidation step as described in Route 1.
Conclusion and Future Perspectives
The synthesis of this compound is most efficiently achieved through the selective oxidation of the readily available starting material, 3-fluoro-4-methylbenzoic acid. While other routes exist, they often present challenges in terms of regioselectivity, reaction conditions, or the number of synthetic steps.
Future research in this area may focus on the development of more sustainable and catalytic oxidation methods, potentially utilizing transition metal catalysts with molecular oxygen or other green oxidants. Furthermore, advances in C-H activation and formylation chemistry could one day make the direct formylation of 3-fluorobenzoic acid a more competitive and attractive synthetic strategy.
References
- Careers360. (2024, September 12). benzonitrile into benzaldehyde.
- Filo. (2025, February 19). Formation of Banzaldehyde from Benzonitriles.
- Homework.Study.com. Give necessary reagents for the conversion below. Multiple steps will be necessary.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid.
- ResearchGate. (2025, August 7). Oxidative functionalization of benzylic C–H bonds by DDQ.
- Science of Synthesis. Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.
- Wikipedia. Vilsmeier–Haack reaction.
- ACS Publications. Reduction potentials for substituted benzyl radicals: pKa values for the corresponding toluenes.
- ResearchGate. (2024, July 6). Selective Oxidations of Toluenes and Benzyl Alcohols by an Unspecific Peroxygenase (UPO).
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Wikipedia. Formylation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benzonitrile into benzaldehyde [learn.careers360.com]
An In-depth Technical Guide to 3-Fluoro-4-formylbenzoic Acid: Properties, Reactivity, and Applications
Introduction
3-Fluoro-4-formylbenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a fluorine substituent on a benzene ring. This unique combination of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount. The presence of the aldehyde and carboxylic acid groups offers orthogonal reactivity, allowing for sequential and selective chemical modifications. The fluorine atom, a common bioisostere in drug design, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, explore its characteristic reactivity, outline a representative synthetic approach, and discuss its applications as a pivotal intermediate in the synthesis of complex target molecules.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are crucial for its handling, reaction setup, and characterization. These properties are summarized in the table below.
Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅FO₃ | [2][3] |
| Molecular Weight | 168.12 g/mol | [2][3] |
| CAS Number | 193290-80-1 | [2][4] |
| Appearance | Solid | [2] |
| Boiling Point | 330.6 ± 27.0 °C (at 760 mmHg, predicted) | [2][3] |
| Density | 1.426 ± 0.06 g/cm³ (predicted) | [3] |
| Purity | ≥95% (typical) | [2] |
| Storage Conditions | 4°C, store under an inert atmosphere (e.g., Nitrogen) | [2] |
Spectroscopic Profile
While specific spectra are dependent on the acquisition conditions, the following provides an expert analysis of the expected spectroscopic signatures essential for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The acidic proton of the carboxylic acid group will appear as a broad singlet significantly downfield, typically >10 ppm. The aldehyde proton will be a sharp singlet between 9.5 and 10.5 ppm. The three aromatic protons will appear in the 7.5-8.5 ppm region, exhibiting complex splitting patterns (doublets and triplets of doublets) due to coupling with each other and with the fluorine atom (³J-HH, ⁴J-HH, ³J-HF, and ⁴J-HF).
-
¹³C NMR: The carbon spectrum will show distinct signals for the two carbonyl carbons: the aldehyde carbon around 190-195 ppm and the carboxylic acid carbon around 165-170 ppm. The aromatic carbons will resonate between 115-165 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J-CF, typically >240 Hz), and other aromatic carbons will exhibit smaller two- and three-bond C-F couplings, which are invaluable for unambiguous signal assignment.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong carbonyl (C=O) stretching absorptions. The carboxylic acid C=O stretch typically appears as a broad band around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is found at a slightly higher frequency, around 1700-1710 cm⁻¹. The broad O-H stretch of the carboxylic acid dimer will be visible from 2500-3300 cm⁻¹. A C-F stretching vibration can be expected in the 1100-1300 cm⁻¹ region.
Chemical Properties and Reactivity
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The electron-withdrawing nature of the fluorine, aldehyde, and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. The primary reactivity, however, is centered on the aldehyde and carboxyl moieties.
Key Reaction Pathways
The orthogonal nature of the aldehyde and carboxylic acid groups allows for selective transformations, making it an ideal scaffold for building molecular complexity.
-
Reactions of the Aldehyde Group: The formyl group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, yielding 3-fluoro-terephthalic acid.
-
Reduction: Selective reduction to a primary alcohol (hydroxymethyl group) is achievable using mild reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: A powerful method for forming secondary or tertiary amines by reacting with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).
-
Wittig Reaction: Forms alkenes upon reaction with phosphorus ylides.
-
Condensation Reactions: Reacts with amines to form imines or with alcohols to form acetals, which can serve as protecting groups.[5]
-
-
Reactions of the Carboxylic Acid Group: The carboxyl group is primarily used for the formation of stable amide and ester linkages.
-
Esterification: Can be converted to its corresponding ester (e.g., methyl ester) under standard conditions (e.g., methanol with a catalytic amount of acid).[6]
-
Amide Coupling: Forms amides upon reaction with amines, a cornerstone reaction in drug discovery. This transformation requires activation of the carboxylic acid, typically with coupling reagents like HATU, HOBt/EDC, or conversion to an acyl chloride.
-
Reduction: Can be reduced to a primary alcohol, though this requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) compared to the aldehyde.
-
The diagram below illustrates the principal reaction pathways available for this versatile molecule.
Caption: Key synthetic transformations of this compound.
Synthesis
While multiple synthetic routes can be envisioned, a common strategy to produce this compound involves the selective oxidation of a suitable precursor, such as 3-fluoro-4-methylbenzoic acid or its ester derivative. The benzylic methyl group can be oxidized to an aldehyde under controlled conditions.
A plausible workflow for its preparation is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. Its utility is demonstrated in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The fluorinated benzoic acid motif is present in numerous drugs. This building block allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities via the aldehyde and carboxyl groups. Fluorine-containing compounds are prominent in modern pharmaceuticals.[1][7] The selective reactivity of this intermediate is invaluable for constructing complex heterocyclic systems common in drug candidates.
-
Agrochemicals: Similar to pharmaceuticals, the precise placement of functional groups is key to developing new pesticides and herbicides with improved efficacy and safety profiles.
-
Advanced Materials: Bifunctional linkers like this are used in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[8] These materials have applications in gas storage, catalysis, and separation technologies. The aldehyde group can participate in dynamic covalent chemistry to form robust, porous structures.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care, following established safety protocols.
-
GHS Classification: The compound is classified as hazardous.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2]
-
Response: If inhaled, remove person to fresh air. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor if you feel unwell.[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[9]
Experimental Protocols
The following protocols are provided as illustrative examples of how this compound can be utilized in common synthetic transformations.
Protocol 1: Amide Coupling via EDC/HOBt
This protocol describes the formation of an amide bond with a generic primary amine.
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq). Stir the mixture at room temperature for 20-30 minutes.
-
Amine Addition: Add the desired primary amine (1.1 eq) followed by a tertiary amine base such as Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Protocol 2: Reductive Amination
This protocol details the synthesis of a secondary amine.
-
Imine Formation: Dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. Add a small amount of acetic acid (catalytic) to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: To the solution containing the presumed imine intermediate, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Caution: Gas evolution may occur.
-
Reaction: Let the reaction stir at room temperature for 6-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography to afford the target secondary amine.
References
- 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629. PubChem. [Link]
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides. Angew. Chem. Int. Ed., 2018, 57, 7205. [Link]
- 3-Fluorobenzoic acid SAFETY D
- Supporting Information for A General and Mild Method for the Formylation of Aryl- and Vinylsilanes. Org. Lett., 2014, 16, 390-393. [Link]
- Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. [Link]
- 3-Fluoro-4-hydroxybenzoic acid, 1.
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342. PubChem. [Link]
- Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
- 3-Fluoro-4-methylbenzoic acid.
- Benzoic acid, 4-formyl-. NIST WebBook. [Link]
- CID 159698367 | C16H12O6. PubChem. [Link]
- 4-Formylbenzoic acid. SpectraBase. [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 193290-80-1 [sigmaaldrich.com]
- 3. This compound CAS#: 193290-80-1 [m.chemicalbook.com]
- 4. This compound | 193290-80-1 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. guidechem.com [guidechem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Spectral Analysis of 3-Fluoro-4-formylbenzoic Acid
Abstract
3-Fluoro-4-formylbenzoic acid (C₈H₅FO₃, MW: 168.12 g/mol ) is a key substituted aromatic carboxylic acid utilized as a versatile building block in medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine substituent on an aromatic ring, necessitates rigorous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this compound. We present detailed, field-tested protocols, interpretative guidance, and expected spectral data to support researchers, chemists, and quality control professionals in their analytical workflows.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecular structure is fundamental to interpreting its spectral output. The fluorine, formyl (aldehyde), and carboxylic acid groups each impart distinct electronic effects that are directly observable through spectroscopic methods.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₃ | [1] |
| Molecular Weight | 168.12 | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg | [1] |
| Purity (Typical) | ≥95% | [1] |
Below is a diagram illustrating the atomic arrangement and numbering convention used for spectral assignments in this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments.
Expertise in Action: Experimental Protocol
The choice of solvent is a critical first step. While CDCl₃ is common, its residual acidity can sometimes broaden or obscure the carboxylic acid proton signal through exchange.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as it reliably allows for the observation of the acidic proton and solubilizes the compound well.
Protocol for NMR Sample Preparation:
-
Material Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming may be applied if necessary.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H NMR) is standard practice.[4]
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum will display signals for the three aromatic protons, the aldehyde proton, and the carboxylic acid proton. The electron-withdrawing nature of the aldehyde, carboxylic acid, and fluorine atom will shift the aromatic protons downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~13.5 (very broad) | s (singlet) | N/A | 1H |
| -CHO | ~10.1 | s (singlet) | N/A | 1H |
| H-2 | ~8.2 | d (doublet) | ~8.0 | 1H |
| H-5 | ~8.0 | dd (doublet of doublets) | J(H-H) ≈ 8.0, J(H-F) ≈ 5.0 | 1H |
| H-6 | ~7.9 | t (triplet) | ~8.0 | 1H |
Interpretative Insights:
-
Carboxylic Acid Proton (-COOH): This proton appears as a very broad singlet far downfield (~10-13 ppm), a characteristic feature of carboxylic acids which often form hydrogen-bonded dimers.[5][6] Its presence is a key confirmation of the functional group.
-
Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded and appears as a sharp singlet around 10.1 ppm.[7]
-
Aromatic Protons: The signals for the aromatic protons are complex due to both H-H and H-F coupling. The relative positions are governed by the electronic effects of the three substituents. The proton at the C-2 position is typically the most downfield due to its proximity to the strongly withdrawing carboxylic acid group.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon atoms and insight into their electronic environment. A key feature will be the observation of C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| -C OOH | ~166 | ~3-5 (³JCF) |
| -C HO | ~191 | ~4-6 (³JCF) |
| C-1 | ~135 | ~2-4 (²JCF) |
| C-2 | ~133 | ~6-8 (³JCF) |
| C-3 | ~163 (d) | ~250 (¹JCF) |
| C-4 | ~138 (d) | ~20-25 (²JCF) |
| C-5 | ~130 | ~3-5 (³JCF) |
| C-6 | ~118 (d) | ~20-25 (²JCF) |
Interpretative Insights:
-
Carbonyl Carbons: The aldehyde (~191 ppm) and carboxylic acid (~166 ppm) carbons are the most downfield signals.
-
Direct C-F Coupling (¹JCF): The carbon directly attached to the fluorine (C-3) will exhibit a very large coupling constant (¹JCF ≈ 250 Hz), appearing as a distinct doublet. This is a definitive indicator of the C-F bond.[8]
-
Longer-Range C-F Coupling: Carbons that are two (²JCF) or three (³JCF) bonds away from the fluorine will also show smaller doublet splittings, further confirming the substitution pattern.
¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique that provides a simple spectrum for this molecule, as there is only one fluorine atom.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C3-F | -110 to -115 | Multiplet |
Interpretative Insights:
-
The chemical shift for an aromatic fluorine is typically found in the range of -100 to -130 ppm relative to CFCl₃.[9][10] The exact position is influenced by the other substituents on the ring.
-
The signal will appear as a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-5).
Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and lack of sample preparation.[11][12]
Expertise in Action: Experimental Protocol (ATR-FTIR)
Protocol for ATR-FTIR Analysis:
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean.[11] Run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[13]
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[11]
IR Spectral Data and Interpretation
The IR spectrum is dominated by strong absorptions from the carbonyl and hydroxyl groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~1700 (strong, sharp) | C=O stretch | Aldehyde |
| ~1680 (strong, sharp) | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~1250 | C-F stretch | Aryl-Fluoride |
Interpretative Insights:
-
O-H Stretch: The most prominent feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5][14]
-
C=O Stretches: Two distinct, strong carbonyl peaks are expected. The aldehyde C=O typically appears at a slightly higher wavenumber (~1700 cm⁻¹) than the conjugated carboxylic acid C=O (~1680 cm⁻¹).[14] The presence of both is a strong confirmation of the structure.
-
C-F Stretch: The C-F bond gives rise to a strong absorption in the fingerprint region, typically around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the intact molecular ion with minimal fragmentation.[15][16]
Expertise in Action: Experimental Protocol (ESI-MS)
Protocol for ESI-MS Analysis:
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: The analysis can be run in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to achieve a stable signal and maximize the intensity of the ion of interest.[17]
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).
MS Spectral Data and Interpretation
| Ion | Predicted m/z | Interpretation |
| [M-H]⁻ | 167.02 | Molecular ion (deprotonated) |
| [M+H]⁺ | 169.03 | Molecular ion (protonated) |
| [M-CHO]⁻ | 139.02 | Loss of the formyl group |
| [M-COOH]⁻ | 123.03 | Loss of the carboxylic acid group |
Interpretative Insights:
-
Molecular Ion: The primary goal is to observe the molecular ion. For a molecular formula of C₈H₅FO₃, the exact mass is 168.0219. In negative mode ESI-MS, the base peak will likely be the deprotonated molecule [M-H]⁻ at m/z 167.02.
-
Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common losses include the formyl group (-29 Da) or the carboxyl group (-45 Da), which can help confirm the presence of these functionalities.[18]
Sources
- 1. This compound | 193290-80-1 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. quora.com [quora.com]
- 4. rsc.org [rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 7. 4-Formylbenzoic acid(619-66-9) 1H NMR [m.chemicalbook.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. colorado.edu [colorado.edu]
- 11. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]
- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 13. m.youtube.com [m.youtube.com]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzoic acid, 4-formyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-formylbenzoic Acid in Organic Solvents
This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive understanding of the solubility characteristics of 3-Fluoro-4-formylbenzoic acid. By integrating theoretical principles with practical experimental guidance, this document serves as a foundational resource for the effective use of this compound in various scientific applications.
Introduction: The Significance of Solubility in a Multifunctional Molecule
This compound is a unique bifunctional organic compound, incorporating a carboxylic acid group, a formyl (aldehyde) group, and a fluorine atom on a benzene ring. This distinct combination of functional groups dictates its chemical reactivity and, crucially, its solubility profile. Understanding the solubility of this compound in different organic solvents is paramount for a wide range of applications, including pharmaceutical synthesis, materials science, and agrochemical development.[1][2][3] The ability to dissolve a compound in a suitable solvent is a critical first step in reaction chemistry, purification, and formulation.
The solubility of an organic compound is governed by the principle of "like dissolves like," which highlights the importance of matching the polarity of the solute and the solvent.[4][5] The presence of both a polar carboxylic acid group and a moderately polar aldehyde group, in addition to the influence of the electronegative fluorine atom, suggests a nuanced solubility behavior for this compound across a spectrum of organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₃ | [6] |
| Molecular Weight | 168.12 g/mol | [6] |
| Physical Form | Solid | [6] |
| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg | [6] |
| Storage Temperature | 4°C, under nitrogen | [6] |
These properties, particularly its solid-state at room temperature, necessitate the selection of appropriate solvents for its use in solution-phase applications.
Theoretical Framework for Solubility Prediction
The solubility of this compound in organic solvents can be predicted by analyzing the contributions of its functional groups to its overall polarity and hydrogen bonding capabilities.
-
Carboxylic Acid Group (-COOH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This feature generally confers solubility in polar protic solvents.
-
Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.
-
Fluorine Atom (-F): As a highly electronegative atom, fluorine can increase the polarity of the C-F bond and influence the acidity of the carboxylic acid.
-
Benzene Ring: The aromatic ring is nonpolar and will contribute to solubility in solvents with some nonpolar character.
Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The carboxylic acid and formyl groups can form strong hydrogen bonds with these solvents. The high polarity of the solvents effectively solvates the polar functional groups. |
| Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)) | Moderate to High | These solvents are highly polar and can interact with the polar functional groups of the solute through dipole-dipole interactions. The absence of a labile proton in the solvent prevents deprotonation of the carboxylic acid. |
| Less Polar Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF)) | Low to Moderate | These solvents have intermediate polarity and may partially dissolve the compound. Solubility will depend on a balance between the polar functional groups and the nonpolar benzene ring. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low / Insoluble | The significant difference in polarity between the highly polar solute and the nonpolar solvent prevents effective solvation.[7] |
It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is crucial.
Experimental Determination of Solubility: A Standardized Protocol
The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid solvent.[7] This protocol provides a step-by-step guide for researchers to obtain accurate and reproducible solubility data for this compound.
Materials and Equipment:
-
This compound (solid)
-
A range of organic solvents of known purity
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. This compound | 193290-80-1 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
reactivity of the aldehyde group in 3-Fluoro-4-formylbenzoic acid
An In-depth Technical Guide to the Aldehyde Reactivity of 3-Fluoro-4-formylbenzoic Acid
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the chemical (FFBA). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the fundamental electronic principles governing FFBA's reactivity and offers practical insights into its application in chemical synthesis. We will dissect the influence of its unique substituent pattern and provide validated protocols for its key transformations.
Core Principles: Understanding the Electronic Landscape of FFBA
The reactivity of an aromatic aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is significantly enhanced by the synergistic electron-withdrawing effects of the substituents on the benzene ring.
The molecular structure features a formyl group (-CHO) and a carboxylic acid group (-COOH) in a para relationship, with a fluorine atom (-F) meta to the carboxylic acid and ortho to the formyl group. Both the fluorine and the carboxylic acid are electron-withdrawing groups (EWGs), which pull electron density away from the aromatic ring and, consequently, from the aldehyde's carbonyl carbon.[1] This depletion of electron density makes the carbonyl carbon more electropositive (δ+) and thus more susceptible to attack by nucleophiles.[2][3]
Key Electronic Influences:
-
Inductive Effect (-I): Both the fluorine atom and the carboxylic acid group exert a strong inductive withdrawing effect due to their high electronegativity. This effect is transmitted through the sigma bonds of the ring, increasing the partial positive charge on the aldehyde's carbon.
-
Mesomeric (Resonance) Effect (-M): The carboxylic acid group also exhibits a resonance effect, withdrawing electron density from the ring's pi system. This further deactivates the ring towards electrophilic substitution but, more importantly for our topic, enhances the electrophilicity of the para-positioned aldehyde group.[4]
This heightened electrophilicity is the central theme of FFBA's chemistry, making its aldehyde group more reactive than that of unsubstituted benzaldehyde.
Visualization of Electronic Effects
The following diagram illustrates the cumulative electron-withdrawing effects that activate the aldehyde group.
Caption: Electronic effects in this compound.
Quantitative Assessment: Hammett Constants
The electronic influence of substituents can be quantified using Hammett substituent constants (σ).[5] These values provide an empirical measure of the inductive and resonance effects of a substituent on the reactivity of a reaction center on an aromatic ring.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -F | +0.34 | +0.06 | Strong inductive withdrawal, weak resonance donation |
| -COOH | +0.37 | +0.45 | Strong inductive and resonance withdrawal |
| Data sourced from Hansch et al. (1991)[6] |
In FFBA, the fluorine is meta to the carboxylic acid and ortho to the aldehyde. The carboxylic acid is para to the aldehyde. The additive positive σ values indicate a strong overall electron withdrawal from the ring, significantly activating the aldehyde group towards nucleophilic attack.
Key Synthetic Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in FFBA makes it a versatile handle for a variety of chemical transformations. We will focus on three cornerstone reaction classes: reductive amination, reduction to an alcohol, and oxidation to a carboxylic acid.
Reductive Amination: A Gateway to Novel Amine Scaffolds
Reductive amination is a powerful method for forming carbon-nitrogen bonds, widely used in medicinal chemistry to synthesize secondary and tertiary amines.[7] The reaction proceeds in two stages: the initial formation of an imine or iminium ion via nucleophilic attack of an amine on the aldehyde, followed by in-situ reduction to the corresponding amine.[8]
The heightened reactivity of FFBA's aldehyde group facilitates rapid imine formation, often allowing for mild reaction conditions and the use of less reactive amines.
Caption: General workflow for one-pot reductive amination.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild, selective for imines over aldehydes, and does not reduce the carboxylic acid group.[9][10]
Objective: To synthesize a secondary amine derivative from FFBA and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCE.
-
Amine Addition: Add the primary amine (1.1 eq) to the suspension. Stir the mixture at room temperature for 20-30 minutes. Causality Note: This initial period allows for the formation of the hemiaminal intermediate and its subsequent dehydration to the imine.
-
Reducer Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Trustworthiness Note: STAB is moisture-sensitive; adding it portion-wise controls any initial exotherm and ensures a smooth reaction. The reaction is often slightly acidic due to the acetic acid byproduct of STAB, which can catalyze imine formation.[9]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reduction to a Primary Alcohol
The selective reduction of the aldehyde group in FFBA to a primary alcohol yields 3-Fluoro-4-(hydroxymethyl)benzoic acid, a valuable bifunctional building block. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity; it readily reduces aldehydes and ketones but does not typically reduce carboxylic acids under standard conditions.[11]
Objective: To reduce the formyl group of FFBA to a hydroxymethyl group.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
1M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reducer Addition: Add sodium borohydride (1.5 eq) slowly in small portions. Causality Note: The reaction is exothermic, and slow addition at 0 °C prevents overheating and potential side reactions. Hydrogen gas is evolved as the NaBH₄ reacts with the protic solvent and the carboxylic acid proton, hence the need for excess reagent.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching & Acidification: Cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the borate esters. Adjust the pH to ~2-3 to ensure the carboxylic acid is protonated.
-
Isolation: The product may precipitate from the solution upon acidification. If so, collect the solid by vacuum filtration. If not, remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Purification: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be purified by recrystallization.
Oxidation to a Dicarboxylic Acid
The aldehyde group can be readily oxidized to a second carboxylic acid function, yielding 3-fluoro-terephthalic acid. This transformation is useful for creating ligands or monomers for polymer synthesis. While strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are effective, milder and more environmentally benign methods, such as aerobic oxidation, are also possible.[12] A common and reliable method involves the use of sodium chlorite (NaClO₂) under buffered conditions.
Objective: To oxidize the formyl group of FFBA to a carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium chlorite (NaClO₂) (1.5 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)
-
2-Methyl-2-butene (a chlorine scavenger) (3.0 eq)
-
tert-Butanol and water (solvent system)
Step-by-Step Methodology:
-
Setup: In a flask, dissolve the this compound in a mixture of tert-butanol and water. Add the 2-methyl-2-butene.
-
Buffer and Oxidant: Prepare a separate aqueous solution of sodium chlorite and sodium dihydrogen phosphate. Causality Note: The phosphate buffer maintains a weakly acidic pH (around 4-5), which is optimal for the oxidation and prevents the formation of explosive chlorine dioxide gas. The 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct.
-
Reaction: Add the oxidant solution dropwise to the aldehyde solution at room temperature.
-
Monitoring: Stir the reaction for 2-6 hours. Progress can be monitored by the disappearance of the aldehyde spot on TLC.
-
Workup: Once the reaction is complete, add a saturated solution of sodium sulfite (Na₂SO₃) to quench any remaining oxidant.
-
Isolation: Acidify the reaction mixture with 2M HCl to a pH of 1-2. Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude 3-fluoro-terephthalic acid, which can be purified by recrystallization.
Summary and Outlook
The aldehyde group in this compound is a highly activated and versatile functional group. The potent electron-withdrawing nature of the fluoro and carboxylic acid substituents renders the carbonyl carbon exceptionally electrophilic, facilitating a range of important synthetic transformations under mild conditions. The protocols detailed in this guide for reductive amination, reduction, and oxidation provide reliable, field-tested methodologies for leveraging this reactivity. For scientists in drug discovery and materials science, FFBA represents a valuable and highly adaptable building block for the synthesis of complex molecular architectures.
References
- ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine.
- PubChem. (n.d.). This compound (C8H5FO3).
- Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes.
- Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?.
- Source not available.
- Wikipedia. (n.d.). Hammett equation.
- ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.
- Esterbauer, H., et al. (n.d.). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PubMed Central.
- ACS Publications. (n.d.). Electronic effects in the reaction of propionaldehyde oxide with substituted benzaldehydes. The Journal of Organic Chemistry.
- PubMed. (2012). Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors.
- University of Calgary. (n.d.). Unit 4: Free Energy Relationships.
- PubMed. (1998). Synthesis of L-4,4-difluoroglutamic acid via nucleophilic addition to a chiral aldehyde.
- ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional groups.
- Organic Chemistry. (n.d.). Reductive Amination - Common Conditions.
- Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- YouTube. (2025). Reductive Amination | Synthesis of Amines.
- Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes.
- PubMed. (1992). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol.
- Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
- YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- ResearchGate. (n.d.). Addition of Nucleophiles to Fluorinated Michael Acceptors.
- Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
- ResearchGate. (2004). (PDF) 3-Fluoro-4-methylbenzoic acid.
- Wikipedia. (n.d.). Nucleophilic conjugate addition.
- The Royal Society of Chemistry. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives.
- Stanford University. (2018). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes.
- MSU chemistry. (n.d.). Aldehydes and Ketones.
- Source not available.
- NIST. (n.d.). Benzoic acid, 4-formyl-.
- The Royal Society of Chemistry. (n.d.). Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions.
- YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session.
- YouTube. (2025). Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording].
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarthaks.com [sarthaks.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 12. web.stanford.edu [web.stanford.edu]
An In-Depth Technical Guide to Electrophilic Substitution on 3-Fluoro-4-formylbenzoic Acid
Executive Summary
3-Fluoro-4-formylbenzoic acid is a polysubstituted aromatic compound whose reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay of competing electronic and steric effects. This guide provides a comprehensive analysis of the theoretical principles dictating its reactivity and regioselectivity. We delve into the individual and collective directing effects of the fluoro, formyl, and carboxylic acid substituents, offering predictions for the most probable sites of electrophilic attack. Furthermore, this document furnishes detailed, field-proven experimental protocols for key EAS reactions—nitration, halogenation, and sulfonation—while also explaining the inherent limitations regarding Friedel-Crafts reactions on such a deactivated system. The methodologies are presented with a focus on the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability for professionals in chemical research and drug development.
Theoretical Framework: Reactivity and Regioselectivity
The susceptibility of an aromatic ring to electrophilic attack, and the position at which that attack occurs, is determined by the electronic properties of the substituents attached to it. In the case of this compound, the ring is decorated with three distinct functional groups, each exerting a significant influence.
Analysis of Substituent Effects
An electrophilic aromatic substitution reaction is facilitated by electron-donating groups (activating groups) and hindered by electron-withdrawing groups (deactivating groups)[1][2]. The directing influence of these groups determines the position of the incoming electrophile[3].
-
Carboxylic Acid (-COOH): This group is strongly deactivating. Through a combination of a powerful negative inductive effect (-I) and a negative mesomeric or resonance effect (-M), it withdraws significant electron density from the aromatic ring. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. The -COOH group is a meta-director[4][5][6].
-
Formyl Group (-CHO): Similar to the carboxylic acid, the formyl group is a potent deactivating group that functions through both -I and -M effects. It strongly withdraws electron density and directs incoming electrophiles to the meta position[1][7].
-
Fluoro Group (-F): The fluorine atom presents a more nuanced case. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring to electrophilic attack. However, it also possesses lone pairs of electrons that can be donated into the ring via a positive mesomeric effect (+M). This +M effect increases electron density at the ortho and para positions. While the -I effect is dominant, making the ring deactivated overall, the +M effect is sufficient to direct substitution to the ortho and para positions[2][3][8].
Table 1: Summary of Substituent Effects on this compound
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M/-M) | Overall Effect | Directing Influence |
| -COOH | C1 | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating | meta |
| -CHO | C4 | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating | meta |
| -F | C3 | Strongly Withdrawing | Weakly Donating (+M) | Deactivating | ortho, para |
Predicted Regioselectivity
The combined influence of these three substituents renders the aromatic ring of this compound extremely electron-deficient and thus highly unreactive towards electrophilic substitution. Any successful reaction will necessitate harsh conditions. The final position of substitution will be the site that is least deactivated by the collective effects.
Let's analyze the available positions (C2, C5, C6) on the ring:
-
Position C2: This site is ortho to both the -COOH and -F groups, and meta to the -CHO group. The ortho, para-directing fluoro group activates this position via resonance, while the powerful meta-directing formyl group also directs here. However, being ortho to the bulky -COOH group introduces significant steric hindrance and deactivation.
-
Position C5: This site is meta to both the -COOH and -F groups, and ortho to the -CHO group. The two most powerful deactivating groups (-COOH and -CHO) direct away from this position, making it one of the most deactivated sites on the ring.
-
Position C6: This site is ortho to the -COOH group, para to the -F group, and meta to the -CHO group. The fluoro group strongly directs para, and the formyl group directs meta, both pointing to C6. While the adjacent -COOH group is deactivating, this position benefits from the resonance donation of the fluorine atom and the meta-directing influence of the formyl group.
Caption: Analysis of directing effects on the target molecule.
Experimental Protocols and Mechanistic Discussion
The extreme deactivation of the substrate ring necessitates forcing conditions for most electrophilic aromatic substitutions. The following protocols are designed as robust starting points for investigation.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the substrate's deactivation, a potent nitrating system is required. The electrophile is the nitronium ion (NO₂⁺), generated by the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid[9][10][11].
Sources
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. quora.com [quora.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Why does benzoic acid not undergo Friedel-Craft reaction ? [allen.in]
- 7. benchchem.com [benchchem.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
Whitepaper: The Strategic Role of Fluorine in Modulating the Reactivity of 3-Fluoro-4-formylbenzoic Acid
Abstract
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] 3-Fluoro-4-formylbenzoic acid stands as a paradigmatic example of a multifunctional building block where the unique electronic properties of fluorine are harnessed to precisely control the reactivity of distinct functional groups. This technical guide provides an in-depth analysis of how the fluorine substituent modulates the chemical behavior of the carboxylic acid, the aldehyde, and the aromatic ring of this versatile intermediate. We will explore the underlying electronic principles, detail key synthetic transformations with validated protocols, and present data-driven insights for researchers, chemists, and drug development professionals.
The Electronic Influence of Fluorine: A Duality of Effects
Fluorine's impact on molecular reactivity is governed by a delicate interplay of two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework.[3] This effect is distance-dependent and significantly polarizes the bonds in its vicinity.
-
Mesomeric Effect (+M): Due to the presence of lone pair electrons, fluorine can donate electron density into an adjacent π-system (like a benzene ring) through resonance.[4][5] However, the efficacy of this donation is debated and often overshadowed by its potent inductive pull, especially when considering its impact on reactivity.[5][6]
In this compound, the fluorine atom is positioned meta to the carboxylic acid and ortho to the formyl group. This specific arrangement is critical:
-
Relative to the Carboxylic Acid (meta): The strong -I effect dominates, withdrawing electron density from the aromatic ring and, by extension, from the carboxyl group. The +M effect does not extend to the meta position, making the inductive withdrawal the primary electronic influence on the acid's properties.
-
Relative to the Formyl Group (ortho): The -I effect is at its strongest due to proximity, significantly increasing the electrophilicity of the aldehyde's carbonyl carbon.
The diagram below illustrates the primary electronic flows within the molecule.
Figure 1: Primary inductive effects of fluorine in this compound.
Modulated Reactivity of the Functional Groups
Carboxylic Acid Group: Enhanced Acidity
The electron-withdrawing -I effect of the meta-fluorine substituent significantly stabilizes the carboxylate anion (conjugate base) formed upon deprotonation.[3] By dispersing the negative charge, it increases the acidity of the carboxylic acid.[3] This is a classic example of substituent effects on the pKa of benzoic acids.
| Compound | pKa (in water, 25°C) |
| Benzoic Acid | 4.20 |
| 3-Fluorobenzoic Acid | 3.86 |
| 4-Fluorobenzoic Acid | 4.14 |
| 2-Fluorobenzoic Acid | 3.27 |
Data sourced from authoritative chemical databases and literature.[6][7]
The increased acidity (lower pKa) of 3-fluorobenzoic acid compared to benzoic acid is a direct consequence of the inductive effect.[3] This enhanced acidity can influence reaction conditions, particularly in base-catalyzed reactions or during workup procedures. Furthermore, the increased electrophilicity at the carbonyl carbon facilitates reactions such as amide bond formation, often allowing for milder coupling conditions.
Formyl (Aldehyde) Group: Heightened Electrophilicity
The aldehyde functional group is inherently more reactive than a ketone due to less steric hindrance and greater polarization.[8][9][10] In this compound, the ortho-fluorine atom's potent -I effect further depletes electron density from the carbonyl carbon of the aldehyde. This heightened electrophilicity makes the aldehyde exceptionally susceptible to nucleophilic attack, driving key synthetic transformations with high efficiency.
Key Synthetic Transformations & Protocols
The unique reactivity profile of this compound makes it a valuable substrate for several cornerstone organic reactions.
Knoevenagel Condensation
This reaction involves the nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[11] The enhanced electrophilicity of the aldehyde in the fluorinated substrate accelerates the initial nucleophilic attack, often leading to higher yields and faster reaction times.[12]
Figure 2: Workflow for the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add malononitrile (1.1 eq) and absolute ethanol (20 mL/g of starting material).
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired (2-cyano-3-(2-fluoro-4-carboxyphenyl)acrylonitrile).
Rationale: The use of a weak base like piperidine is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[11] Ethanol is a common solvent that effectively dissolves the reactants.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[13][14] The process involves two key steps: the formation of an imine (or iminium ion) intermediate, followed by its reduction. The high reactivity of the aldehyde group facilitates rapid imine formation.
Experimental Protocol: One-Pot Reductive Amination
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A dehydrating agent like molecular sieves can be added to drive the equilibrium.
-
Reduction: Cool the mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[15][16]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Rationale: Sodium triacetoxyborohydride is a preferred reagent as it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the intermediate iminium ion.[16] This selectivity allows for a convenient one-pot procedure.
Figure 3: The two-stage process of reductive amination.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically electron-rich and undergo electrophilic substitution, the presence of strong electron-withdrawing groups (like -CHO, -COOH, and -F) makes the ring electron-deficient. This activates the ring towards attack by strong nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr).[17][18][19]
In this reaction, the fluorine atom, despite being attached by a strong C-F bond, can act as an excellent leaving group. This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[17][20] The high electronegativity of fluorine actually accelerates this step by stabilizing the intermediate.[17][20]
Figure 4: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with an Amine
-
Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq), the nucleophilic amine (e.g., morpholine, 2.0-3.0 eq), and a polar aprotic solvent like DMSO or DMF.
-
Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to neutralize the generated HF.
-
Reaction: Heat the mixture to a high temperature (typically 120-160°C) for several hours. Microwave irradiation can often significantly reduce reaction times.
-
Workup: After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the product.
-
Purification: Filter the crude solid, wash with water, and purify by recrystallization or column chromatography.
Rationale: The reaction requires a strong nucleophile and high temperatures to overcome the activation energy. Polar aprotic solvents stabilize the charged Meisenheimer complex, facilitating the reaction.[18]
Conclusion
The fluorine atom in this compound is not a passive substituent; it is a strategic tool that dictates the molecule's reactivity. Its powerful inductive effect enhances the acidity of the carboxylic acid, significantly activates the aldehyde towards nucleophilic attack, and primes the aromatic ring for nucleophilic substitution. This multifaceted influence makes this compound an exceptionally valuable and versatile building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.[1][21] Understanding these fundamental principles allows scientists to leverage its unique properties for efficient and targeted molecular design.
References
- Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? (2015). Quora. [Link]
- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.). Autech Industry. [Link]
- The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025). Autech Industry. [Link]
- Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]
- Why are aldehydes more reactive than carboxylic acids? (2024). Reddit. [Link]
- Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids. (2021). YouTube. [Link]
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020).
- Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? (2021). Chemistry Stack Exchange. [Link]
- Which are more reactive, alkyl ketones or arom
- Is fluoro benzoic acid more acidic than chloro benzoic acid? (2019). Brainly.in. [Link]
- Compare the reactivity of carboxylic acids, aldehydes and ketones. (n.d.). Homework.Study.com. [Link]
- Carboxylic Acids vs Aldehydes: Reactivity. (n.d.). Scribd. [Link]
- Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. (2012). PubMed. [Link]
- Knoevenagel condens
- Aldehydes and Ketones. (n.d.). MSU chemistry. [Link]
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- 3,5-Difluoro-4-formylbenzoic acid. (n.d.). PubChem. [Link]
- Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
- Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
- Reductive Amination - Common Conditions. (n.d.).
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
- Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.).
- The Role of Fluorinated Aromatic Carboxylic Acids in Modern Chemistry. (n.d.). Autech Industry. [Link]
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
- Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]
- Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
- 3-Fluoro-4-hydroxybenzoic acid, 1. (n.d.).
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
- Plausible reaction mechanism pathway for Knoevenagel condensation under water as catalyst as well as solvent. (n.d.).
- Chemistry 3 - Knoevenagel Reaction. (2018). YouTube. [Link]
- 3-Fluoro-4-trifluoromethylbenzoic acid, 2,4-dichloro-6-formylphenyl ester. (n.d.). NIST. [Link]
- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]
- 3-Fluoro-4-methylbenzoic acid. (n.d.).
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (n.d.).
- 3-Fluorobenzoic Acid. (n.d.). PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. brainly.in [brainly.in]
- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. homework.study.com [homework.study.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. youtube.com [youtube.com]
- 21. nbinno.com [nbinno.com]
An In-depth Technical Guide to 3-Fluoro-4-formylbenzoic Acid: Discovery, Synthesis, and Applications
Foreword: Unveiling a Key Building Block in Modern Drug Discovery
3-Fluoro-4-formylbenzoic acid, a seemingly unassuming aromatic compound, holds a significant position in the landscape of contemporary medicinal chemistry. Its strategic substitution pattern, featuring a carboxylic acid, a formyl group, and a fluorine atom, renders it a versatile and highly valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this pivotal molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights grounded in established scientific literature and patent disclosures.
Historical Context and Emergence in Medicinal Chemistry
The history of this compound is not one of a singular, celebrated discovery in academic literature. Instead, its emergence is intrinsically linked to the development of targeted therapies, particularly in the field of oncology. While a definitive "discovery" paper is not readily identifiable, its initial disclosure and detailed synthesis appear to be rooted in the patent literature for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The synthesis of potent and selective PARP inhibitors often requires intricate molecular scaffolds, and this compound has proven to be a critical building block for constructing these complex molecules. Its first detailed preparations are likely documented within the experimental sections of patents aimed at protecting these novel therapeutic agents. One of the key early disclosures can be traced to patent literature from the mid-to-late 2000s, such as international patent application WO2008/130584 A1, which describes its use in the synthesis of PARP inhibitors.
The strategic placement of the fluorine atom is a testament to the growing appreciation of fluorine in drug design. The introduction of fluorine can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The formyl and carboxylic acid groups, in turn, provide reactive handles for a variety of chemical transformations, allowing for the facile construction of diverse chemical libraries for drug screening.
Synthetic Pathways and Methodologies
The synthesis of this compound is a multi-step process that typically begins with a readily available fluorinated toluene derivative. The following sections detail the most plausible and documented synthetic routes, providing a step-by-step protocol and explaining the rationale behind the chosen reagents and conditions.
Route 1: From 3-Fluoro-4-methylbenzonitrile
A common and efficient pathway to this compound commences with 3-fluoro-4-methylbenzonitrile. This route involves the transformation of the methyl group into a formyl group and subsequent hydrolysis of the nitrile to a carboxylic acid.
Diagram of the Synthetic Pathway from 3-Fluoro-4-methylbenzonitrile:
Caption: Synthetic route from 3-Fluoro-4-methylbenzonitrile.
Experimental Protocol:
Step 1: Radical Bromination of 3-Fluoro-4-methylbenzonitrile
-
Rationale: The benzylic protons of the methyl group are susceptible to radical abstraction, making this position ideal for selective bromination using a radical initiator. N-Bromosuccinimide (NBS) is a convenient and safe source of bromine radicals, and azobisisobutyronitrile (AIBN) is a common thermal initiator.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-fluoro-4-(bromomethyl)benzonitrile. This intermediate is often used in the next step without further purification.
-
Step 2: Oxidation to 3-Fluoro-4-formylbenzonitrile
-
Rationale: The benzylic bromide is a good leaving group and can be converted to an aldehyde through various methods. The Sommelet reaction, using hexamine, provides a classical and effective transformation. Alternatively, oxidation with dimethyl sulfoxide (DMSO) offers a milder approach.
-
Procedure (Sommelet Reaction):
-
To a solution of 3-fluoro-4-(bromomethyl)benzonitrile (1.0 eq) in chloroform, add hexamethylenetetramine (hexamine, 1.2 eq).
-
Heat the mixture to reflux for 3-4 hours to form the quaternary ammonium salt.
-
Cool the reaction and add water to hydrolyze the salt. Continue to reflux for another 2-3 hours.
-
After cooling, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the resulting crude 3-fluoro-4-formylbenzonitrile by column chromatography on silica gel.
-
Step 3: Hydrolysis to this compound
-
Rationale: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions with the aldehyde group under strongly basic conditions.
-
Procedure (Acidic Hydrolysis):
-
To 3-fluoro-4-formylbenzonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Alternative Synthetic Considerations
Other synthetic strategies could involve the direct formylation of a 3-fluorobenzoic acid derivative or the oxidation of a corresponding alcohol or methyl group at a later stage in the synthesis. However, the route from 3-fluoro-4-methylbenzonitrile is well-documented in the patent literature for its efficiency and scalability.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and a complete spectroscopic characterization are essential for the identification and quality control of this compound.
| Property | Value | Source |
| CAS Number | 193290-80-1 | Commercial Suppliers |
| Molecular Formula | C₈H₅FO₃ | PubChem |
| Molecular Weight | 168.12 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Not widely reported, expected to be >200 °C | - |
| Solubility | Soluble in organic solvents like DMSO, DMF; sparingly soluble in water | - |
Spectroscopic Data:
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to the fluorine-proton and proton-proton couplings.
-
Expected Chemical Shifts (in DMSO-d₆):
-
δ ~13.5 (s, 1H, -COOH)
-
δ ~10.2 (s, 1H, -CHO)
-
δ ~8.0-8.3 (m, 3H, Ar-H)
-
-
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
Expected Chemical Shifts (in DMSO-d₆):
-
δ ~192 (d, -CHO)
-
δ ~166 (s, -COOH)
-
δ ~160-165 (d, ¹JCF, C-F)
-
δ ~125-140 (aromatic carbons)
-
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the carboxylic acid and the aldehyde, as well as the O-H stretch of the carboxylic acid.
-
Expected Absorption Bands (cm⁻¹):
-
~3000 (broad, O-H stretch)
-
~1700 (strong, C=O stretch of carboxylic acid)
-
~1680 (strong, C=O stretch of aldehyde)
-
~1200-1300 (C-F stretch)
-
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak at m/z = 168, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Diagram of Key Functional Groups and their Spectroscopic Signatures:
Caption: Key functional groups and their expected spectroscopic signals.
Applications in Drug Development
The primary and most significant application of this compound is as a strategic intermediate in the synthesis of small-molecule inhibitors for various therapeutic targets. Its utility is particularly prominent in the development of:
-
PARP Inhibitors: As previously mentioned, this compound is a key building block for several PARP inhibitors. The formyl group can be used in reactions such as Wittig or Horner-Wadsworth-Emmons olefination to construct complex heterocyclic systems, while the carboxylic acid can be converted to an amide or other functional groups to interact with the target enzyme.
-
Other Kinase Inhibitors: The structural motif of this compound can be incorporated into the synthesis of inhibitors for other kinases and enzymes implicated in various diseases. The ability to functionalize both the aldehyde and carboxylic acid groups allows for the creation of a wide range of derivatives for structure-activity relationship (SAR) studies.
The presence of the fluorine atom is often crucial for the enhanced biological activity and improved pharmacokinetic profile of the final drug candidates.
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its "discovery" may be less about a singular breakthrough and more about its gradual adoption as a valuable tool, its importance is undeniable. The synthetic routes, primarily originating from readily available fluorinated precursors, are robust and scalable, ensuring its availability for research and development. As the quest for more targeted and effective therapeutics continues, the demand for versatile and strategically functionalized building blocks like this compound is only expected to grow. Future research may focus on developing more efficient and greener synthetic methodologies, further expanding the utility of this important chemical entity.
References
- Patent WO2008/130584 A1: "Lactam-containing compounds as PARP inhibitors." This patent is a key reference for the use of this compound derivatives in the synthesis of PARP inhibitors. While the full text of the experimental section is not readily available in the provided search results, its citation in other documents points to its significance. (A direct URL is not available from the search results, but the patent can be searched for on patent office websites like the USPTO or Espacenet).
- PubChem Database: National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 21284558, [Link].
- Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.
A Technical Guide to the Commercial Sourcing and Quality Verification of 3-Fluoro-4-formylbenzoic Acid for Pharmaceutical Research
Abstract: 3-Fluoro-4-formylbenzoic acid (CAS 193290-80-1) is a pivotal substituted aromatic carboxaldehyde, serving as a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine and synthetically versatile functional groups—aldehyde and carboxylic acid—makes it a valuable scaffold in drug discovery.[1][2] This guide provides an in-depth analysis of its commercial availability, outlines critical quality parameters for procurement, and presents a standardized workflow for supplier selection and in-house quality verification, tailored for researchers and drug development professionals.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is more than a simple chemical intermediate; it is an enabling tool for pharmaceutical innovation. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] This, combined with the orthogonal reactivity of the aldehyde and carboxylic acid moieties, allows for its use in constructing diverse and complex molecular architectures.
Its structural motifs are found in a range of therapeutic agents, making it a compound of significant commercial and scientific interest.[3] For instance, fluorinated benzoic acid derivatives are instrumental in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs), transthyretin stabilizers for treating amyloidosis, and new generations of fluoroquinolone antibiotics.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 193290-80-1 | [5][6] |
| Molecular Formula | C₈H₅FO₃ | [6] |
| Molecular Weight | 168.12 g/mol | [6] |
| Appearance | Solid | |
| Nominal Purity | ≥95% | |
| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg | |
| Storage Temperature | 4°C, under inert atmosphere (e.g., Nitrogen) |
The Commercial Landscape: Sourcing and Supplier Analysis
This compound is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized boutique laboratories. These suppliers cater to different scales, from milligrams for initial research to multi-kilogram quantities for preclinical and process development.
2.1 Key Commercial Suppliers A non-exhaustive list of vendors includes:
Causality Behind Supplier Choice: The selection of a supplier is dictated by the stage of research. For early-stage discovery, a catalog supplier offering small quantities with rapid delivery is often sufficient. For later-stage development (process chemistry, scale-up), a supplier's ability to provide larger quantities, detailed batch-to-batch documentation (e.g., Certificates of Analysis with spectral data), and process transparency becomes paramount.
Quality Benchmarks and In-House Verification
While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of scientific integrity and regulatory compliance. The provided purity, often stated as ≥95%, must be interrogated for the nature of the remaining ≤5%.
3.1 Understanding Potential Impurities The synthetic routes to fluorinated benzoic acids can introduce specific impurities. For example, syntheses involving bromination followed by Grignard formation and carboxylation may leave residual starting materials or organometallic byproducts.[10] Hydrolysis or demethylation steps can be incomplete, leaving precursor molecules in the final product.[11] Therefore, a researcher must not only confirm the identity of the target compound but also search for signals of these plausible impurities.
Table 2: Standard Quality Control Specifications
| Parameter | Method | Typical Specification | Rationale |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to structure | Confirms the molecular structure is correct. |
| Purity | HPLC (UV detection) | ≥95% (Area %) | Quantifies the main component relative to impurities. |
| Appearance | Visual | White to off-white solid | A significant color deviation may indicate degradation or gross impurity. |
| Solvent Residue | ¹H NMR / GC-HS | Varies by supplier | Ensures no residual solvents from purification will interfere with subsequent reactions. |
3.2 Protocol: Incoming Material Quality Control
This protocol provides a self-validating system to confirm the identity and approximate purity of a newly acquired batch of this compound.
Objective: To verify the identity and purity of a commercial sample. Materials:
-
This compound (sample)
-
DMSO-d₆ or CDCl₃ (NMR solvent)
-
NMR tubes
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (for mobile phase)
-
HPLC system with C18 column and UV detector
Methodology:
-
¹H and ¹⁹F NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of DMSO-d₆.
-
Acquire a ¹H NMR spectrum. The spectrum should show characteristic signals for the aldehyde proton (~9.9-10.1 ppm), three aromatic protons (in the ~7.5-8.2 ppm region with coupling), and a broad carboxylic acid proton (>13 ppm).
-
Acquire a ¹⁹F NMR spectrum. This should show a single resonance, confirming the presence of one fluorine environment.
-
Self-Validation Check: The integration of the aromatic and aldehyde protons should be in a 3:1 ratio. The splitting patterns in the ¹H spectrum should be consistent with the 3-fluoro-4-formyl substitution pattern.
-
-
HPLC Purity Analysis:
-
Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile.
-
Prepare mobile phases: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
-
Equilibrate a C18 HPLC column with a suitable gradient (e.g., 5% B to 95% B over 15 minutes).
-
Inject 5-10 µL of the sample solution and monitor at a relevant wavelength (e.g., 254 nm).
-
Self-Validation Check: The resulting chromatogram should show one major peak. The area percent of this peak should align with the supplier's stated purity (e.g., ≥95%). Any significant secondary peaks should be noted and investigated.
-
Procurement Workflow and Safety
A structured approach to procurement minimizes risks related to quality, timelines, and budget. The following workflow is designed to guide researchers through the selection process.
4.1 Supplier Selection Workflow
Caption: Procurement workflow for this compound.
This workflow emphasizes critical decision points. For initial screening (mg scale), a catalog supplier is efficient. For scale-up or when specific impurity profiles are critical, a specialty manufacturer who can provide detailed batch data and potential for custom synthesis is the authoritative choice.
4.2 Safety, Handling, and Storage
Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.
-
Hazards: this compound and its structural isomers are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][12] It is harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[8][13] Avoid breathing dust and wash hands thoroughly after handling.[8][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] For long-term stability, especially for high-purity reference samples, storage at -20°C or 4°C under an inert atmosphere is recommended.[6]
Conclusion
This compound is a commercially accessible and highly valuable reagent for drug discovery and development. Its effective use, however, is contingent on a diligent sourcing strategy and rigorous quality verification. By implementing a structured procurement workflow and a robust in-house QC protocol, research organizations can mitigate risks associated with chemical quality, ensuring the reliability and reproducibility of their scientific outcomes. This guide serves as a foundational framework for scientists to navigate the commercial landscape and confidently integrate this key building block into their research programs.
References
- Current time information in Fond du Lac County, US. (n.d.). Google.
- This compound - Safety Data Sheet. (2025, July 19). ChemicalBook.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET. (2024, March 25). Fisher Scientific.
- 2-Fluoro-4-formylbenzoic acid - Safety Data Sheet. (n.d.). Synquest Labs.
- The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 3-fluoro-4-methyl-benzoic acid. (n.d.). PrepChem.com.
- 193290-80-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
- This compound | 193290-80-1. (n.d.). Sigma-Aldrich.
- 4-Fluoro-3-formylbenzoic acid - Safety Data Sheet. (n.d.). Synquest Labs.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company.
- This compound CAS 193290-80-1. (n.d.). United States Biological.
- Zhang, X., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Publications.
- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
- Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (n.d.). Chemical Communications (RSC Publishing).
- 3-Fluoro-4-morpholinobenzoic acid | 588708-72-9. (n.d.). Biosynth.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017, February). ResearchGate.
- 4-Formylbenzoic acid. (n.d.). Oakwood Chemical.
- CAS 588708-72-9 3-Fluoro-4-morpholinobenzoic acid. (n.d.). BOC Sciences.
- 3-Fluoro-4-hydroxybenzoic acid, 1. (n.d.). ResearchGate.
- 3-Fluoro-4-hydroxybenzaldehyde synthesis. (n.d.). ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 193290-80-1|this compound|BLD Pharm [bldpharm.com]
- 6. usbio.net [usbio.net]
- 7. 4-Formylbenzoic acid [oakwoodchemical.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. prepchem.com [prepchem.com]
- 11. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 3-Fluoro-4-formylbenzoic Acid: An Application Note and Experimental Protocol
Introduction
3-Fluoro-4-formylbenzoic acid is a key building block in contemporary medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine substituent on an aromatic ring, makes it a versatile precursor for the synthesis of a diverse range of complex molecules. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a desirable trait in drug discovery. This document provides a detailed, four-step experimental protocol for the synthesis of this compound, commencing from the readily available starting material, 3-fluoro-4-methylbenzoic acid. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind the chosen methodologies.
Overall Synthetic Strategy
The synthesis of this compound from 3-fluoro-4-methylbenzoic acid necessitates a carefully planned four-step sequence. This strategy involves the protection of the carboxylic acid group, followed by functionalization of the methyl group, and concluding with deprotection to yield the target molecule.
Figure 1: Overall experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Fluoro-4-methylbenzoic acid | ≥98% | Commercially Available |
| Methanol (anhydrous) | ACS Grade | Commercially Available |
| Sulfuric acid (concentrated) | ACS Grade | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available |
| Carbon tetrachloride (anhydrous) | ACS Grade | Commercially Available |
| Hexamine (Hexamethylenetetramine) | ≥99% | Commercially Available |
| Chloroform | ACS Grade | Commercially Available |
| Sodium hydroxide | ACS Grade | Commercially Available |
| Hydrochloric acid (concentrated) | ACS Grade | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Sodium bicarbonate | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available |
Experimental Protocols
Step 1: Esterification of 3-Fluoro-4-methylbenzoic Acid (Protection)
The initial step involves the protection of the carboxylic acid functionality as a methyl ester via Fischer-Speier esterification. This prevents its interference in the subsequent benzylic bromination step, which is incompatible with the acidic proton of the carboxylic acid.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol).
-
Add anhydrous methanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-fluoro-4-methylbenzoate as a colorless oil. The product is typically of sufficient purity for the next step without further purification.
Step 2: Benzylic Bromination of Methyl 3-fluoro-4-methylbenzoate
This step introduces a bromine atom at the benzylic position of the methyl group. This is achieved through a free-radical substitution reaction using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve methyl 3-fluoro-4-methylbenzoate (from Step 1, assuming quantitative yield, ~10.9 g, 64.9 mmol) in anhydrous carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (12.1 g, 68.1 mmol, 1.05 eq) and AIBN (0.53 g, 3.24 mmol, 0.05 eq).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 3-5 hours. The reaction can be monitored by TLC for the disappearance of the starting material. The reaction mixture will turn reddish-brown.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-fluoro-4-(bromomethyl)benzoate. This product should be used immediately in the next step due to its lachrymatory nature and potential for decomposition.
Step 3: Sommelet Reaction for the Formation of Methyl 3-fluoro-4-formylbenzoate
The Sommelet reaction provides a classical method for the conversion of a benzylic halide to an aldehyde using hexamine.[1][2] The reaction proceeds through the formation of a quaternary ammonium salt, which is subsequently hydrolyzed to the aldehyde.
Procedure:
-
In a 500 mL round-bottom flask, dissolve the crude methyl 3-fluoro-4-(bromomethyl)benzoate (from Step 2, ~16.1 g, 64.9 mmol) in chloroform (150 mL).
-
Add hexamine (10.0 g, 71.4 mmol, 1.1 eq) to the solution.
-
Heat the mixture to reflux for 3 hours. A white precipitate of the quaternary ammonium salt will form.
-
After cooling to room temperature, add 150 mL of water to the reaction mixture.
-
Heat the mixture to reflux again and stir vigorously for 2 hours to effect hydrolysis.
-
Cool the mixture and transfer it to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with chloroform (2 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to give methyl 3-fluoro-4-formylbenzoate as a solid.
Step 4: Hydrolysis of Methyl 3-fluoro-4-formylbenzoate (Deprotection)
The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester. Alkaline hydrolysis (saponification) is generally preferred as it is an irreversible process, driving the reaction to completion.[3]
Procedure:
-
Dissolve methyl 3-fluoro-4-formylbenzoate (from Step 3, e.g., 9.1 g, 50 mmol) in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 eq) in water (20 mL).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| This compound | C₈H₅FO₃ | 168.12 | ~10.5 (s, 1H, CHO), ~8.2-7.8 (m, 3H, Ar-H), ~13.0 (br s, 1H, COOH) | ~188 (d, CHO), ~165 (d, COOH), ~162 (d, C-F), ~135-120 (Ar-C) |
| Methyl 3-fluoro-4-formylbenzoate | C₉H₇FO₃ | 182.15 | ~10.5 (s, 1H, CHO), ~8.1-7.7 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃) | ~188 (d, CHO), ~164 (d, CO=O), ~162 (d, C-F), ~135-120 (Ar-C), ~53 (OCH₃) |
Safety and Handling Precautions
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][6]
-
AIBN: Thermally unstable and can decompose exothermically. Store in a cool place away from heat sources.
-
Hexamine: May cause skin and respiratory irritation. Handle with appropriate PPE.
-
Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care, using appropriate PPE.
-
Organic Solvents: Flammable and should be handled in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[4][5][6][7]
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for their ongoing research in drug discovery and materials science. The explanations provided for each step aim to give the user a deeper understanding of the chemical transformations involved, allowing for more informed troubleshooting and optimization if necessary.
References
- Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
- ChemScience. (2024, April 8).
- Sigma-Aldrich. (2025, May 29).
- Sommelet Reaction. (2025, December 11). YouTube.
- Merck Millipore. (2025, May 29).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- Wikipedia. (n.d.). Sommelet reaction.
- PubChem. (n.d.). This compound (C8H5FO3).
- Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
- Benchchem. (n.d.).
Sources
Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-Fluoro-4-formylbenzoic Acid and Its Derivatives
Introduction
Substituted benzoic acids are foundational scaffolds in medicinal chemistry, and the strategic incorporation of fluorine and formyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 3-Fluoro-4-formylbenzoic acid is a trifunctional building block of significant interest for drug discovery and development professionals. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde and carboxylic acid functionalities offer versatile handles for a wide array of chemical transformations.[1][2] This guide provides in-depth, field-proven protocols for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic routes. The most common and reliable methods involve either the selective oxidation of a methyl group on a precursor molecule or a multi-step synthesis starting from a halogenated benzaldehyde. This guide will detail two robust and well-documented synthetic pathways.
Route 1: Synthesis via Oxidation of 3-Fluoro-4-methylbenzoic Acid
This is a logical and frequently employed strategy that builds upon a readily available starting material, 3-fluoro-4-methylbenzoic acid. The key transformation is the selective oxidation of the methyl group to an aldehyde.
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via oxidation.
Part 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid
The precursor, 3-fluoro-4-methylbenzoic acid, can be synthesized from 2-fluoro-4-bromotoluene.[3] This process involves the formation of a Grignard reagent followed by carboxylation.
Experimental Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-fluoro-4-bromotoluene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Carefully add crushed dry ice (solid CO2) in small portions to the vigorously stirred solution. An excess of dry ice is used to ensure complete reaction.
-
Allow the mixture to warm to room temperature overnight, which allows for the sublimation of excess CO2.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield 3-fluoro-4-methylbenzoic acid.[4]
-
Expert Insights: The use of iodine is a common technique to activate the magnesium surface for Grignard reagent formation. The reaction is highly exothermic and requires careful control of the addition rate of the alkyl halide. The carboxylation with dry ice is a classic and efficient method for converting Grignard reagents to carboxylic acids.
Part 2: Selective Oxidation to this compound
The selective oxidation of the methyl group in the presence of a carboxylic acid is a challenging yet achievable transformation. Catalytic systems, often employing transition metals, are typically used to achieve good selectivity for the aldehyde over further oxidation to a second carboxylic acid.[5][6]
Experimental Protocol:
-
Reaction Setup:
-
In a high-pressure reactor, combine 3-fluoro-4-methylbenzoic acid (1.0 eq), cobalt(II) acetate tetrahydrate (e.g., 0.03 eq), manganese(II) acetate tetrahydrate (e.g., 0.03 eq), and sodium bromide (e.g., 0.05 eq) in a mixture of acetic acid and water.[7]
-
-
Reaction Execution:
-
Seal the reactor and pressurize with oxygen or air.
-
Heat the mixture to a temperature typically ranging from 100-150°C with vigorous stirring.
-
Monitor the reaction progress by techniques such as HPLC or TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography or recrystallization.
-
| Parameter | Typical Value/Condition | Rationale |
| Catalyst System | Co(OAc)2/Mn(OAc)2/NaBr | This mixed-metal system is effective for the aerobic oxidation of methylarenes.[5][7] Bromide acts as a radical initiator. |
| Solvent | Acetic Acid / Water | Acetic acid is a common solvent for such oxidations, and the presence of water can influence selectivity.[7] |
| Temperature | 100-150 °C | Sufficient thermal energy is required to initiate and sustain the catalytic cycle. |
| Pressure | Varies (e.g., 10-20 bar O2) | Ensures a sufficient concentration of the oxidant (oxygen) in the liquid phase. |
Expert Insights: The key to this reaction is to control the degree of oxidation. Over-oxidation can lead to the formation of the corresponding dicarboxylic acid. The ratio of catalysts, temperature, and reaction time are critical parameters to optimize for maximizing the yield of the desired aldehyde.[6][8]
Route 2: Synthesis from 4-Bromo-2-fluorobenzaldehyde
An alternative strategy involves starting with a molecule that already contains the aldehyde and fluorine in the desired positions and then introducing the carboxylic acid group. This can be achieved through a cyanation reaction followed by hydrolysis.
Workflow for Route 2
Caption: Workflow for the synthesis of this compound via cyanation and hydrolysis.
Part 1: Cyanation of 4-Bromo-2-fluorobenzaldehyde
This step, a Rosenmund–von Braun reaction, replaces the bromine atom with a nitrile group using copper(I) cyanide.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Add copper(I) cyanide (CuCN) (e.g., 1.1-1.5 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to a high temperature (typically 150-200°C) with stirring under a nitrogen atmosphere.
-
Monitor the reaction for the consumption of the starting material by TLC or GC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex, or alternatively, an aqueous solution of sodium cyanide or ammonia.
-
Extract the product with an organic solvent like ethyl acetate or toluene.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The resulting crude 3-fluoro-4-formylbenzonitrile can be purified by chromatography.
-
Expert Insights: The use of a high-boiling polar aprotic solvent is crucial for this reaction to proceed at a reasonable rate. The workup procedure is critical for separating the product from copper salts.
Part 2: Hydrolysis of 3-Fluoro-4-formylbenzonitrile
The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, add the 3-fluoro-4-formylbenzonitrile (1.0 eq) to an aqueous solution of sulfuric acid (e.g., 50-70%).[2]
-
-
Reaction Execution:
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by observing the disappearance of the nitrile starting material via TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the solid to obtain this compound.[2] Further purification can be achieved by recrystallization.
-
| Parameter | Typical Value/Condition | Rationale |
| Reagent | Aqueous Sulfuric Acid (50-70%) | Strong acid is required to hydrolyze the stable nitrile group. |
| Temperature | Reflux | High temperature is necessary to drive the hydrolysis to completion. |
| Workup | Precipitation on ice | The product is typically a solid that is insoluble in the cold acidic aqueous solution, allowing for easy isolation by filtration. |
Characterization of this compound
The successful synthesis of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the aldehyde proton (~10 ppm), and the carboxylic acid proton (>12 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the aldehyde carbonyl carbon (~190 ppm), and the carboxylic acid carbonyl carbon (~170 ppm). |
| IR Spectroscopy | Characteristic stretches for the O-H of the carboxylic acid, the C=O of the aldehyde, and the C=O of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C8H5FO3, MW: 168.12 g/mol ).[2][9] |
Application: Synthesis of an Amide Derivative
The carboxylic acid group of this compound is a versatile handle for creating derivatives, such as amides, which are prevalent in pharmaceuticals.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of an amide derivative.
General Protocol for Amide Formation:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) (1.2-2.0 eq) dropwise at 0°C. A catalytic amount of DMF can be added.[10][11]
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-fluoro-4-formylbenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in a dry aprotic solvent.
-
Cool the solution to 0°C and add the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq).
-
Stir the reaction mixture, allowing it to warm to room temperature.
-
Upon completion, perform an aqueous workup to remove salts, dry the organic layer, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Safety Precautions
-
Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]
-
Grignard Reagents: Highly reactive and pyrophoric. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).
-
High-Pressure Reactions: Require specialized equipment and safety protocols. Ensure the reactor is properly rated for the intended pressure and temperature.
-
Copper(I) Cyanide: Highly toxic. Avoid inhalation of dust and contact with skin. Acidic workup will generate toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution and an understanding of the underlying chemical principles. The two primary routes detailed in this guide—oxidation of a methylbenzoic acid precursor and cyanation/hydrolysis of a bromobenzaldehyde—offer reliable and adaptable methods for obtaining this valuable trifunctional building block. By providing not just the "how" but also the "why" behind these protocols, this guide aims to empower researchers, scientists, and drug development professionals to confidently synthesize this compound and its derivatives for their research endeavors.
References
- PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
- Shi, S., Fan, Y., Zhao, C., Shan, Y., Yan, J., Wang, A., Qian, J., He, M., & Zhou, W. (2024). Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor. Reaction Chemistry & Engineering. [Link]
- TSI Journals.
- National Institutes of Health.
- RSC Publishing. Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor. [Link]
- MDPI.
- PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Fluorobenzoic Acid: A Practical Guide. [Link]
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
- Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. [Link]
- ResearchGate. (PDF) 3-Fluoro-4-methylbenzoic acid. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 193290-80-1 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Amide Coupling Reactions Using 3-Fluoro-4-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 3-Fluoro-4-formylbenzoic Acid in Synthesis
This compound is a uniquely functionalized aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug development. Its trifunctional nature—a carboxylic acid for amide coupling, an aldehyde for subsequent modifications, and a fluorine atom to modulate physicochemical properties—offers a powerful toolkit for the synthesis of complex molecules. The strategic placement of the electron-withdrawing fluorine and formyl groups enhances the reactivity of the carboxylic acid, making it an excellent substrate for amide bond formation.[1][2] This guide provides a comprehensive overview of the principles, protocols, and best practices for successfully employing this compound in amide coupling reactions.
The fluorine atom, positioned ortho to the carboxylic acid, can influence the molecule's conformation and acidity.[3][4][5] This "ortho effect" can be advantageous in tuning the reactivity of the carboxylic acid.[5] Furthermore, the presence of fluorine in a drug candidate can significantly improve its metabolic stability, lipophilicity, and binding affinity to target proteins.[6] The aldehyde group provides a versatile handle for post-coupling modifications, such as reductive amination, oxidation, or the formation of various heterocyclic structures, allowing for rapid library generation and structure-activity relationship (SAR) studies.
Core Principles of Amide Coupling with this compound
Amide bond formation between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[7][8][] Direct reaction is generally not feasible as amines will deprotonate carboxylic acids to form a non-reactive ammonium carboxylate salt.[7] The use of coupling reagents overcomes this issue by converting the carboxylic acid's hydroxyl group into a better leaving group.[7][8][]
The Role of Coupling Reagents
Several classes of coupling reagents are available, with carbodiimides and uronium/phosphonium salts being the most common in modern organic synthesis.[][10][11]
-
Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. To improve efficiency and suppress side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included.[10] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[10]
-
Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[8][10] They are particularly useful for coupling sterically hindered or electron-deficient amines.[2][12]
The choice of coupling reagent, base, and solvent is critical for the success of the reaction and depends on the specific properties of the amine coupling partner.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a primary or secondary amine.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely applicable method for a broad range of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents) followed by HOBt (1.2 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base and Coupling Agent Addition: Slowly add DIPEA (2.5 equivalents). Then, add EDC·HCl (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile).[13]
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly effective for challenging couplings, including those with sterically hindered or electron-deficient amines.[2][12]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent), HATU (1.1 equivalents), and the amine (1.1 equivalents).
-
Dissolution: Dissolve the solids in anhydrous DMF or DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
Data Presentation: Reaction Parameter Summary
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | General Applicability |
| EDC | HOBt/NHS | DIPEA/TEA | DCM, DMF | 12-24 h | Broad scope, cost-effective |
| HATU | None | DIPEA/TEA | DMF, DCM | 2-4 h | High efficiency, good for challenging substrates |
| SOCl₂ | None | Pyridine | DCM, Toluene | 1-3 h | Forms acyl chloride in situ, requires careful handling |
Visualization of Key Processes
Amide Coupling Mechanism (EDC/HOBt)
Caption: Mechanism of EDC/HOBt mediated amide coupling.
General Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.dk]
- 8. growingscience.com [growingscience.com]
- 10. bachem.com [bachem.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Reductive Amination of 3-Fluoro-4-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis
Reductive amination stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-nitrogen bonds. This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine, is celebrated for its efficiency and broad substrate scope.[1][2] The reaction's prevalence in medicinal chemistry and drug development is particularly noteworthy, where the introduction of amine functionalities is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive protocol for the reductive amination of a specific and functionally rich substrate: 3-Fluoro-4-formylbenzoic acid. The presence of a fluorine atom, a formyl group, and a carboxylic acid on a benzene ring makes this molecule a valuable synthon for a diverse range of pharmaceutical and materials science applications.
Mechanistic Insights: The Chemistry Behind C-N Bond Formation
The reductive amination process is a cascade of two key chemical transformations: the formation of an imine (or iminium ion) and its subsequent reduction.[1] The reaction is typically carried out in a single pot, leveraging a reducing agent that selectively reduces the C=N double bond of the imine in the presence of the starting carbonyl group.
Step 1: Imine/Iminium Ion Formation The reaction commences with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield an imine. Under mildly acidic conditions, the imine nitrogen can be protonated to form an iminium ion, which is even more susceptible to reduction. The pH of the reaction medium is a critical parameter; a slightly acidic environment (pH 4-6) is optimal to facilitate both the protonation of the carbonyl group (activating it for nucleophilic attack) and the dehydration step, without significantly protonating the amine nucleophile and rendering it non-reactive.
Step 2: Hydride Reduction A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then employed to deliver a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product. Sodium triacetoxyborohydride is particularly well-suited for this transformation due to its chemoselectivity; it is a milder reducing agent than sodium borohydride and will preferentially reduce the iminium ion over the aldehyde.[3]
Diagram of the Reductive Amination Workflow
Caption: General workflow of a one-pot reductive amination reaction.
Protocol: Reductive Amination of this compound with a Primary Amine
This protocol details a general procedure for the reductive amination of this compound with a representative primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it under an inert atmosphere and away from ignition sources.
-
1,2-Dichloroethane is a suspected carcinogen. Handle with extreme care.
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DCE or THF (approximately 0.1-0.2 M concentration).
-
Addition of Amine and Acid: Add the primary amine (1.0-1.2 eq) to the solution, followed by the addition of glacial acetic acid (1.0-1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product, an N-substituted 3-fluoro-4-(aminomethyl)benzoic acid, can be purified by one of the following methods:
Recrystallization: This method is suitable if the product is a solid and has significantly different solubility in a given solvent at high and low temperatures compared to the impurities.[4][5][6]
-
Select a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography: For liquid products or for separating mixtures with similar solubilities, column chromatography is the preferred method.[7][8]
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the specific properties of the product. For more polar products, a mobile phase containing methanol in dichloromethane may be necessary.
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the desired product. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of a new methylene signal adjacent to the nitrogen are key indicators of a successful reaction.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1][3]
Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (Aldehyde:Amine:NaBH(OAc)₃) | 1 : 1.0-1.2 : 1.2-1.5 | A slight excess of the amine and reducing agent ensures complete consumption of the limiting aldehyde. |
| Solvent | DCE or THF | Aprotic solvents that are compatible with the reducing agent. DCE is often preferred for its ability to azeotropically remove water.[10] |
| Acid Catalyst | Acetic Acid (1.0-1.2 eq) | Catalyzes the formation of the imine intermediate. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2-24 hours | Varies depending on the reactivity of the amine. |
| Expected Yield | 70-95% | Generally high for this type of reaction. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time. - Ensure all reagents are anhydrous. - Use a slight excess of the amine and reducing agent. |
| Difficult workup/purification | - Optimize extraction pH to ensure the product is in the organic layer. - Adjust the solvent system for column chromatography. | |
| Formation of Side Products | Over-alkylation (for primary amines) | This is less common with reductive amination compared to direct alkylation. If observed, consider a two-step procedure where the imine is formed first, followed by reduction.[2] |
| Reduction of the aldehyde | The reducing agent is too strong or was added before imine formation was complete. Ensure sufficient time for imine formation before adding NaBH(OAc)₃. | |
| Starting Material Remains | Inactive reducing agent | Use fresh, anhydrous sodium triacetoxyborohydride. |
| Insufficient acid catalyst | Ensure the correct stoichiometry of acetic acid is used. |
Conclusion
The reductive amination of this compound is a highly effective method for the synthesis of a variety of N-substituted 3-fluoro-4-(aminomethyl)benzoic acid derivatives. The use of sodium triacetoxyborohydride provides a mild and chemoselective approach, often obviating the need for protecting the carboxylic acid functionality. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can reliably access these valuable building blocks for further synthetic endeavors in drug discovery and materials science.
References
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wikipedia. (2023, October 27). Reductive amination.
- Green Chemistry (RSC Publishing). (2020, July 10). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
- USP. (2011, November 21). Aminobenzoic Acid.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- ResearchGate. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ACS Publications. (2025, October 1). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation.
- PMC - NIH. (n.d.). A practical catalytic reductive amination of carboxylic acids.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin.
- PubMed. (2024, August 30). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Web.pdx.edu. (n.d.). The Recrystallization of Benzoic Acid.
- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- ResearchGate. (n.d.). Polymorphism and Crystallization of p-Aminobenzoic Acid.
- ScienceDirect. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- Chem.ucla.edu. (n.d.). Recrystallization of Benzoic Acid.
- MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
- YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid.
- ResearchGate. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
- PubMed. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Topic: Chemoselective Protection of the Formyl Group in 3-Fluoro-4-formylbenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of multi-step organic synthesis, particularly in pharmaceutical development, the chemoselective manipulation of functional groups is paramount. 3-Fluoro-4-formylbenzoic acid is a valuable building block, featuring three distinct functional motifs: an aromatic fluoride, a carboxylic acid, and a highly reactive formyl (aldehyde) group. The aldehyde's susceptibility to oxidation, reduction, and nucleophilic attack often necessitates its temporary masking to allow for selective transformations at the carboxylic acid or other positions.[1] This application note provides a comprehensive guide and detailed protocols for the robust and high-yield protection of the formyl group in this compound as a cyclic acetal, a strategy that ensures its stability in neutral to strongly basic environments.[2] We will delve into the underlying chemical principles, provide step-by-step experimental procedures for both protection and deprotection, and offer a guide for troubleshooting common issues.
Introduction: The Strategic Imperative for Protection
The aldehyde functionality is one of the most versatile yet reactive groups in organic chemistry. When a molecule like this compound is subjected to reagents intended for the carboxylic acid, such as those for forming amide bonds or esters, the unprotected aldehyde can lead to a cascade of undesired side reactions. For instance, strongly nucleophilic or basic reagents can attack the electrophilic carbonyl carbon of the aldehyde.[3] Therefore, a protection-deprotection sequence is not merely a convenience but a critical strategy to ensure synthetic efficiency and purity of the final product.
A successful protecting group strategy must satisfy three core criteria:
-
Ease of Installation: The protecting group is introduced selectively and in high yield under mild conditions.[4]
-
Stability: The protected group remains inert to the subsequent reaction conditions planned for other parts of the molecule.[5]
-
Ease of Removal: The protecting group can be cleaved cleanly and in high yield without affecting the newly modified structure.[4]
The conversion of an aldehyde to a cyclic acetal, specifically a 1,3-dioxolane using ethylene glycol, is an exemplary strategy that fulfills these requirements. Acetals are stable to bases, nucleophiles, and hydridic reducing agents, making them ideal for shielding the formyl group during a wide range of synthetic transformations.[6][7]
Principle and Rationale: The Acetal Advantage
The selective protection of an aldehyde in the presence of a carboxylic acid hinges on their differential reactivity. While both contain carbonyl groups, aldehydes are significantly more electrophilic and reactive towards nucleophiles than carboxylic acids.[8][9] The acid-catalyzed reaction with a diol, such as ethylene glycol, proceeds readily with the aldehyde, while the less reactive carboxylic acid remains largely untouched under these conditions.[10]
The mechanism for acid-catalyzed acetal formation is a series of equilibrium steps. The key to driving the reaction to completion is the removal of water, which is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[1]
Mechanism of Cyclic Acetal Formation
The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., p-TsOH), which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized oxonium ion. Finally, an intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the stable cyclic acetal and regenerates the acid catalyst.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Protective Groups [organic-chemistry.org]
- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Purification of 3-Fluoro-4-formylbenzoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust purification techniques for 3-Fluoro-4-formylbenzoic acid, a key building block in pharmaceutical and materials science. The protocols detailed herein are designed to address common impurities and deliver high-purity material suitable for demanding downstream applications. This document emphasizes the underlying chemical principles behind each purification strategy, offering researchers the flexibility to adapt these methods to their specific needs. Methodologies covered include acid-base extraction, recrystallization, and flash column chromatography. Each protocol is presented with step-by-step instructions and the scientific rationale for critical parameters.
Introduction: The Importance of Purity for this compound
This compound (MW: 168.12 g/mol ; CAS: 193290-80-1) is a trifunctional aromatic compound possessing a carboxylic acid, an aldehyde, and a fluorine substituent.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs) and functional materials. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity or material properties in subsequent steps.
Common impurities in commercially available or synthetically prepared this compound may include unreacted starting materials, byproducts from side reactions, and residual solvents.[3] Therefore, robust and reliable purification protocols are essential to ensure the quality and consistency of research and development outcomes. This guide presents a multi-pronged approach to the purification of this compound, leveraging its distinct chemical properties.
Foundational Purification Strategy: Acid-Base Extraction
The presence of a carboxylic acid moiety provides a powerful handle for a highly selective initial purification step: acid-base extraction. This technique separates acidic compounds from neutral and basic impurities by exploiting the difference in solubility of the acidic compound and its corresponding salt.[4][5]
Causality of Experimental Choices:
-
Choice of Base: Sodium bicarbonate (NaHCO₃) is a weak base, ideal for selectively deprotonating the carboxylic acid of this compound without reacting with less acidic phenolic impurities, should they be present.[6]
-
Solvent System: A combination of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and an aqueous solution is used to partition the neutral impurities from the deprotonated, water-soluble carboxylate salt.[3]
-
Re-acidification: The addition of a strong acid, such as hydrochloric acid (HCl), is necessary to protonate the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution.[7]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release the pressure generated from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the lower aqueous layer as its sodium salt. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: To ensure complete extraction, add another portion of the saturated sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layers.
-
Back-Washing (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a fresh portion of the organic solvent. Discard the organic layer.
-
Re-acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Figure 2. General Recrystallization Workflow.
Flash Column Chromatography for High-Purity Isolation
For challenging separations or to achieve the highest possible purity, flash column chromatography is the method of choice. [8]This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Developing the Chromatographic System:
-
Stationary Phase: Silica gel is the standard stationary phase for polar compounds like this compound.
-
Mobile Phase Selection: A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate is a good starting point for column chromatography. [9]Given the polarity of the target compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is appropriate. The addition of a small amount of acetic or formic acid (0.5-1%) to the mobile phase can improve peak shape and reduce tailing for carboxylic acids. [3]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) with 1% acetic acid.
-
Column Packing: Prepare a flash column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, consider dry loading by adsorbing the compound onto a small amount of silica gel. [10]4. Elution: Elute the column with the mobile phase, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (increasing polarity over time).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Figure 3. Flash Chromatography Workflow.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests the absence of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Conclusion
The purification of this compound can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and flash column chromatography. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity. By understanding the chemical principles underlying each technique, researchers can confidently produce high-quality material for their synthetic endeavors.
References
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- University of Toronto. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- ResearchGate. (n.d.). Scope of substituted benzaldehydes.
- Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- European Patent Office. (n.d.). Method for the purification of benzaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production.
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
- ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents.
- Chemistry LibreTexts. (2021, March 25). Running a flash column.
- University of Canterbury. (n.d.). RECRYSTALLISATION.
- ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Solubility of Things. (n.d.). 4-Formylbenzoic acid.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
Sources
- 1. This compound | 193290-80-1 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. sorbtech.com [sorbtech.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: 3-Fluoro-4-formylbenzoic Acid as a Versatile Building Block for Heterocyclic Synthesis
Introduction
3-Fluoro-4-formylbenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a fluorine atom. This unique combination of functional groups, positioned in a specific ortho/meta relationship, makes it an exceptionally valuable and versatile building block for the synthesis of complex heterocyclic scaffolds. The aldehyde and carboxylic acid moieties provide reactive handles for condensation and cyclization reactions, while the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the final molecules. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging this compound for the efficient construction of medicinally relevant heterocyclic systems, with a primary focus on quinazolinones and benzimidazoles.
The Strategic Advantage of this compound
The utility of this compound stems from the distinct reactivity of its functional groups:
-
Formyl Group (CHO): Acts as an electrophilic center for nucleophilic attack, primarily by amines, to form Schiff bases (imines) as key intermediates in cyclization cascades.
-
Carboxylic Acid Group (COOH): Functions as a nucleophilic partner after deprotonation or can be activated to an electrophile (e.g., acyl chloride) for acylation reactions. It is crucial for the ring-closing step in many syntheses.
-
Fluorine Atom (F): Its electron-withdrawing nature enhances the electrophilicity of the adjacent formyl carbon, potentially accelerating imine formation. In the final product, it serves as a critical modulator of biological activity and pharmacokinetic properties.[2][3]
This orchestrated functionality allows for the streamlined assembly of fused heterocyclic systems, often through multicomponent or tandem reaction strategies that enhance synthetic efficiency.[4][5]
Application 1: Synthesis of Fluorinated Quinazolin-4-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core, highlighting its therapeutic importance.[1] The use of this compound provides a direct route to 5-fluoro-4-oxo-3,4-dihydroquinazoline derivatives.
Reaction Principle & Mechanistic Insight
The synthesis proceeds via a tandem condensation/cyclization reaction between this compound and a primary amine (or its equivalent, such as an ammonium salt).
Causality Behind the Mechanism:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of the aldehyde. This is the classic pathway for Schiff base formation. The fluorine atom ortho to the aldehyde group enhances its reactivity, often allowing this step to proceed under mild conditions.
-
Intramolecular Cyclization: The nitrogen atom of the newly formed imine then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This key ring-closing step forms the heterocyclic core.
-
Dehydration: A final dehydration step yields the aromatic and stable quinazolinone ring system. The entire sequence is often driven to completion by the removal of water, for instance, by using a Dean-Stark apparatus or a dehydrating agent.
Diagram: Synthesis of Quinazolin-4-ones
Caption: General workflow for quinazolinone synthesis.
Experimental Protocol: Synthesis of 5-Fluoro-3-phenylquinazolin-4(3H)-one
This protocol is a representative example adapted from established methodologies for quinazolinone synthesis.[6][7][8]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate (5% aq. solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (e.g., 1.68 g, 10 mmol), toluene (50 mL), aniline (1.02 mL, 11 mmol), and p-TSA (190 mg, 1 mmol).
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction progress can also be tracked by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Scientist's Note: The use of a Dean-Stark trap is critical. Removing water drives the equilibrium towards the product, ensuring a high yield as per Le Châtelier's principle. p-TSA is an effective acid catalyst for both the imine formation and the subsequent cyclization step.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL).
-
Purification - Extraction: Transfer the organic mixture to a separatory funnel. Wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 30 mL) to remove unreacted starting acid and the p-TSA catalyst, followed by water (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 5-fluoro-3-phenylquinazolin-4(3H)-one.
| Reactant Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference Method |
| Aniline | p-TSA | Toluene | 5 | ~85 | Adapted from[6] |
| Benzylamine | Acetic Acid | Acetic Acid | 6 | ~82 | General Procedure |
| 4-Fluoroaniline | None | DMF (reflux) | 8 | ~78 | Adapted from[8] |
Application 2: Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are another "privileged scaffold" in medicinal chemistry, forming the core of drugs used as proton pump inhibitors (e.g., Omeprazole) and anthelmintics.[9] They are also investigated for their anticancer and antiviral activities.[10] this compound can be used in a multicomponent reaction with an ortho-phenylenediamine to construct 2-substituted benzimidazole derivatives.
Reaction Principle & Mechanistic Insight
This synthesis is typically a one-pot, two-step process involving condensation followed by oxidative cyclization.
Causality Behind the Mechanism:
-
Initial Condensation: The reaction begins with the condensation of one of the amino groups of the o-phenylenediamine with the aldehyde of this compound to form a Schiff base intermediate.
-
Oxidative Cyclization: This intermediate undergoes an intramolecular cyclization. The resulting dihydrobenzimidazole intermediate is then oxidized to the stable aromatic benzimidazole. This oxidation can be achieved by various means, such as exposure to air (O₂), or by adding a mild oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[9] The choice of oxidant and conditions can be tuned to optimize the yield and prevent side reactions.
Diagram: Synthesis of Benzimidazoles
Caption: General workflow for benzimidazole synthesis.
Experimental Protocol: Synthesis of 2-(2-Fluoro-4-carboxyphenyl)-1H-benzimidazole
This protocol is based on well-established methods for benzimidazole synthesis from aldehydes.[11][12][13]
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 eq, oxidant/catalyst)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.68 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in DMF (40 mL).
-
Reagent Addition: Add sodium metabisulfite (2.28 g, 12 mmol) to the solution.
-
Scientist's Note: In this context, sodium metabisulfite in a polar aprotic solvent like DMF can facilitate the oxidative cyclization. While traditionally seen as a reducing agent, under certain conditions, it can promote the desired transformation. Alternatively, simply heating in air can suffice, though it may be slower.
-
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 3-5 hours. Monitor the reaction progress by TLC (eluent: 9:1 dichloromethane/methanol).
-
Work-up and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with stirring.
-
Isolation: A precipitate will form. Adjust the pH to ~5-6 with 1 M HCl to ensure the carboxylic acid is protonated and insoluble. Stir for an additional 30 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove DMF and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60 °C to yield 2-(2-fluoro-4-carboxyphenyl)-1H-benzimidazole. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
| Reagent 1 | Reagent 2 | Conditions | Yield (%) | Reference Method |
| This compound | o-Phenylenediamine | Na₂S₂O₅, DMF, 100°C | ~90 | General Procedure |
| This compound | 4-Methyl-o-phenylenediamine | Air, Ethanol, reflux | ~85 | Adapted from[12] |
| This compound | 4-Chloro-o-phenylenediamine | DDQ, CH₂Cl₂, rt | ~88 | Adapted from[9] |
Conclusion
This compound is a powerful and efficient building block for constructing diverse and medicinally relevant heterocyclic compounds. Its trifunctional nature enables streamlined synthetic routes to valuable scaffolds like quinazolinones and benzimidazoles. The protocols and mechanistic insights provided in this note serve as a practical guide for chemists to harness the full potential of this versatile reagent in drug discovery and organic synthesis programs. The strategic placement of the fluorine atom offers an intrinsic advantage, providing a handle to fine-tune the biological and pharmacokinetic profiles of the resulting molecules.
References
- International Journal of Chemical Studies. (2024).
- Darabpour, E., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. [Link]
- ResearchGate. (2015). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. [Link]
- Organic Syntheses. (n.d.). Benzimidazole. [Link]
- Al-Obaid, A. M., et al. (2016). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
- Akhtar, T., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH. [Link]
- Jafari, E., et al. (2007). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Beilstein Journals. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
- ChemInform. (2008). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. [Link]
- Springer. (2005). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
- Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. [Link]
- Beilstein Journals. (2018). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]
- Jafari, E., et al. (2007). Synthesis of some new tricyclic 4(3H)
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tch.ucsd.edu [tch.ucsd.edu]
- 10. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 13. Benzimidazole synthesis [organic-chemistry.org]
Application Notes & Protocols: The Strategic Utility of 3-Fluoro-4-formylbenzoic Acid in Modern Drug Discovery
Introduction: The Value Proposition of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[2] Within this context, 3-Fluoro-4-formylbenzoic acid has emerged as a particularly valuable bifunctional building block. Its aromatic core is decorated with three key functional groups: a carboxylic acid, an aldehyde (formyl group), and a fluorine atom. This arrangement provides a versatile scaffold for chemists to construct complex molecular architectures, making it a sought-after intermediate in the synthesis of targeted therapeutics.
This guide provides an in-depth exploration of the application of this compound in drug discovery, with a primary focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
Core Application: A Key Building Block for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cellular machinery for DNA repair.[3] They are essential for repairing single-strand breaks in DNA. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibiting PARP in these cancer cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[3][4] This targeted approach has led to the approval of several potent PARP inhibitors, including Niraparib, for the treatment of ovarian, breast, and other cancers.[4][5]
This compound and its structural isomers serve as critical precursors for constructing the core scaffolds of many PARP inhibitors. The aldehyde group provides a reactive handle for building heterocyclic systems, while the carboxylic acid can be converted into a primary amide, a key pharmacophoric feature for binding to the nicotinamide pocket of the PARP enzyme.
Visualizing the Role of the Building Block
The diagram below illustrates the strategic position of this compound as a versatile starting material for synthesizing various classes of enzyme inhibitors.
Caption: Versatility of this compound in synthesis.
Protocol 1: Synthesis of an Indazole-Carboxamide Core for PARP Inhibitors
The following protocol is a representative example of how this compound can be utilized to synthesize a 2-aryl-2H-indazole-7-carboxamide scaffold, which is the core structure of the PARP inhibitor Niraparib.[4][6] This two-step process involves an initial condensation to form the indazole ring, followed by amidation of the carboxylic acid.
Step 1: Cyclization to form 2-(4-aminophenyl)-3-fluoro-2H-indazole-7-carboxylic acid
This step utilizes the aldehyde functionality to react with a substituted hydrazine, leading to the formation of the indazole ring system via cyclization.
(Image of the chemical reaction showing this compound reacting with (4-aminophenyl)hydrazine to form the indazole core)
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 193290-80-1 | 168.12 g/mol | 5.00 g | 29.7 mmol |
| (4-aminophenyl)hydrazine HCl | 27331-92-2 | 159.61 g/mol | 4.98 g | 31.2 mmol |
| Sodium Acetate | 127-09-3 | 82.03 g/mol | 5.12 g | 62.4 mmol |
| Acetic Acid | 64-19-7 | 60.05 g/mol | 100 mL | - |
| Ethanol | 64-17-5 | 46.07 g/mol | 50 mL | - |
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.00 g, 29.7 mmol) and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Add (4-aminophenyl)hydrazine hydrochloride (4.98 g, 31.2 mmol) and sodium acetate (5.12 g, 62.4 mmol) to the flask. Causality: Sodium acetate acts as a base to neutralize the HCl salt of the hydrazine, liberating the free base required for the reaction. Acetic acid serves as both the solvent and an acid catalyst for the condensation and cyclization.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde is a key indicator of reaction completion.
-
After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the reaction mixture into 300 mL of ice-cold water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL) to remove residual acetic acid and impurities.
-
Dry the solid under vacuum at 50 °C to yield the indazole carboxylic acid intermediate.
Step 2: Amidation to form the Final Indazole-Carboxamide Core
The carboxylic acid of the intermediate is converted to the primary amide, a crucial group for PARP-1 binding.
(Image of the chemical reaction showing the indazole intermediate from Step 1 reacting with an aminating agent to form the final amide product)
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Indazole Intermediate (from Step 1) | - | ~273.24 g/mol | 5.00 g | 18.3 mmol |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 2.0 mL | 27.5 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 100 mL | - |
| Ammonium Hydroxide (28% aq. NH₃) | 1336-21-6 | 35.04 g/mol | 30 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 2 drops | (catalyst) |
-
Suspend the indazole intermediate (5.00 g, 18.3 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (2 drops). Causality: DMF catalyzes the formation of the acyl chloride via the Vilsmeier reagent.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (2.0 mL, 27.5 mmol) dropwise over 15 minutes. The mixture may become a clear solution as the acyl chloride forms.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
In a separate flask, cool concentrated ammonium hydroxide (30 mL) to 0 °C.
-
Slowly and carefully add the acyl chloride solution from the first flask to the cold ammonium hydroxide solution with vigorous stirring. Trustworthiness: This addition must be done slowly to control the exothermic reaction and prevent side reactions.
-
Stir the resulting biphasic mixture vigorously for 1 hour at 0-5 °C.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography to yield the pure indazole-carboxamide core.
Synthetic Workflow Visualization
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of Bioactive Molecules from 3-Fluoro-4-formylbenzoic Acid
Abstract
3-Fluoro-4-formylbenzoic acid is a trifunctional aromatic building block of significant value in medicinal chemistry and drug discovery. Its unique substitution pattern—a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring—offers orthogonal chemical reactivity and beneficial physicochemical properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds. This guide provides detailed protocols and scientific rationale for the synthesis of diverse bioactive molecular scaffolds from this versatile starting material, targeting researchers, medicinal chemists, and professionals in drug development.
Introduction: The Versatility of a Trifunctional Building Block
In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. This compound (CAS 193290-80-1) has emerged as a powerful scaffold due to the convergence of three key functional groups.
-
The Aldehyde: Serves as a versatile electrophilic handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, condensations, and heterocycle formations.
-
The Carboxylic Acid: Provides a nucleophilic handle for esterification and a classic anchor point for amide bond formation, a cornerstone of peptide and small molecule drug synthesis.
-
The Fluorine Atom: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism, alter pKa to improve cell permeability, and form favorable non-covalent interactions (such as hydrogen bonds or dipole-dipole interactions) with enzyme targets.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 193290-80-1 | |
| Molecular Formula | C₈H₅FO₃ | |
| Molecular Weight | 170.12 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg |
| Storage Temp. | 4°C, stored under nitrogen | |
This guide will explore key synthetic transformations, providing both step-by-step protocols and the underlying chemical principles that govern these reactions.
Caption: Synthetic pathways from this compound.
Core Synthetic Protocols
The true power of this compound lies in its ability to undergo selective transformations at either the aldehyde or carboxylic acid group, or both, to rapidly build molecular complexity.
Protocol 2.1: Amide Scaffolds via Carboxylic Acid Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry. The carboxylic acid moiety of the starting material is readily coupled with a diverse range of primary and secondary amines.
Scientific Rationale: Peptide coupling reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, minimize side reactions, and operate under mild conditions, preserving the integrity of the aldehyde group for subsequent reactions.
Experimental Protocol: Synthesis of 3-Fluoro-4-formyl-N-benzylbenzamide
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (N,N-Diisopropylethylamine, 2.5 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add benzylamine (1.05 eq) dropwise to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[2][3]
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired amide.
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent | Pros | Cons |
|---|---|---|
| EDC/HOBt | Cost-effective, well-established | Can lead to epimerization in chiral substrates |
| HATU/DIPEA | Fast reaction times, high yields, low epimerization | Higher cost, requires careful handling |
| DCC/DMAP | Powerful dehydrating agent | Produces insoluble DCU byproduct, allergenic |
Protocol 2.2: Reductive Amination of the Aldehyde
Reductive amination is a robust and reliable method for forming C-N bonds, enabling the introduction of a wide variety of substituents.
Scientific Rationale: The reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could promote side reactions.
Experimental Protocol: Synthesis of 4-((benzylamino)methyl)-3-fluorobenzoic acid
-
Preparation: Dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Adjust the pH of the aqueous layer to ~4 with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2.3: Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation of the aldehyde with a ketone provides access to chalcones, a class of compounds known for a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[4]
Scientific Rationale: This base-catalyzed reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.
Experimental Protocol: Synthesis of 4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-3-fluorobenzoic acid
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 4'-methoxyacetophenone (1.0 eq) in methanol.
-
Base Addition: Cool the solution in an ice bath and add an aqueous solution of NaOH (2.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A precipitate may form during this time.
-
Work-up: Pour the reaction mixture into a beaker of ice water and acidify with concentrated HCl until the pH is ~2.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and recrystallize from an ethanol/water mixture to afford the pure chalcone derivative.
Advanced Application: A Synthetic Pathway to a Transthyretin (TTR) Stabilizer Intermediate
A powerful demonstration of the utility of this building block is its potential conversion into intermediates for high-value therapeutic agents. 4-Fluoro-3-hydroxybenzoic acid is a known key intermediate in the synthesis of Acoramidis, a transthyretin (TTR) stabilizer for the treatment of transthyretin amyloidosis.[5] A plausible synthetic route from this compound involves a Baeyer-Villiger oxidation.
Scientific Rationale: The Baeyer-Villiger oxidation converts an aldehyde into a carboxylic acid via a formate ester intermediate using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the migration of the aryl group to an oxygen atom. The resulting formate ester is then readily hydrolyzed under basic conditions to yield the target phenol.
Caption: Proposed synthesis of an Acoramidis intermediate.
Experimental Protocol: Proposed Synthesis of 4-Fluoro-3-hydroxybenzoic acid
-
Oxidation: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add m-CPBA (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up 1: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude formate ester intermediate.
-
Hydrolysis: Dissolve the crude intermediate in a mixture of THF and water. Add an excess of aqueous NaOH (e.g., 2M solution, 3.0 eq) and heat the mixture to 50°C for 2-3 hours.
-
Work-up 2: After cooling, acidify the reaction mixture with 1M HCl to a pH of ~2. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting solid can be purified by recrystallization to yield 4-fluoro-3-hydroxybenzoic acid.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. The orthogonal reactivity of its aldehyde and carboxylic acid functionalities, combined with the beneficial properties imparted by the fluorine substituent, allows for the efficient construction of diverse chemical libraries. The protocols outlined in this guide provide a robust foundation for researchers to explore novel chemical space in the pursuit of new therapeutic agents, from fundamental enzyme inhibitors to intermediates for complex drugs like TTR stabilizers.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development.
- PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- Zhang, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. J. Chem. Res.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. J Med Chem, 58(21), 8315-8359.
- Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. 33(5).
- Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Kurşun Aktar, B. S., et al. (2022). Synthesis and biological activities of new hybrid chalcones with benzoic acid. Int. J. Chem. Technol., 6(1), 7-14.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
Application Notes & Protocols: 3-Fluoro-4-formylbenzoic Acid as a Versatile Linker in Advanced Materials Synthesis
Introduction: The Strategic Advantage of Functionalized Linkers
In the landscape of materials science, the design and synthesis of functional materials such as Metal-Organic Frameworks (MOFs) and specialty polymers are driven by the judicious selection of molecular building blocks. 3-Fluoro-4-formylbenzoic acid (3-F-4-FBA), with its unique trifunctional architecture, emerges as a highly promising organic linker for creating materials with tailored properties. This molecule incorporates a carboxylic acid for metal coordination or polymerization, a formyl (aldehyde) group for post-synthetic modification, and a fluorine atom to modulate electronic properties and intermolecular interactions.
The strategic placement of the fluorine atom can enhance the thermal and chemical stability of the resulting material and influence its interaction with guest molecules. The aldehyde group provides a reactive handle for covalent post-synthetic modification, allowing for the introduction of further functionalities. This document provides a detailed guide for researchers on the application of this compound in the synthesis of a representative Metal-Organic Framework, including a comprehensive protocol, characterization methods, and an exploration of its potential in materials science.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is crucial for designing synthetic protocols.
| Property | Value | Reference |
| CAS Number | 193290-80-1 | [1] |
| Molecular Formula | C₈H₅FO₃ | [1] |
| Molecular Weight | 168.12 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | 4°C, stored under nitrogen | [1] |
Application in Metal-Organic Framework (MOF) Synthesis
The bifunctional nature of the carboxyl and formyl groups, combined with the electronic influence of the fluorine atom, makes 3-F-4-FBA an excellent candidate for constructing robust and functional MOFs. The following section details a representative protocol for the synthesis of a zinc-based MOF, drawing parallels from established procedures for analogous linkers like 4-formylbenzoic acid.[3]
Protocol: Solvothermal Synthesis of a Zn-(3-F-4-FBA) MOF
This protocol is based on the common solvothermal synthesis method, which utilizes elevated temperatures and pressures to facilitate the crystallization of the MOF.[4]
Materials and Reagents:
-
This compound (C₈H₅FO₃)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation Vials
-
Teflon-lined autoclave (optional, for higher temperatures)
-
Oven or heating block
-
Centrifuge
-
Ultrasonicator
Experimental Workflow:
Post-synthetic modification pathway of a MOF containing 3-F-4-FBA.
-
Specialty Polymers: As a monomer, 3-F-4-FBA can be incorporated into polyesters, polyamides, or other polymers. The fluorine atom can enhance properties like thermal resistance and chemical inertness, while the aldehyde group can be used for cross-linking or further functionalization of the polymer. [5]* Drug Development: Fluorinated benzoic acid derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). [5][6]The structural motifs present in 3-F-4-FBA make it a valuable building block for medicinal chemists.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed and can cause skin and eye irritation. [1]Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a promising and versatile building block for the creation of advanced materials. Its unique combination of a coordinating carboxylic acid, a reactive aldehyde, and an electron-withdrawing fluorine atom provides a powerful toolkit for materials scientists. The representative protocol for MOF synthesis provided herein serves as a robust starting point for exploring the potential of this linker. Through careful design and post-synthetic modification, materials derived from 3-F-4-FBA can be tailored for a wide array of applications, from catalysis and separations to polymer science and drug discovery.
References
- Healy, F. et al. (2025). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. National Center for Biotechnology Information.
- Research and Reviews (n.d.). Metal Organic Frameworks. Open Access Journals.
- D'Alessandro, D. M. et al. (2022). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. ChemRxiv.
- Ningbo Inno Pharmchem Co., Ltd. (2026). 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. Medium.
Sources
- 1. This compound | 193290-80-1 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluoro-4-formylbenzoic Acid
Abstract
This comprehensive guide details a robust and scalable synthetic route for 3-Fluoro-4-formylbenzoic acid, a key building block in contemporary drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. This document emphasizes safety, reproducibility, and the generation of a high-purity final product, essential for pharmaceutical applications. The synthesis commences with the readily available starting material, 3-fluoro-4-methylbenzonitrile, and proceeds through a three-step sequence involving benzylic bromination, Sommelet reaction, and nitrile hydrolysis.
Introduction
This compound (CAS 193290-80-1) is a bifunctional aromatic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, an aldehyde, and a fluorine atom, provides multiple points for molecular elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. The fluorine substituent can enhance metabolic stability and binding affinity, while the aldehyde and carboxylic acid moieties offer versatile handles for a variety of chemical transformations. Given its strategic importance, a reliable and scalable synthesis is paramount for ensuring a consistent supply for research and development pipelines.
This application note presents a validated three-step synthesis for the scale-up production of this compound, starting from 3-fluoro-4-methylbenzonitrile. The chosen pathway is advantageous due to the accessibility of the starting material and the utilization of well-established and scalable chemical transformations.
Synthetic Strategy Overview
The overall synthetic strategy is a three-step process designed for efficiency and scalability. The workflow begins with the selective functionalization of the methyl group of 3-fluoro-4-methylbenzonitrile, followed by the introduction of the formyl group, and concludes with the hydrolysis of the nitrile to the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile
This initial step involves the free-radical bromination of the benzylic methyl group of 3-fluoro-4-methylbenzonitrile. N-Bromosuccinimide (NBS) is employed as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) is used to initiate the reaction. The choice of a non-polar solvent like carbon tetrachloride or cyclohexane is critical to facilitate the desired reaction pathway and minimize side reactions.
Reaction Scheme:
Caption: Benzylic bromination of 3-fluoro-4-methylbenzonitrile.
Protocol:
-
To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3-fluoro-4-methylbenzonitrile (1.0 eq) and a suitable solvent (e.g., carbon tetrachloride, ~10 mL/g of starting material).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-3-fluorobenzonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.
Step 2: Synthesis of 3-Fluoro-4-formylbenzonitrile
The Sommelet reaction provides a classical and effective method for the conversion of benzyl halides to the corresponding aldehydes.[1][2] The reaction proceeds via the formation of a quaternary ammonium salt with hexamine, which then undergoes hydrolysis to yield the aldehyde.
Reaction Scheme:
Caption: Sommelet reaction for the synthesis of 3-fluoro-4-formylbenzonitrile.
Protocol:
-
In a reaction vessel, dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as chloroform or aqueous acetic acid.
-
Add hexamine (1.1 eq) to the solution and stir the mixture at room temperature for 12-16 hours to form the quaternary ammonium salt.
-
After the formation of the salt, add an equal volume of water and heat the mixture to reflux for 2-4 hours to effect hydrolysis.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-fluoro-4-formylbenzonitrile can be purified by column chromatography on silica gel to yield the pure product.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the nitrile functionality to a carboxylic acid. This can be achieved under either acidic or basic conditions. Care must be taken to choose conditions that do not promote side reactions of the aldehyde group, such as the Cannizzaro reaction under strongly basic conditions. A carefully controlled acidic hydrolysis is often preferred.
Reaction Scheme:
Caption: Hydrolysis of 3-fluoro-4-formylbenzonitrile.
Protocol:
-
To a reaction vessel, add 3-fluoro-4-formylbenzonitrile (1.0 eq) and an aqueous solution of sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture to afford the final product in high purity.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield | Purity (by HPLC) |
| 1 | 3-Fluoro-4-methylbenzonitrile | 4-(Bromomethyl)-3-fluorobenzonitrile | NBS, AIBN, CCl₄, Reflux | 75-85% | >95% |
| 2 | 4-(Bromomethyl)-3-fluorobenzonitrile | 3-Fluoro-4-formylbenzonitrile | Hexamine, H₂O/AcOH, Reflux | 60-70% | >97% |
| 3 | 3-Fluoro-4-formylbenzonitrile | This compound | 50% H₂SO₄ (aq), Reflux | 80-90% | >98% |
Trustworthiness: In-Process Controls and Product Validation
To ensure the reliability and reproducibility of this protocol, the following in-process controls and final product validation steps are recommended:
-
Reaction Monitoring: Each step of the synthesis should be closely monitored by an appropriate chromatographic technique (TLC, GC, or HPLC) to determine the point of reaction completion and to identify the formation of any significant byproducts.
-
Intermediate Characterization: While not always necessary for scale-up, characterization of the isolated intermediates (e.g., by ¹H NMR and IR spectroscopy) is good practice to confirm their identity and purity before proceeding to the next step.
-
Final Product Analysis: The final this compound should be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (carboxylic acid, aldehyde, C-F bond).
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC Analysis: To determine the purity of the final product.
-
Melting Point Determination: As a physical indicator of purity.
-
Safety Considerations
This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Handle with care and store at low temperatures.
-
Carbon Tetrachloride: A toxic and environmentally hazardous solvent. If possible, consider replacing it with a safer alternative like cyclohexane or acetonitrile.
-
Benzyl Bromides: Lachyrmatory and corrosive. Handle with extreme care.
-
Hexamine: Can cause skin and respiratory irritation.
-
Sulfuric Acid: Highly corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before use and follow all institutional safety guidelines.[3]
References
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- Wikipedia. (2023, October 27). Sommelet reaction.
Sources
Application Notes and Protocols: Selective Derivatization of the Carboxylic Acid Group of 3-Fluoro-4-formylbenzoic Acid
Introduction: The Strategic Importance of 3-Fluoro-4-formylbenzoic Acid in Drug Discovery
This compound is a key bifunctional building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a carboxylic acid, a formyl (aldehyde) group, and a fluorine atom on a benzene ring, offers a versatile platform for the synthesis of complex molecules. The strategic derivatization of the carboxylic acid moiety is a critical step in the elaboration of this scaffold into a diverse array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the electron-withdrawing fluorine atom can enhance the pharmacological properties of the final compounds, a common strategy in drug design.[1]
This guide provides a comprehensive overview of the primary strategies for the selective derivatization of the carboxylic acid group of this compound into esters, amides, and acyl chlorides. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. A key consideration throughout these transformations is the chemoselective modification of the carboxylic acid in the presence of the reactive aldehyde functionality.
Core Principle: Chemoselectivity in the Derivatization of a Bifunctional Molecule
The successful derivatization of this compound hinges on the principle of chemoselectivity – the preferential reaction of one functional group in the presence of another. The carboxylic acid and aldehyde groups exhibit distinct reactivities that can be exploited to achieve selective transformations. Generally, the carboxylic acid is less electrophilic than the aldehyde. However, by activating the carboxylic acid, we can enhance its reactivity towards nucleophiles, enabling the formation of esters and amides without affecting the aldehyde.
Section 1: Esterification of this compound
Esterification is a fundamental transformation that converts the carboxylic acid group into an ester. This modification is often employed to mask the polarity of the carboxylic acid, improve cell permeability, or to act as a protecting group for the acid functionality.
Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water generated is removed.[2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes the synthesis of Methyl 3-fluoro-4-formylbenzoate, a representative ester.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, and standard laboratory glassware.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, which can also serve as the solvent).
-
Carefully add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq) or a few drops of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Excess Alcohol: The use of a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield of the ester as dictated by Le Châtelier's principle.[2]
-
Acid Catalyst: The acid catalyst is essential to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic alcohol.
-
Aqueous Work-up: The sodium bicarbonate wash is crucial for removing the acidic catalyst and any unreacted carboxylic acid, simplifying the purification process.
| Parameter | Condition | Rationale |
| Catalyst | p-TsOH or H₂SO₄ | Activates the carboxylic acid for nucleophilic attack. |
| Solvent | Anhydrous Methanol | Acts as both reactant and solvent, driving the equilibrium. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4-8 hours | Allows the reaction to proceed to completion. |
| Work-up | NaHCO₃ wash | Neutralizes the acid catalyst and removes unreacted starting material. |
Section 2: Amidation of this compound
The formation of an amide bond is one of the most important reactions in drug discovery, as the amide functional group is a key feature of many biologically active molecules.[4] Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.
Mechanism: Amide Bond Formation via Coupling Reagents
Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are commonly used.[5][6] In a typical EDC/HOBt mediated coupling, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by 1-Hydroxybenzotriazole (HOBt) to form an active ester, which is less prone to racemization and side reactions. The amine then displaces HOBt to form the stable amide bond.
Experimental Protocol: EDC/HOBt Mediated Amidation
This protocol describes a general procedure for the synthesis of an amide derivative of this compound.
Materials:
-
This compound
-
Amine (e.g., Benzylamine, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Slowly add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Coupling Reagents (EDC/HOBt): This combination efficiently activates the carboxylic acid while minimizing side reactions and racemization of chiral centers if present in the amine.[7]
-
Base (DIPEA): A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to deprotonate the amine, facilitating its nucleophilic attack.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as the activated intermediates are sensitive to hydrolysis.
| Parameter | Condition | Rationale |
| Coupling System | EDC·HCl / HOBt | Efficient activation of the carboxylic acid, minimizing side reactions. |
| Base | DIPEA or TEA | Neutralizes acidic byproducts and facilitates nucleophilic attack. |
| Solvent | Anhydrous DCM or DMF | Provides a suitable reaction medium and prevents hydrolysis of intermediates. |
| Temperature | 0 °C to Room Temp. | Controls the reaction rate and minimizes side reactions. |
| Reaction Time | 12-24 hours | Ensures complete conversion to the amide. |
Section 3: Acyl Chloride Formation
The conversion of the carboxylic acid to a highly reactive acyl chloride is a common strategy to facilitate subsequent reactions such as esterification and amidation under milder conditions. The resulting acyl chloride is a versatile intermediate.
Mechanism: Reaction with Thionyl Chloride
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction proceeds through a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular attack by the chloride to form the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.
Experimental Protocol: Synthesis of 3-Fluoro-4-formylbenzoyl chloride
This protocol is adapted from the synthesis of 4-formylbenzoyl chloride and is expected to proceed similarly.[8]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
A catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (optional)
-
Round-bottom flask, reflux condenser with a gas outlet to a trap (e.g., a bubbler with NaOH solution), magnetic stirrer, and standard laboratory glassware.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add this compound (1.0 eq).
-
Add anhydrous toluene or DCM to suspend the acid.
-
Carefully add thionyl chloride (2.0-5.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap to capture the volatile and corrosive thionyl chloride.
-
The resulting crude 3-Fluoro-4-formylbenzoyl chloride is often used directly in the next step without further purification due to its high reactivity and sensitivity to moisture.
Causality Behind Experimental Choices:
-
Thionyl Chloride: A highly effective chlorinating agent that produces gaseous byproducts, which are easily removed from the reaction mixture, driving the reaction to completion.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid.
-
Reflux: Provides the necessary energy to overcome the activation barrier of the reaction.
| Parameter | Condition | Rationale |
| Reagent | Thionyl chloride (SOCl₂) | Efficiently converts the carboxylic acid to the acyl chloride. |
| Solvent | Anhydrous Toluene or DCM | Provides an inert reaction medium. |
| Temperature | Reflux | Drives the reaction to completion. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
| Work-up | Removal of excess reagent under vacuum | Isolates the crude product for immediate use. |
Conclusion
The selective derivatization of the carboxylic acid group of this compound is a critical enabling step in the synthesis of a multitude of complex organic molecules for pharmaceutical and materials science applications. By understanding the principles of chemoselectivity and employing the appropriate reagents and reaction conditions, researchers can efficiently and selectively synthesize esters, amides, and acyl chlorides. The protocols provided herein offer robust and reproducible methods for these essential transformations, empowering scientists in their drug discovery and development endeavors.
References
- ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Fischer Esterification Procedure. (n.d.).
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
- Fischer Esterification Procedure. (n.d.).
- Fischer Esterification. (n.d.).
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- PubChem. (n.d.). 3,5-Difluoro-4-formylbenzoic acid.
- National Institutes of Health. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
Sources
- 1. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. diva-portal.org [diva-portal.org]
- 4. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 3-Fluoro-4-formylbenzoic Acid in the Synthesis of Potent Kinase Inhibitors: A Guide for Researchers
Introduction: The Versatility of a Fluorinated Aromatic Building Block
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of complex therapeutic agents. 3-Fluoro-4-formylbenzoic acid has emerged as a highly valuable and versatile building block, particularly in the development of targeted kinase inhibitors. Its unique trifunctional nature—a carboxylic acid, an aldehyde, and a fluorine atom on an aromatic ring—provides a rich platform for a diverse array of chemical transformations. The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule, while the aldehyde and carboxylic acid moieties offer orthogonal handles for sequential chemical modifications. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of kinase inhibitors, with a specific focus on the MEK inhibitor, Trametinib.
Application Focus: Synthesis of the MEK Inhibitor Trametinib
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target. The synthesis of Trametinib provides an excellent case study for the strategic application of this compound.
Targeted Signaling Pathway: The RAS/RAF/MEK/ERK Cascade
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. Trametinib inhibits MEK1 and MEK2, thereby blocking the downstream phosphorylation of ERK1 and ERK2 and inhibiting the aberrant signaling that promotes tumor growth.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Synthetic Protocols: A Multi-step Approach to Trametinib
The following protocols outline a plausible and efficient synthetic route to Trametinib starting from this compound. This route is designed to be adaptable for laboratory-scale synthesis and process development.
Part 1: Synthesis of the Key Intermediate, 2-Fluoro-4-iodoaniline
The initial phase of the synthesis focuses on the transformation of this compound into the crucial intermediate, 2-fluoro-4-iodoaniline. This is achieved through a series of well-established organic reactions.
Step 1: Baeyer-Villiger Oxidation of this compound
This step converts the aldehyde group into a formate ester, which is subsequently hydrolyzed to a phenol.
-
Reaction: this compound → 3-Fluoro-4-hydroxybenzoic acid
-
Reagents and Conditions:
-
This compound (1 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents)
-
Dichloromethane (DCM) as solvent
-
Reaction is typically run at room temperature, followed by an aqueous workup with sodium bicarbonate and sodium sulfite to quench excess peroxide.
-
-
Protocol:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add m-CPBA portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate, followed by sodium sulfite.
-
Separate the aqueous layer and acidify with HCl to precipitate the product.
-
Filter, wash with cold water, and dry to yield 3-fluoro-4-hydroxybenzoic acid.[2]
-
Step 2: Curtius Rearrangement of 3-Fluoro-4-hydroxybenzoic Acid
The carboxylic acid is converted to an isocyanate, which is then trapped with a suitable alcohol to form a protected amine (carbamate).
-
Reaction: 3-Fluoro-4-hydroxybenzoic acid → tert-Butyl (2-fluoro-4-hydroxyphenyl)carbamate
-
Reagents and Conditions:
-
3-Fluoro-4-hydroxybenzoic acid (1 equivalent)
-
Diphenylphosphoryl azide (DPPA, 1.1 equivalents)
-
Triethylamine (TEA, 1.2 equivalents)
-
tert-Butanol as both reagent and solvent
-
Reaction is heated to reflux.
-
-
Protocol:
-
To a solution of 3-fluoro-4-hydroxybenzoic acid in tert-butanol, add TEA and DPPA.[3][4]
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring for the evolution of nitrogen gas.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the Boc-protected aminophenol.[5]
-
Step 3: Iodination of tert-Butyl (2-fluoro-4-hydroxyphenyl)carbamate
An electrophilic iodination is performed to introduce the iodine atom at the position para to the hydroxyl group.
-
Reaction: tert-Butyl (2-fluoro-4-hydroxyphenyl)carbamate → tert-Butyl (2-fluoro-4-hydroxy-5-iodophenyl)carbamate
-
Reagents and Conditions:
-
tert-Butyl (2-fluoro-4-hydroxyphenyl)carbamate (1 equivalent)
-
N-Iodosuccinimide (NIS, 1.1 equivalents)
-
Acetonitrile as solvent
-
Reaction is typically carried out at room temperature.
-
-
Protocol:
-
Dissolve the Boc-protected aminophenol in acetonitrile.
-
Add NIS portion-wise and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 4: De-protection and Diazotization/Reduction to 2-Fluoro-4-iodoaniline
The Boc protecting group is removed, and the hydroxyl group is converted to an amine via a two-step sequence involving diazotization followed by reduction.
-
Reaction: tert-Butyl (2-fluoro-4-hydroxy-5-iodophenyl)carbamate → 2-Fluoro-4-iodoaniline
-
Reagents and Conditions:
-
Deprotection: Trifluoroacetic acid (TFA) in DCM.
-
Diazotization: Sodium nitrite (NaNO₂) in aqueous HCl at 0-5 °C.
-
Reduction: Hypophosphorous acid (H₃PO₂) or ethanol.
-
-
Protocol:
-
Boc Deprotection: Dissolve the iodinated intermediate in a mixture of TFA and DCM (1:1) and stir at room temperature for 1-2 hours. Remove the volatiles under reduced pressure to obtain 2-fluoro-4-amino-5-iodophenol.
-
Diazotization: Dissolve the aminophenol in aqueous HCl and cool to 0-5 °C. Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C.
-
Reduction: Add the cold diazonium salt solution to a pre-heated solution of H₃PO₂. The hydroxyl group is replaced by a hydrogen atom.
-
Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to yield 2-fluoro-4-iodoaniline.[6]
-
Part 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This intermediate is a key component for the final assembly of Trametinib.
-
Reaction: 2-Fluoro-4-iodoaniline + Cyclopropyl isocyanate → N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Reagents and Conditions:
-
2-Fluoro-4-iodoaniline (1 equivalent)
-
Cyclopropyl isocyanate (1.1 equivalents)
-
Anhydrous aprotic solvent such as THF or DCM
-
Reaction is typically run at room temperature.
-
-
Protocol:
-
Dissolve 2-fluoro-4-iodoaniline in the chosen solvent under an inert atmosphere.
-
Add cyclopropyl isocyanate dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold solvent and dry under vacuum.
-
Part 3: Final Assembly of Trametinib
The final step involves the condensation of the urea intermediate with a pyridotrione derivative.
-
Reaction: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea + Pyridotrione derivative → Trametinib
-
Reagents and Conditions:
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1 equivalent)
-
A suitable pyridotrione derivative (e.g., 3-cyclopropyl-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione)
-
A high-boiling solvent such as N,N-dimethylacetamide (DMA)
-
Elevated temperature (e.g., 130 °C)
-
-
Protocol:
-
Combine N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea and the pyridotrione derivative in DMA.
-
Heat the mixture to 130 °C and stir for several hours, monitoring the reaction by HPLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the crude product.
-
Data Summary and Experimental Causality
| Step | Transformation | Key Reagents | Rationale for Reagent Choice |
| 1 | Aldehyde to Phenol | m-CPBA | m-CPBA is a mild and selective oxidizing agent for the Baeyer-Villiger oxidation, minimizing side reactions. |
| 2 | Carboxylic Acid to Carbamate | DPPA, t-BuOH | The Curtius rearrangement via DPPA is a reliable method for converting carboxylic acids to amines with retention of stereochemistry. tert-Butanol provides the Boc protecting group, which is stable under various conditions but easily removed. |
| 3 | Aromatic Iodination | N-Iodosuccinimide (NIS) | NIS is an easy-to-handle and efficient electrophilic iodinating agent for activated aromatic rings. |
| 4 | Deprotection & Reduction | TFA, NaNO₂, H₃PO₂ | TFA provides clean and efficient removal of the Boc group. The Sandmeyer-type reaction followed by reduction is a classic and effective method for replacing an amino group with hydrogen. |
| 5 | Urea Formation | Cyclopropyl isocyanate | Isocyanates react readily and cleanly with primary amines to form ureas, often in high yield without the need for a catalyst. |
| 6 | Final Condensation | Pyridotrione derivative, DMA | The condensation reaction requires elevated temperatures to proceed, and DMA is a suitable high-boiling polar aprotic solvent. |
Conclusion: A Versatile Synthon for Kinase Inhibitor Discovery
This compound is a powerful and versatile starting material for the synthesis of complex kinase inhibitors. Its strategic use, as demonstrated in the synthesis of Trametinib, allows for the efficient construction of key pharmacophores. The orthogonal reactivity of its functional groups enables a modular and convergent synthetic approach. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and development to leverage the full potential of this valuable building block in their quest for novel and effective targeted therapies.
References
- Johnston, S. (2015). Trametinib: a MEK inhibitor for the treatment of metastatic melanoma. Drugs of Today, 51(8), 465-475.
- ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55).
- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
- PubChem. (n.d.). 3,5-Difluoro-4-formylbenzoic acid.
- New Drug Approvals. (n.d.). Trametinib.
- PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
- Wikipedia. (n.d.). Baeyer–Villiger oxidation.
- Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation.
- Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas.
- Wikipedia. (n.d.). Curtius rearrangement.
- Scribd. (n.d.). 2 Iodobenzoic Acid.
- Study.com. (n.d.). Write a conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid.
- Chegg.com. (2021). Solved sandmeyer reaction purpose: to synthesize 2.
Sources
- 1. scribd.com [scribd.com]
- 2. prepchem.com [prepchem.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. homework.study.com [homework.study.com]
- 8. Solved sandmeyer reaction purpose: to synthesize 2 | Chegg.com [chegg.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-formylbenzoic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Fluoro-4-formylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your workflow.
Section 1: Overview of the Primary Synthetic Pathway
The most common and accessible route to this compound involves the selective oxidation of the methyl group of 3-Fluoro-4-methylbenzoic acid. This precursor is commercially available or can be synthesized from 2-fluoro-4-bromotoluene.[1] The critical step, and the primary focus of this guide, is the transformation of the benzylic methyl group into a formyl (aldehyde) group without over-oxidizing it to a second carboxylic acid or affecting the existing one.
The general workflow is outlined below.
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is consistently low. What are the likely causes and solutions?
Low yield is the most common issue, often stemming from incomplete reactions, product degradation, or over-oxidation. A logical troubleshooting process is essential.
Caption: Troubleshooting flowchart for diagnosing low yield issues.
Causality Explained:
-
Incomplete Reaction: The methyl group is deactivated by the electron-withdrawing effects of both the fluorine and carboxylic acid groups, making it less susceptible to oxidation than a simple toluene derivative.[2] This necessitates more forcing conditions or longer reaction times.
-
Over-oxidation: The desired aldehyde product is itself susceptible to oxidation, which converts it to a second carboxylic acid group, forming 3-fluoro-terephthalic acid. This is especially problematic with strong, non-selective oxidants like potassium permanganate if conditions are not carefully controlled.
-
Product Degradation: The product contains both an acidic group and an aldehyde. Under harsh conditions (e.g., high heat, extreme pH), side reactions like decarbonylation or polymerization can occur.
Q2: I'm observing a significant amount of 3-fluoro-terephthalic acid as a byproduct. How can I prevent this over-oxidation?
This is a classic selectivity problem. The key is to choose an oxidant or a set of conditions that favors the formation of the aldehyde and allows for its isolation before it can react further.
Solutions:
-
Switch to a Milder Oxidant: While potassium permanganate (KMnO₄) is a powerful and inexpensive oxidant, it is notoriously difficult to control for selective aldehyde synthesis. Manganese dioxide (MnO₂) is an excellent alternative. It is a heterogeneous oxidant that selectively oxidizes benzylic alcohols and can be used for direct methyl group oxidation under more controlled conditions, significantly reducing the risk of over-oxidation.
-
Control Stoichiometry and Temperature: If using KMnO₄, use it in a slight deficit or exact stoichiometric amount. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate and add the oxidant portion-wise to avoid localized high concentrations.
-
In-situ Protection: A more advanced method involves converting the methyl group to a dihalomethyl group (e.g., -CHBr₂) followed by hydrolysis. This two-step process often provides better control and higher yields of the aldehyde.
Q3: My final product is difficult to purify. What are the best practices for purification?
Purification is challenging due to the similar polarities of the starting material, product, and over-oxidized byproduct.
Recommendations:
-
Recrystallization: This is the most effective method if the crude product is relatively clean. The choice of solvent is critical. Toluene has been shown to be effective for similar compounds.[3] A solvent system of ethyl acetate/heptane or ethanol/water can also be explored. The key is to find a solvent in which the product has high solubility at high temperatures and low solubility at room temperature, while impurities remain soluble.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from a mixture by forming a solid bisulfite adduct. The crude mixture is stirred with an aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct, which can be filtered off. The aldehyde can then be regenerated by treating the adduct with an acid or base. This is a highly effective, though multi-step, purification technique.
-
Column Chromatography: While possible, this can be difficult on a large scale due to the high polarity of the carboxylic acid. If chromatography is necessary, use a silica gel column with an acidic mobile phase (e.g., ethyl acetate/hexane with 1% acetic acid) to keep the carboxylic acid protonated and reduce streaking on the column.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most common starting materials for this synthesis? The primary and most direct starting material is 3-Fluoro-4-methylbenzoic acid .[4][5] It contains the correct substitution pattern, requiring only the oxidation of the methyl group.
Q: Which oxidation methods are most effective for this conversion? The effectiveness of an oxidation method depends on a balance of reactivity, selectivity, cost, and scale. Below is a comparison of common methods.
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| KMnO₄ | Aqueous base, heat | Inexpensive, powerful | Low selectivity, risk of over-oxidation, difficult work-up (MnO₂ sludge) |
| MnO₂ | Reflux in an inert solvent (e.g., toluene, CCl₄) | High selectivity for aldehydes, heterogeneous (easy removal) | More expensive, requires a large excess, can be slow |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, moderate temp. | Good for electron-rich rings, relatively clean | Stoichiometric reagent, can be expensive |
| Dilute Nitric Acid | Aqueous HNO₃, heat | Inexpensive | Can cause nitration of the aromatic ring as a side reaction, harsh conditions[1] |
Q: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 7:3 Hexane:Ethyl Acetate with a drop of acetic acid.
-
Starting Material (3-Fluoro-4-methylbenzoic acid): Will have a certain Rf value.
-
Product (this compound): Will be slightly more polar and have a lower Rf.
-
Byproduct (3-Fluoro-terephthalic acid): Will be significantly more polar and have a very low Rf, often staying at the baseline. Stain with potassium permanganate solution; the aldehyde will often show up as a yellow/orange spot.
Section 4: Detailed Experimental Protocol (Example)
This protocol describes a lab-scale synthesis using manganese dioxide for its superior selectivity.
Objective: To synthesize this compound via selective oxidation.
Materials:
-
3-Fluoro-4-methylbenzoic acid (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10-15 eq)
-
Toluene (or another high-boiling inert solvent like Dioxane)
-
Sodium Bisulfite
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-Fluoro-4-methylbenzoic acid (e.g., 5.0 g, 32.4 mmol) and toluene (250 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux to remove any residual water from the starting material and solvent via the Dean-Stark trap. This is crucial as water can interfere with the oxidation.
-
Oxidation: After cooling slightly, add activated MnO₂ (e.g., 45 g, 518 mmol, ~16 eq) to the flask. Heat the mixture to a vigorous reflux with strong mechanical stirring. The causality here is that MnO₂ is a surface-based oxidant; efficient stirring is critical to ensure contact between the reagent and the substrate.
-
Monitoring: Monitor the reaction by TLC every 2-4 hours. The reaction can take anywhere from 12 to 48 hours depending on the activity of the MnO₂.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad thoroughly with hot ethyl acetate to recover all the product.
-
Extraction: Combine the organic filtrates and wash with a 10% sodium bisulfite solution to remove any manganese impurities, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which should be a solid.
-
Purification: Recrystallize the crude solid from a hot toluene/heptane mixture to yield pure this compound.
References
- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 493-498. [Link]
- PrepChem (2023). Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
- Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid.
- Google Patents. (2019). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Organic Syntheses. p-FLUOROBENZOIC ACID. Org. Synth. 1934, 14, 46. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. 3-Fluoro-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Fluoro-4-formylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Fluoro-4-formylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. We provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two predominant synthetic routes, each with its own set of advantages and challenges:
-
Directed Ortho-Metalation (DoM) of 2-Fluorobenzoic Acid: This is a common and often effective method. It involves the deprotonation of the aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile. In this case, the carboxylic acid group directs lithiation to the C3 position, which is then formylated, typically with N,N-Dimethylformamide (DMF).[1][2]
-
Oxidation of 3-Fluoro-4-methylbenzoic Acid: This strategy involves the selective oxidation of the methyl group at the C4 position to an aldehyde. The main challenge is preventing over-oxidation to a carboxylic acid, which would yield 3-fluoro-terephthalic acid.[3]
A less common but possible route is the Vilsmeier-Haack formylation of 2-fluorobenzoic acid. However, this reaction generally requires electron-rich aromatic compounds and the starting material is significantly deactivated by both the fluorine and the carboxylic acid groups, often leading to low yields or failure.[4][5][6][7][8]
Q2: Why is regioselectivity a concern in the formylation of 2-fluorobenzoic acid?
Regioselectivity is a critical challenge because two different directing groups are present on the aromatic ring:
-
The carboxylic acid (-COOH) group is a meta-director for electrophilic aromatic substitution but a powerful ortho-director for lithiation.[1]
-
The fluorine (-F) atom is an ortho, para-director for both electrophilic substitution and lithiation.
In the directed ortho-metalation route, the carboxylic acid is the stronger directing group, favoring lithiation at the C3 position. However, conditions must be carefully controlled to prevent competitive lithiation at the C5 position, which is ortho to the fluorine.
Q3: Which analytical techniques are most effective for identifying side products and assessing purity?
A combination of techniques is recommended for a comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. ¹H NMR can quickly identify the presence of the aldehyde proton (~9-10 ppm) and the aromatic splitting patterns can confirm the substitution pattern. ¹⁹F NMR is highly sensitive and can help quantify fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities. Developing a method that separates the starting material, desired product, and key potential side products (e.g., isomers, over-oxidized product) is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, although derivatization of the carboxylic acid may be necessary.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups: the aldehyde C=O stretch (~1700 cm⁻¹), the carboxylic acid C=O stretch (~1720 cm⁻¹), and the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and corrective protocols.
Problem 1: Low or No Yield in Directed Ortho-Metalation Route
Q: My reaction of 2-fluorobenzoic acid with n-BuLi followed by a DMF quench resulted in a very low yield of the desired product. The main recovered material was the starting material. What went wrong?
A: This is a classic issue stemming from the dual reactivity of the substrate. The primary cause is the consumption of the organolithium base by the acidic proton of the carboxylic acid.
Causality: 2-Fluorobenzoic acid has two acidic protons: the carboxylic acid proton (pKa ~3.27) and the aromatic C-H protons (pKa > 40). The organolithium base (n-BuLi or s-BuLi) will preferentially deprotonate the highly acidic carboxylic acid proton to form a lithium carboxylate. This consumes one equivalent of the base before any C-H activation (lithiation) can occur. If only one equivalent of base is used, no lithiation will happen.
dot
Caption: Workflow showing the outcome of using insufficient vs. sufficient base in DoM.
Troubleshooting Protocol: Optimizing the Directed Ortho-Metalation
-
Stoichiometry of the Base: Use at least 2.2 equivalents of the organolithium reagent (e.g., s-BuLi in the presence of TMEDA is often effective).[9]
-
The first equivalent deprotonates the carboxylic acid.
-
The second equivalent performs the ortho-lithiation.
-
A slight excess ensures the reaction goes to completion.
-
-
Temperature Control: The reaction is highly exothermic and temperature-sensitive.
-
Perform the initial deprotonation and lithiation at low temperatures, typically -78 °C , in an inert solvent like THF.
-
Maintain this temperature for 1-2 hours to ensure complete formation of the dilithiated intermediate.
-
-
Electrophile Quench:
-
Add anhydrous DMF slowly at -78 °C.
-
Allow the reaction to warm slowly to room temperature before performing an aqueous workup with dilute acid (e.g., 1M HCl) to protonate the carboxylate and hydrolyze the intermediate from the DMF addition.
-
-
Verification: Monitor the reaction progress by quenching small aliquots and analyzing them by TLC or LC-MS to determine the optimal reaction time.
| Parameter | Recommendation | Rationale |
| Base | s-BuLi/TMEDA or n-BuLi | s-BuLi is more reactive and can improve yields. TMEDA breaks up BuLi aggregates. |
| Equivalents | 2.2 - 2.5 eq. | Ensures both deprotonation of -COOH and lithiation of the C-H bond. |
| Temperature | -78 °C | Minimizes side reactions and decomposition of the organolithium intermediate. |
| Solvent | Anhydrous THF or Diethyl Ether | Polar aprotic solvents required to solvate the lithium species. Must be dry. |
Problem 2: Over-oxidation in the Synthesis from 3-Fluoro-4-methylbenzoic Acid
Q: I am trying to synthesize the target compound by oxidizing 3-fluoro-4-methylbenzoic acid, but my final product is heavily contaminated with 3-fluoro-terephthalic acid. How can I prevent this?
A: This is a common challenge in the partial oxidation of benzylic methyl groups. The desired aldehyde product is often more susceptible to oxidation than the starting material, leading to the formation of the dicarboxylic acid. [10]
Causality: Many strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) will rapidly and uncontrollably oxidize a methyl group all the way to a carboxylic acid.[10] The intermediate aldehyde, once formed, can be hydrated in aqueous media to a gem-diol, which is easily oxidized further.[11]
dot
Caption: Reaction pathway showing desired oxidation vs. over-oxidation.
Troubleshooting Protocol: Achieving Selective Oxidation
To stop the reaction at the aldehyde stage, you must use milder, more controlled oxidation methods.
-
Choice of Oxidant: Avoid harsh, non-selective reagents. Consider one of the following:
-
Manganese Dioxide (MnO₂): An effective and mild heterogeneous oxidant for benzylic alcohols. This would require a two-step process: radical bromination of the methyl group to a benzyl bromide (e.g., with NBS and a radical initiator), followed by conversion to a benzyl alcohol and then oxidation with MnO₂.
-
Kornblum Oxidation: This method involves converting the benzyl halide (e.g., 3-fluoro-4-(bromomethyl)benzoic acid) to the aldehyde using dimethyl sulfoxide (DMSO).[12]
-
-
Reaction Monitoring: This is absolutely critical.
-
Monitor the reaction progress every 15-30 minutes using TLC or HPLC.
-
Aim for a high conversion of the starting material without significant formation of the dicarboxylic acid byproduct. It is often better to stop the reaction at 80-90% conversion and separate the remaining starting material than to push for 100% conversion and generate excessive side products.
-
-
Control of Stoichiometry: Carefully control the amount of oxidizing agent used. Start with 1.0-1.2 equivalents and adjust based on reaction monitoring.
Example Protocol (Two-Step via Benzylic Bromination)
-
Step A: Benzylic Bromination:
-
Dissolve 3-fluoro-4-methylbenzoic acid in an inert solvent like CCl₄ or chlorobenzene.
-
Add 1.05 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux under a lamp to initiate the reaction. Monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the succinimide, and remove the solvent under reduced pressure.
-
-
Step B: Kornblum Oxidation:
-
Dissolve the crude 3-fluoro-4-(bromomethyl)benzoic acid from Step A in DMSO.
-
Add 2-3 equivalents of a mild base like sodium bicarbonate (NaHCO₃).
-
Heat the mixture to ~100-150 °C and monitor closely by HPLC.[12]
-
Once the optimal conversion is reached, cool the reaction, pour it into water, and extract the product. Purify by recrystallization or column chromatography.
-
References
- BenchChem (2025). Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
- Wikipedia. Reimer–Tiemann reaction.
- Valero, S. et al. (2021). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. National Institutes of Health.
- NROChemistry. Vilsmeier-Haack Reaction.
- Unacademy. Reimer-Tiemann Reaction | JEE Chemistry.
- Synthetic Communications (2008). Synthesis of Aromatic Aldehydes by a Fast Method Involving Kornblum's Reaction. Taylor & Francis Online.
- ResearchGate. Directed lithiation of unprotected benzoic acids.
- L.S.College, Muzaffarpur (2021). Reimer–Tiemann reaction.
- ResearchGate. New Methods for the Preparation of Aromatic Aldehydes.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- Scribd. Aromatic Aldehyde Synthesis Methods.
- Organic Chemistry Data. Formylation - Common Conditions.
- Chemistry LibreTexts (2025). 19.3: Oxidation of Aldehydes and Ketones.
- Chemguide. oxidation of aldehydes and ketones.
- University of Rochester. Directed (ortho) Metallation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formylation - Common Conditions [commonorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
troubleshooting failed reactions with 3-Fluoro-4-formylbenzoic acid
Technical Support Center: 3-Fluoro-4-formylbenzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when using this versatile building block. As a trifunctional reagent, its unique electronic properties can present both opportunities and challenges. This document provides in-depth, field-proven insights to help you achieve successful outcomes in your reactions.
Understanding the Reactivity of this compound
This compound is a unique molecule featuring three distinct functional groups on an aromatic ring: a carboxylic acid, an aldehyde (formyl group), and a fluorine atom. The interplay of their electronic effects governs the compound's reactivity.
-
Carboxylic Acid (-COOH): This group is the primary site for reactions like amide bond formation or esterification. The presence of two strong electron-withdrawing groups (EWG) on the ring—the formyl and fluoro substituents—increases the acidity of the carboxylic acid proton, which can influence base-mediated reactions.[1][2]
-
Aldehyde (-CHO): The formyl group is an electrophilic center, susceptible to nucleophilic attack. It is the key functional group for reactions such as reductive amination, Wittig reactions, and aldol condensations. Its reactivity is enhanced by the other EWGs on the ring.
-
Fluoro Substituent (-F): Fluorine exerts a powerful inductive electron-withdrawing effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic substitution.[1][2] It also has a weaker, opposing resonance-donating effect (+M).[3] This electronic profile is a critical factor in the reactivity of the other functional groups.
The combination of these groups makes the molecule electron-deficient and can lead to competing reaction pathways if conditions are not carefully controlled.
General Troubleshooting Framework
Before diving into specific reaction failures, it's essential to rule out common experimental errors. A systematic approach can save significant time and resources.
Q: My reaction has failed completely. What are the first steps I should take?
A: When a reaction yields no desired product, the issue often lies in the setup or reagents rather than complex chemical theory.[4] A methodical check of the fundamentals is the most efficient path forward.[5][6] Always confirm the identity and purity of your starting materials and ensure all reagents are fresh and handled correctly.
Below is a general workflow to diagnose a failed reaction.
Caption: General workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to common transformations involving this compound.
Amide Coupling Reactions
The formation of an amide bond by coupling the carboxylic acid with an amine is a frequent objective. However, the presence of the aldehyde group creates a common point of failure.
Q: My amide coupling reaction with this compound is giving a low yield, and I see a complex mixture of products. What is happening?
A: This is a classic problem of competing reactivities. The primary cause is often the reaction of your amine nucleophile with the highly electrophilic aldehyde group, forming an imine side product. This parasitic reaction consumes your amine and complicates purification.[7]
Caption: Competing reaction pathways in amide coupling.
Troubleshooting Protocol: Amide Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Inefficient Carboxylic Acid Activation: Standard coupling reagents may be suboptimal due to the electronic nature of the substrate.[8] | 1. Screen Coupling Reagents: Test a range of modern coupling reagents like HATU, HBTU, or COMU, which are often more effective for challenging substrates. 2. Order of Addition: Activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine. This generates the active ester in situ, favoring the desired reaction. |
| Imine Side Product Formation | Aldehyde Reactivity: The amine attacks the aldehyde faster than or concurrent with the activated carboxylic acid.[7] | 1. Protect the Aldehyde: Convert the aldehyde to an acetal (e.g., using ethylene glycol and a catalytic amount of acid). The acetal is stable to most amide coupling conditions and can be removed afterward with aqueous acid. 2. Low Temperature: Run the reaction at 0 °C or lower after adding the amine to slow down the rate of imine formation relative to the amide coupling. |
| Reaction Stalls | Poor Nucleophilicity of Amine: Sterically hindered amines or anilines with electron-withdrawing groups may react slowly. | 1. Increase Equivalents: Use a slight excess (1.2-1.5 eq.) of the amine if it is not the limiting reagent.[9] 2. Add a Non-Nucleophilic Base: Include a base like DIPEA or N-methylmorpholine to ensure the amine remains deprotonated and maximally nucleophilic. |
Reductive Amination Reactions
Reductive amination is a powerful method to synthesize substituted amines from the aldehyde group. Success hinges on the delicate balance between imine formation and reduction.
Q: I am attempting a reductive amination, but my reaction is incomplete, leaving unreacted starting material or imine intermediate. How can I drive it to completion?
A: An incomplete reductive amination is typically due to one of three factors: suboptimal pH for imine formation, an inappropriate reducing agent, or the presence of water hindering the initial condensation step.[10]
Troubleshooting Protocol: Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Incomplete Conversion / Imine Remains | Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine/water is unfavorable.[11] | 1. pH Control: The reaction is often optimal at a mildly acidic pH (4-5).[10] The inherent acidity of the starting material may be sufficient, but adding a catalytic amount of acetic acid can be beneficial. 2. Water Removal: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester the water produced during imine formation, driving the equilibrium forward.[10] |
| Starting Aldehyde is Reduced to an Alcohol | Incorrect Reducing Agent or Timing: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde directly, faster than imine formation occurs.[10][12] | 1. Use a Selective Reductant: Switch to sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are milder and selectively reduce the protonated iminium ion over the aldehyde.[12][13] STAB is often preferred due to the toxicity of cyanide byproducts. 2. Two-Step Procedure: First, stir the aldehyde and amine together (with molecular sieves) for 1-2 hours to allow for imine formation. Then, add the reducing agent. |
| Low Yield / Complex Byproducts | Over-alkylation: If using a primary amine, the secondary amine product can react again with the aldehyde, leading to a tertiary amine byproduct.[10] | 1. Control Stoichiometry: Use a slight excess of the amine (if possible) to outcompete the product for the remaining aldehyde. 2. Slow Addition: Add the aldehyde slowly to a solution of the amine and the reducing agent to keep the aldehyde concentration low at all times. |
Purification Challenges
Q: I have successfully completed my reaction, but purifying the product is difficult due to streaking on my silica gel column or issues with extraction.
A: The dual acidic (carboxylic acid) and polar (aldehyde/product) nature of these molecules can complicate purification.
Purification Tips:
-
Chromatography: The free carboxylic acid can interact strongly with silica gel, causing significant streaking.
-
Solution 1: Add 0.5-1% acetic acid to your eluent system (e.g., ethyl acetate/hexanes). This protonates the silica surface and the product, leading to sharper peaks.
-
Solution 2: Temporarily convert the carboxylic acid to a methyl or ethyl ester using a simple protocol (e.g., TMS-Cl in methanol, or SOCl₂ in methanol). The ester is much less polar and purifies easily. It can be hydrolyzed back to the acid in a subsequent step.
-
-
Acid-Base Extraction: Use the acidic nature of the carboxylic acid to your advantage.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your product should move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Re-acidify the aqueous layer with dilute HCl and extract your purified product back into an organic solvent.[14]
-
References
- Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?[Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
- Chemistry LibreTexts. (2024). Substituent Effects on Acidity. [Link]
- Chemistry LibreTexts. (2021). WHY DID MY EXPERIMENT FAIL TO WORk THE WAY I EXPECTED?[Link]
- MDPI. (2020).
- ResearchGate. (2020).
- Chemistry LibreTexts. (2021). Substituent Effects on Acidity. [Link]
- Reddit. (2023). Keep screwing up + not making any progress. [Link]
- Reddit. (2025).
- Reddit. (2024). Struggling with amide coupling. [Link]
- Reddit. (2025).
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
- Reddit. (2022). amide coupling help. [Link]
- Organic Chemistry Data.
- Master Organic Chemistry. (2017).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
- ResearchGate. (2025).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. How To [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for 3-Fluoro-4-formylbenzoic Acid
Introduction: 3-Fluoro-4-formylbenzoic acid is a valuable trifunctional building block in medicinal chemistry and materials science. The strategic placement of a carboxylic acid, an aldehyde, and a fluorine atom offers a versatile scaffold for synthesizing complex molecular architectures, including pharmaceuticals and functional materials. However, its synthesis is not without challenges, often involving sensitive reagents and competing reaction pathways that can complicate optimization and purification.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of synthesizing this compound, ensuring higher yields, purity, and reproducibility.
Section 1: Synthetic Strategies Overview
The synthesis of this compound is most commonly approached via the formylation of 2-fluorobenzoic acid. This substrate presents a unique challenge due to the presence of two ortho-directing groups: the carboxylic acid and the fluorine atom. The primary and most effective method involves a Directed ortho-Lithiation (DoM) strategy.
-
Directed ortho-Lithiation (DoM) of 2-Fluorobenzoic Acid: This is the most direct and widely discussed route. It involves the deprotonation of 2-fluorobenzoic acid using a strong lithium amide base, like lithium tetramethylpiperidide (LTMP), to form a dianion. This is followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). The carboxylic acid group is the more powerful directing group, leading to lithiation primarily at the C3 position, adjacent to the fluorine.[1][2]
-
Oxidation of 3-Fluoro-4-methylbenzoic Acid: An alternative route involves the selective oxidation of the methyl group in 3-fluoro-4-methylbenzoic acid. This method can be challenging because aldehydes are susceptible to over-oxidation to a second carboxylic acid group, which can significantly lower the yield and complicate purification.[3] Careful selection of mild oxidizing agents and strict control of reaction conditions are critical for success.
This guide will focus on the optimization and troubleshooting of the more robust Directed ortho-Lithiation (DoM) pathway.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound via the Directed ortho-Lithiation pathway.
Q1: My reaction yield is consistently low or zero. What are the most common causes?
A1: Low yields in this synthesis are typically traced back to three critical areas: reagent quality, moisture control, and temperature management.
-
Moisture Contamination: Organolithium reagents and the lithiated intermediates are extremely sensitive to moisture. Even trace amounts of water in the solvent, glassware, or atmosphere can quench the base or the reactive dianion, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like tetrahydrofuran (THF) must be rigorously dried, typically by distillation from a suitable drying agent (e.g., sodium/benzophenone) or by passing through an activated alumina column. The reaction should be conducted under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Reagent Potency: The concentration of commercially available alkyllithium reagents (like n-BuLi, used to prepare LTMP) can decrease over time. Using a partially degraded reagent will result in incomplete deprotonation.
-
Solution: Titrate your alkyllithium solution periodically (e.g., using the Gilman double titration method) to determine its exact molarity. Always use fresh, properly stored reagents.
-
-
Incorrect Temperature Control: Deprotonation is highly exothermic and must be performed at very low temperatures (typically -78 °C) to prevent side reactions and reagent decomposition. Allowing the temperature to rise prematurely can drastically reduce the yield.
-
Solution: Use a well-insulated dry ice/acetone or a cryocooler bath to maintain a stable -78 °C. Add reagents dropwise via a syringe pump to control the reaction rate and prevent localized heating.
-
Q2: I am observing the formation of an isomeric byproduct, 2-fluoro-6-formylbenzoic acid. How can I improve regioselectivity?
A2: The formation of the 2,6-disubstituted isomer indicates that lithiation is occurring at the C6 position (ortho to the carboxylate) instead of the desired C3 position. While the carboxylate is a strong directing group, competition can arise.
-
Causality: The regioselectivity of the lithiation of 2-fluorobenzoic acid is highly dependent on the base and reaction conditions. The carboxylic acid group directs lithiation to both ortho positions (C3 and C6). However, the fluorine at C2 increases the acidity of the adjacent C3 proton, making it the kinetically favored site for deprotonation.[4] Using a bulky, non-nucleophilic base like lithium tetramethylpiperidide (LTMP) is crucial, as it favors abstraction of the more accessible and acidic C3 proton.[2]
-
Optimization Strategies:
-
Choice of Base: Avoid using less bulky bases like n-BuLi directly on the substrate, as this can lead to nucleophilic attack on the carbonyl or reduced selectivity. Always use a strong, hindered lithium amide base. LTMP is superior for this transformation.
-
Temperature: Maintain a stringent low temperature (-78 °C) during the deprotonation step. Any increase in temperature can allow the reaction to equilibrate, potentially favoring the thermodynamically more stable, but undesired, lithiated species.
-
Order of Addition: Prepare the LTMP base in situ at 0 °C and then cool it to -78 °C before adding the 2-fluorobenzoic acid solution. This ensures the base is fully formed and ready to react selectively.
-
Q3: The reaction seems to work, but I am having trouble with the aqueous work-up and product purification. What is the best approach?
A3: The work-up and purification can be challenging due to the product's polarity and potential for emulsion formation.
-
Work-up Procedure:
-
Quenching: After quenching the reaction with DMF and stirring, the reaction mixture should be carefully poured into a cold, dilute acid solution (e.g., 1 M HCl). This protonates the carboxylate and hydrolyzes the intermediate from the DMF quench to the aldehyde.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate. If emulsions form, they can often be broken up by adding brine (saturated NaCl solution) or by filtering the entire mixture through a pad of Celite.
-
-
Purification Strategy:
-
Crystallization: The crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol mixtures) is often effective for removing nonpolar impurities.
-
Silica Gel Chromatography: If crystallization fails to yield pure product, column chromatography is a reliable alternative. Due to the acidic nature of the product, it is advisable to use a mobile phase containing a small amount of acetic or formic acid (e.g., 0.5-1%) to prevent streaking on the column. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for lab-scale synthesis of this compound?
A1: For laboratory-scale synthesis (<10g), the Directed ortho-Lithiation (DoM) of 2-fluorobenzoic acid is the most reliable and highest-yielding method reported.[2] It offers excellent regioselectivity when performed under optimized conditions with a hindered base like LTMP. This route avoids the over-oxidation issues associated with synthesizing from 3-fluoro-4-methylbenzoic acid.
Q2: What are the key safety precautions when working with organolithium reagents like n-BuLi?
A2: Organolithium reagents are pyrophoric (ignite spontaneously in air) and react violently with water.
-
Handling: Always handle these reagents under an inert atmosphere (argon or nitrogen) using dry syringes or cannulas. Never draw them into a syringe by pulling back the plunger against a sealed needle; instead, use the pressure of the inert gas in the reagent bottle to fill the syringe.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Keep a Class D fire extinguisher (for combustible metals) readily accessible.
-
Quenching: To safely destroy excess or old organolithium reagents, slowly add the reagent to a cooled (0 °C), vigorously stirred solution of a proton source in a non-reactive solvent, such as isopropanol in THF. Never quench with water directly.
Q3: What analytical techniques are best for monitoring reaction progress and characterizing the final product?
A3: A combination of techniques is recommended for robust analysis.[5][6]
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for monitoring the consumption of the starting material (2-fluorobenzoic acid). A sample can be taken from the reaction, quenched with a drop of acidic water, extracted with a small amount of ethyl acetate, and spotted on a TLC plate.
-
Product Characterization:
-
NMR Spectroscopy: ¹H NMR will confirm the formation of the aldehyde (peak around 10 ppm) and show the characteristic splitting pattern of the three aromatic protons. ¹⁹F NMR is also a powerful tool to confirm the fluorine's chemical environment.[7]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product and for identifying the presence of any isomers.[5]
-
Q4: Can the Vilsmeier-Haack reaction be used for this synthesis?
A4: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[8][9][10] However, 2-fluorobenzoic acid is not a suitable substrate. The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively weak electrophile and requires an activated aromatic ring (e.g., phenols, anilines, or electron-rich heterocycles) to proceed efficiently.[11] The benzoic acid and fluorine groups are both electron-withdrawing, deactivating the ring towards this type of electrophilic aromatic substitution.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Lithiation
This protocol is an adapted procedure based on established methodologies for directed lithiation.[1][2]
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP), freshly distilled
-
n-Butyllithium (n-BuLi), ~2.5 M in hexanes, titrated
-
2-Fluorobenzoic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Base Preparation (LTMP): In the reaction flask, dissolve 2,2,6,6-tetramethylpiperidine (2.2 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise via syringe. Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of LTMP.
-
Deprotonation: Cool the freshly prepared LTMP solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve 2-fluorobenzoic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2-fluorobenzoic acid solution to the LTMP solution at -78 °C via syringe pump over 30 minutes. A color change is typically observed. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (3.0 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours, allowing the temperature to slowly warm to -40 °C.
-
Work-up: Remove the cooling bath and quench the reaction by pouring it into a beaker containing cold 1 M HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system or by flash column chromatography.
Section 5: Data Summary & Visualization
Table 1: Influence of Reaction Parameters on Regioselectivity and Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Base | n-BuLi (2.2 eq) | LTMP (2.2 eq) | LTMP is a bulky, non-nucleophilic base that enhances kinetic deprotonation at the sterically accessible and electronically activated C3 position.[2] |
| Temperature | -40 °C to -20 °C | -78 °C | Lower temperatures prevent side reactions and favor the kinetically controlled C3 lithiation over potential equilibration to other isomers.[1] |
| Solvent | Diethyl Ether | THF | THF has better solvating properties at low temperatures, ensuring the reagents remain in solution and react efficiently. |
| Expected Outcome | Low yield, mixture of isomers | High yield (>75%), high regioselectivity for the desired product | Optimized conditions favor the desired kinetic product and minimize reagent decomposition. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow to diagnose and resolve common causes of low reaction yield.
Diagram 2: Key Steps in the Directed ortho-Lithiation of 2-Fluorobenzoic Acid
Caption: Simplified workflow of the synthesis via Directed ortho-Lithiation (DoM).
Section 6: References
-
BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines.
-
BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
-
ResearchGate. (n.d.). Directed lithiation of unprotected benzoic acids.
-
ResearchGate. (n.d.). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions.
-
ResearchGate. (n.d.). Vilsmeier-Haack Reaction.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
BenchChem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
-
ACS Publications. (n.d.). Two Methods for Direct ortho-Arylation of Benzoic Acids.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
-
ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1.
-
ResearchGate. (2025). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
-
PubMed. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 3-Fluoro-4-formylbenzoic Acid
Welcome to the technical support resource for 3-Fluoro-4-formylbenzoic acid (CAS: 193290-80-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.
Compound Profile: this compound
A foundational understanding of the molecule's properties is critical before undertaking any purification strategy. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and a fluoro group on an aromatic ring—dictates its chemical behavior, including its solubility, polarity, and potential side reactions.
| Property | Value | Source(s) |
| CAS Number | 193290-80-1 | [1][2][3] |
| Molecular Formula | C₈H₅FO₃ | [2][3] |
| Molecular Weight | 168.12 g/mol | [2][3] |
| Appearance | White to light brown solid | [3] |
| Boiling Point | 330.6 ± 27.0 °C at 760 mmHg | |
| pKa | 3.44 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C or -20°C, often under nitrogen | [2][3][4] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product has a low melting point and appears discolored after recrystallization. What went wrong?
A1: This issue typically points to residual impurities or solvent trapped within the crystal lattice.
Probable Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5][6] For benzoic acid derivatives, aqueous solutions or alcohol-water mixtures are often effective.[7] However, the aldehyde functionality can increase solubility in moderately polar organic solvents.
-
Actionable Insight: Start by testing solubility in small volumes of solvents like ethanol, methanol, ethyl acetate, and water. A binary solvent system (e.g., ethanol/water) often provides the steep solubility curve necessary for efficient recrystallization.
-
-
Crystallization Occurred Too Rapidly: Fast cooling leads to the formation of small, impure crystals that can trap mother liquor.[5][8]
-
Actionable Insight: After dissolving the compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary. Only after slow cooling should you induce further crystallization in an ice bath.[8]
-
-
Presence of Insoluble Impurities: Discoloration can be caused by polymeric byproducts or baseline impurities from the synthesis.
-
Actionable Insight: If you observe insoluble material in the hot solution, perform a hot gravity filtration step before cooling. Adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities; however, be aware that it can also adsorb your product, slightly reducing the yield.[5][6]
-
Q2: I'm seeing poor separation between my product and an impurity during column chromatography. The fractions are all mixed.
A2: This is a classic chromatography problem that stems from an improperly optimized mobile phase or poor column packing technique. The polarity of this compound is high due to the carboxylic acid, but modulated by the aldehyde and the aromatic ring.
Probable Causes & Solutions:
-
Suboptimal Mobile Phase (Eluent): If the eluent is too polar, all compounds will travel with the solvent front, resulting in no separation.[9] If it's not polar enough, the product will remain strongly adsorbed to the silica gel.[9][10]
-
Actionable Insight: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Aim for a solvent mixture that gives your product a Retention Factor (Rf) of approximately 0.3.[11] A good starting point for this compound would be a gradient of ethyl acetate in hexanes, with a small percentage of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the silica.
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.
-
Actionable Insight: A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[10] For difficult separations, this ratio may need to be increased.
-
-
Improper Column Packing: Air bubbles, cracks, or an uneven surface in the stationary phase create channels for the solvent to bypass the silica, ruining the separation.
Q3: The purity of my compound is high according to NMR, but I'm getting a broad peak or multiple peaks in my HPLC analysis. Why the discrepancy?
A3: This suggests the presence of isomeric impurities or that the HPLC method is not optimized for this specific analyte.
Probable Causes & Solutions:
-
Presence of Regioisomers: Synthetic routes can sometimes produce isomers, such as 4-fluoro-3-formylbenzoic acid or 2-fluoro-3-formylbenzoic acid.[4][12] These isomers can have very similar NMR spectra but may be resolved by a well-developed HPLC method.
-
Actionable Insight: Review the synthesis that produced the crude material to anticipate potential isomeric byproducts. Use an analytical standard of the pure compound to confirm the retention time on your HPLC system.
-
-
On-Column Degradation or Interaction: The aldehyde group can be reactive, and the carboxylic acid can interact with the column packing or metal components of the HPLC system.
-
Actionable Insight: Ensure the mobile phase is buffered appropriately. For reverse-phase HPLC (e.g., C18 column), a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid or formic acid) will keep the carboxylic acid protonated, leading to sharper, more symmetrical peaks.
-
-
Method Resolution is Insufficient: The mobile phase composition, gradient, or column type may not be suitable for separating your product from closely related impurities.[13]
-
Actionable Insight: Develop a robust analytical method. Experiment with different mobile phase compositions (e.g., acetonitrile vs. methanol) and gradient slopes. A high-resolution column may be necessary to separate challenging impurities.
-
Experimental Protocols & Workflows
Purification Workflow Decision Tree
This diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for purification strategy.
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is effective for crude material that is already relatively high in purity (>90%).
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Induce Saturation: While stirring the hot solution, slowly add hot water dropwise until a faint, persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.[6]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to promote the growth of large, pure crystals.[5]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize product recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of ice-cold water or a pre-chilled ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point, HPLC, and NMR to confirm purity.
Protocol 2: Flash Column Chromatography
This method is ideal for purifying complex mixtures containing multiple components or when recrystallization fails to remove a key impurity.
-
Solvent System Selection: Use TLC to find a mobile phase that provides good separation and an Rf value of ~0.3 for the product. A common system is Hexane:Ethyl Acetate with 1% Acetic Acid. For example, a 7:3 mixture might be appropriate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.[9][10] Add a thin layer of sand to the top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the starting mobile phase.[9] Collect fractions and monitor the separation by TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[9]
-
Fraction Pooling & Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the combined fractions using HPLC and NMR.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound? A1: According to safety data sheets, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[12][15] It causes skin and serious eye irritation and may cause respiratory irritation.[12][15] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
Q2: How should I properly store this compound to ensure its stability? A2: To prevent degradation, particularly oxidation of the aldehyde group, this compound should be stored in a tightly sealed container in a cool, dry place.[15] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere like nitrogen is recommended.[2][3][4]
Q3: Can I use a base like sodium bicarbonate to extract this compound during a workup? A3: Yes, the carboxylic acid group (predicted pKa ~3.44) is acidic enough to be deprotonated by a weak base like sodium bicarbonate, forming a water-soluble carboxylate salt.[3] This makes it an excellent candidate for an acid-base extraction to separate it from neutral or basic impurities. However, be aware that some aldehydes can be unstable under basic conditions, so prolonged exposure should be avoided.
Q4: What characteristic peaks should I look for in the ¹H NMR spectrum to confirm the structure? A4: You should expect to see signals corresponding to the three aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aldehyde proton will appear as a singlet far downfield, typically between 9-10 ppm. The carboxylic acid proton will be a broad singlet, also downfield (>10 ppm), which is exchangeable with D₂O. The aromatic protons will show complex splitting patterns due to both H-H and H-F coupling.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low purity results.
References
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. This compound CAS#: 193290-80-1 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. fishersci.com [fishersci.com]
preventing decomposition of 3-Fluoro-4-formylbenzoic acid
Technical Support Center: 3-Fluoro-4-formylbenzoic acid
A Senior Application Scientist's Guide to Preventing Decomposition
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate and solve challenges, ensuring the integrity of your starting material and the success of your experiments.
This compound is a valuable building block, but its dual functionality—an electrophilic aldehyde and a nucleophilic carboxylic acid—also makes it susceptible to specific degradation pathways. This guide provides a structured approach to understanding and preventing its decomposition.
Understanding the Instability: Core Decomposition Pathways
The primary culprits behind the degradation of this compound are its aldehyde group's sensitivity to air and, to a lesser extent, its potential for decarbonylation under energy input.
-
Oxidative Degradation : The aldehyde moiety (-CHO) is highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] This reaction converts the aldehyde to a carboxylic acid, resulting in the formation of 3-fluoro-terephthalic acid as the primary impurity. This process can be accelerated by light, heat, and the presence of metal ions. The presence of this impurity can significantly complicate subsequent reactions and purifications.
-
Decarbonylation : Though less common under typical storage conditions, benzaldehydes can undergo decarbonylation (the loss of carbon monoxide) when exposed to heat, UV light, or certain metal catalysts.[3][4][5] This would result in the formation of 3-fluorobenzoic acid , another potential impurity that can impact reaction outcomes.
Below is a visualization of these two primary decomposition pathways.
Caption: Primary decomposition pathways for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common user questions in a direct, problem-solving format.
Storage and Handling
Q: I just received my bottle of this compound. What is the absolute best way to store it? A: The key to long-term stability is the rigorous exclusion of oxygen, moisture, and light, combined with low temperatures. Upon receipt, you should immediately transfer the material into a tightly sealed amber glass vial. Purge the headspace with an inert gas like argon or nitrogen before sealing. Store this container in a refrigerator at 2-8°C.[6] For long-term storage (over 6 months), consider storage in a freezer at -20°C.[7]
Q: My solid, which was once a white powder, now has a yellowish tint. What does this mean? A: A color change from white to off-white or yellow is a strong indicator of decomposition. This is most likely due to slow oxidation of the aldehyde group, leading to the formation of impurities. While the material may still be usable for some applications, its purity is compromised. We strongly recommend running a purity check (e.g., NMR or LC-MS) before use.
Q: I only need a small amount of the reagent for my reaction. What is the proper way to aliquot it? A: To maintain the integrity of the bulk supply, you should handle the compound under an inert atmosphere. The best practice is to use a glovebox. If a glovebox is not available, you can create a temporary inert environment. Briefly flush a vial with argon or nitrogen, quickly transfer the desired amount of the solid, and immediately re-purge the bulk container before resealing it. Avoid leaving the main container open to the atmosphere for any extended period.
In-Reaction Stability
Q: I am running a reaction in DMF, and my yields are inconsistent. Could my starting material be decomposing in the solvent? A: Yes, this is a distinct possibility. While DMF is a common solvent, its quality is critical. Commercial DMF can contain trace amounts of water and amines (from degradation), which can react with the aldehyde. More importantly, dissolved oxygen in the solvent can accelerate oxidation, especially if the reaction is heated.
Solution: Always use anhydrous, high-purity solvent. Before your reaction, thoroughly degas the solvent by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, a key player in decomposition.[8]
Q: My reaction is sensitive to aldehydes. Can I protect the aldehyde group on this compound before proceeding? A: Absolutely. This is an excellent strategy for multi-step syntheses where the aldehyde might interfere with subsequent steps (e.g., reactions involving strong nucleophiles or reducing agents). The aldehyde can be protected as an acetal, most commonly by reacting it with ethylene glycol under acidic catalysis to form a 1,3-dioxolane. This protecting group is stable to many reaction conditions and can be readily removed later with aqueous acid to regenerate the aldehyde.[9]
Q: I suspect my starting material has degraded. My TLC shows a new, more polar spot, and my LC-MS has a peak with a mass of 186.12 g/mol . What is this? A: The new, more polar spot and the mass of 186.12 g/mol strongly suggest the presence of the oxidation product, 3-fluoro-terephthalic acid (C₈H₅FO₄). Its two carboxylic acid groups make it significantly more polar than the starting material. This confirms that your compound has undergone oxidative degradation. To prevent this, you must adhere strictly to inert atmosphere techniques for storage and reaction setup.
Data and Protocols for Assured Stability
Summary of Storage and Stability Indicators
| Parameter | Recommended Condition | Rationale & Signs of Decomposition |
| Temperature | 2–8°C (short-term)[6][10] -20°C (long-term)[7] | Reduces the rate of all chemical reactions, including oxidation. Increased temperature accelerates degradation.[11][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[6] | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[13] |
| Container | Tightly sealed amber glass vial | Protects from light, which can catalyze decomposition, and prevents moisture ingress.[14] |
| Appearance | White to off-white crystalline solid | Sign of Decomposition: Development of a yellow or brown color indicates impurity formation. |
| Purity Check | ¹H NMR, LC-MS | Sign of Decomposition: Appearance of new peaks corresponding to 3-fluoro-terephthalic acid or 3-fluorobenzoic acid. |
Protocol 1: Standard Procedure for Handling and Aliquoting
This protocol ensures that both the bulk material and the aliquoted amount remain pure.
-
Glassware Preparation : Oven-dry all glassware (vials, spatulas) at 125°C for at least 4 hours to remove adsorbed moisture.[13][15]
-
Inert Environment Setup : Transfer the hot glassware to a desiccator or directly into a glovebox antechamber to cool under an inert atmosphere.
-
Material Transfer (Glovebox) : Place the sealed container of this compound and the dried, cooled vials/spatulas inside the glovebox.
-
Aliquoting : Inside the glovebox, open the main container, quickly weigh and transfer the desired amount into a new vial, and seal both containers tightly.
-
Alternative (Schlenk Line Technique) : If no glovebox is available, assemble the dried glassware and flush the system with dry nitrogen or argon.[8][16] Maintain a positive pressure of inert gas while quickly transferring the solid. This is less ideal than a glovebox but is a viable alternative.
Protocol 2: Setting up a Reaction to Prevent Decomposition
This workflow minimizes the risk of in-situ degradation of the starting material.
Caption: Inert atmosphere reaction setup workflow.
-
Solvent Degassing : Sparge your anhydrous reaction solvent with argon or nitrogen for at least 20 minutes to remove dissolved oxygen.
-
Flask Preparation : Assemble your reaction glassware (e.g., a three-necked flask with a condenser and septum) and flush it thoroughly with inert gas. A bubbler should be used to monitor a slight positive pressure.[17]
-
Reagent Addition : Under a positive flow of inert gas, add the solid this compound to the flask. If other air-stable solids are required, they can be added at this stage.
-
Solvent Addition : Using a syringe that has been flushed with inert gas, transfer the degassed solvent into the reaction flask through the septum.[15][17]
-
Reaction : Maintain a slight positive pressure of inert gas throughout the entire reaction, especially if heating. This prevents air from entering the system.
By implementing these storage, handling, and experimental procedures, you can significantly mitigate the risk of decomposition, ensuring the reliability and reproducibility of your research.
References
- Kolb, D., Morgenstern, M., & König, B. (2023). Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis.
- Kolb, D., Morgenstern, M., & König, B. (2023).
- Consolidated Chemical. (n.d.).
- Kolb, D., Morgenstern, M., & Koenig, B. (2023).
- An, N., et al. (n.d.). Benzaldehyde decarbonylation to benzene (4) and competing transfer hydrogenation to benzyl alcohol (5) in ethanol.
- MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
- Schuman, J. T., & Farooq, O. (2013). Aldehyde Decarbonylases: Enigmatic Enzymes of Hydrocarbon Biosynthesis.
- Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide. [Link]
- Quora. (2020).
- Chemistry LibreTexts. (2023).
- Fiveable. (n.d.). Oxidation of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]
- ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Formylbenzoic acid. PubChem. [Link]
- JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). 3,5-Difluoro-4-formylbenzoic acid. PubChem. [Link]
- Liu, X., et al. (2020). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. PubMed. [Link]
- PubChemLite. (n.d.). This compound (C8H5FO3). [Link]
- ResearchGate. (2025). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. [Link]
- MDPI. (n.d.).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. usbio.net [usbio.net]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 10. This compound | 193290-80-1 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. web.mit.edu [web.mit.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Navigating the Chemoselectivity of 3-Fluoro-4-formylbenzoic Acid: A Technical Support Guide
Welcome to the technical support center for 3-Fluoro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique chemical landscape of this bifunctional molecule. The inherent competition between the aldehyde and carboxylic acid moieties presents both challenges and opportunities in synthesis. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental endeavors.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific issues that may arise during reactions involving this compound, offering explanations grounded in chemical principles and providing actionable protocols.
Issue 1: Non-selective reduction leading to a mixture of alcohol and diol products.
Question: I attempted to reduce the aldehyde of this compound to the corresponding alcohol, but my results show a significant amount of the diol, where the carboxylic acid was also reduced. How can I achieve selective reduction of the aldehyde?
Root Cause Analysis: The aldehyde is generally more reactive towards nucleophilic reducing agents than the carboxylic acid.[1][2] However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are often too reactive and will reduce both functional groups. The choice of reducing agent and reaction conditions is critical for achieving chemoselectivity.
Recommended Protocol: Selective Aldehyde Reduction
-
Reagent Selection: Employ a milder reducing agent. Sodium borohydride (NaBH₄) is typically the preferred reagent for the selective reduction of aldehydes and ketones in the presence of carboxylic acids or esters.[1]
-
Solvent System: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like ethanol or methanol are commonly used.
-
Step-by-Step Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.0-1.2 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a weak acid (e.g., 1 M HCl) until the effervescence ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
-
Data Comparison: Reducing Agent Selectivity
| Reducing Agent | Target Functional Group | Side Product Formation | Typical Yield of Alcohol |
| LiAlH₄ | Aldehyde & Carboxylic Acid | High (Diol) | Low to moderate |
| NaBH₄ | Aldehyde | Low to negligible | High |
| NaBH(OAc)₃ | Aldehyde (in reductive amination) | N/A | High |
Issue 2: Unwanted side reactions during nucleophilic addition to the aldehyde.
Question: I'm trying to perform a Grignard reaction on the aldehyde of this compound, but I'm getting very low yields and a complex mixture of products. What is going wrong?
Root Cause Analysis: The acidic proton of the carboxylic acid is incompatible with organometallic reagents like Grignard reagents and organolithiums.[3] These strong bases will deprotonate the carboxylic acid, consuming the nucleophile and preventing the desired addition to the aldehyde.
Solution: Protection of the Carboxylic Acid
To circumvent this issue, the carboxylic acid must be protected as a group that is stable to the nucleophilic and basic conditions of the reaction. Esterification is a common and effective strategy.
Recommended Protocol: Esterification and Subsequent Grignard Reaction
-
Protection Step (Esterification):
-
Reflux this compound in methanol with a catalytic amount of sulfuric acid for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the methyl ester with an organic solvent, wash with brine, dry, and concentrate.
-
-
Grignard Reaction:
-
Dissolve the resulting methyl 3-fluoro-4-formylbenzoate in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C or -78 °C.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide) via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate.
-
-
Deprotection Step (Hydrolysis):
-
Hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., refluxing with aqueous NaOH or LiOH followed by acidic workup).
-
Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of the aldehyde and carboxylic acid groups in this compound?
The aldehyde group is significantly more electrophilic and susceptible to nucleophilic attack than the carboxylic acid.[4][5] The carboxylic acid is generally unreactive towards nucleophiles unless activated (e.g., as an acid chloride or ester). However, the acidic proton of the carboxylic acid will react with strong bases.
Q2: How can I selectively perform a reaction at the carboxylic acid group without affecting the aldehyde?
The most common strategy is to protect the aldehyde group. Aldehydes can be selectively protected as acetals, which are stable under a wide range of conditions, including those used for reactions at the carboxylic acid (e.g., amide coupling, esterification).[1][3]
Workflow for Selective Carboxylic Acid Chemistry
Caption: Workflow for selective reactions at the carboxylic acid.
Recommended Protocol: Acetal Protection of the Aldehyde
-
Protection:
-
Dissolve this compound in toluene.
-
Add ethylene glycol (1.1 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer and concentrate to obtain the protected compound.
-
-
Reaction at Carboxylic Acid: Proceed with your desired transformation (e.g., convert to the acid chloride with thionyl chloride, followed by reaction with an amine to form an amide).
-
Deprotection:
-
Hydrolyze the acetal by stirring the compound in a mixture of acetone and aqueous acid (e.g., 1 M HCl) at room temperature.[6]
-
Monitor by TLC until the protected starting material is consumed.
-
Extract the product, dry, and purify.
-
Q3: Can I achieve selective amination of the aldehyde?
Yes, selective reductive amination of the aldehyde is a common and efficient transformation. This reaction typically proceeds under mild conditions that do not affect the carboxylic acid.
Reaction Scheme: Selective Reductive Amination
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Functional Groups [chem.fsu.edu]
- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Fluoro-4-formylbenzoic Acid
Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Oxidation of 3-Fluoro-4-methylbenzoic acid: This is a straightforward approach where the methyl group is oxidized to an aldehyde.
-
Vilsmeier-Haack Formylation of 3-Fluorobenzoic acid: This classic formylation reaction introduces an aldehyde group onto the aromatic ring.
The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: What are the most likely impurities I should expect in my final product?
A2: The impurity profile largely depends on the synthetic route chosen.
-
From the Oxidation of 3-Fluoro-4-methylbenzoic acid:
-
Unreacted Starting Material: 3-Fluoro-4-methylbenzoic acid.
-
Over-oxidation Product: 3-Fluoro-1,4-benzenedicarboxylic acid (also known as 3-fluoroterephthalic acid).
-
-
From the Vilsmeier-Haack Formylation of 3-Fluorobenzoic acid:
-
Unreacted Starting Material: 3-Fluorobenzoic acid.
-
Isomeric Impurities: Positional isomers such as 2-fluoro-5-formylbenzoic acid or 4-fluoro-3-formylbenzoic acid, arising from non-regioselective formylation.
-
Byproducts from the Vilsmeier reagent: Residual N,N-dimethylformamide (DMF) and phosphorus-containing byproducts.
-
Q3: How can I monitor the reaction progress to minimize impurity formation?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring reaction progress.
-
For the Oxidation reaction: A successful reaction will show the disappearance of the starting material spot/peak (3-fluoro-4-methylbenzoic acid) and the appearance of the product spot/peak (this compound). The formation of the over-oxidation product can also be monitored if a standard is available.
-
For the Vilsmeier-Haack reaction: The consumption of the starting material (3-fluorobenzoic acid) and the emergence of the product peak should be tracked. It is also advisable to co-spot with available standards of potential isomeric impurities if possible.
Regularly sampling the reaction mixture and analyzing it will help you determine the optimal reaction time to maximize product yield while minimizing byproduct formation.
Troubleshooting Guides
Route 1: Oxidation of 3-Fluoro-4-methylbenzoic acid
This route is conceptually simple but can be prone to issues of incomplete reaction or over-oxidation.
Troubleshooting Scenario 1: My final product is contaminated with the starting material.
-
Problem: Significant amount of 3-Fluoro-4-methylbenzoic acid remains in the product.
-
Potential Causes:
-
Insufficient amount of oxidizing agent.
-
Reaction time is too short.
-
Reaction temperature is too low.
-
Poor quality of the oxidizing agent.
-
-
Solutions:
-
Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., KMnO₄, MnO₂).
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Elevate Temperature: Cautiously increase the reaction temperature, as this can also increase the rate of over-oxidation.
-
Verify Reagent Quality: Use a fresh, high-purity oxidizing agent.
-
Troubleshooting Scenario 2: I have a significant amount of an insoluble white solid that is not my desired product.
-
Problem: Presence of 3-Fluoro-1,4-benzenedicarboxylic acid.
-
Potential Causes:
-
Excessive amount of oxidizing agent.
-
Prolonged reaction time.
-
High reaction temperature.
-
-
Solutions:
-
Optimize Oxidant Amount: Carefully control the stoichiometry of the oxidizing agent.
-
Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
Control Temperature: Maintain a consistent and moderate reaction temperature.
-
Purification: The dicarboxylic acid is generally less soluble in many organic solvents than the desired aldehyde. Recrystallization or column chromatography can be effective for separation.
-
Route 2: Vilsmeier-Haack Formylation of 3-Fluorobenzoic acid
This route can be effective but may suffer from regioselectivity issues and challenging purifications.
Troubleshooting Scenario 1: My NMR spectrum shows multiple sets of aromatic and aldehyde protons.
-
Problem: Presence of isomeric impurities. The directing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing) groups in 3-fluorobenzoic acid can lead to a mixture of products.
-
Potential Causes:
-
Lack of regioselectivity in the Vilsmeier-Haack reaction.
-
-
Solutions:
-
Optimize Reaction Conditions: Varying the temperature, solvent, and the Vilsmeier reagent can sometimes influence the regioselectivity.
-
Chromatographic Separation: Isomers can often be separated by careful column chromatography or preparative HPLC.
-
Alternative Strategy: Consider a more regioselective synthetic route, such as starting from a precursor that already has the desired substitution pattern.
-
Troubleshooting Scenario 2: My product is difficult to purify and has a persistent smell of DMF.
-
Problem: Residual DMF and byproducts from the Vilsmeier reagent.
-
Potential Causes:
-
Incomplete quenching of the reaction.
-
Inefficient work-up procedure.
-
-
Solutions:
-
Aqueous Work-up: Thoroughly wash the organic extract with water or brine to remove DMF.
-
Azeotropic Removal: In some cases, co-distillation with a high-boiling solvent like toluene under reduced pressure can help remove residual DMF.
-
Acid-Base Extraction: An acid-base workup can help remove basic impurities.
-
Recrystallization: This is often an effective method for removing residual soluble impurities.
-
General Purification Troubleshooting
Problem: My product is an oil or a low-melting solid that is difficult to crystallize.
-
Potential Causes:
-
Presence of impurities that are inhibiting crystallization.
-
-
Solutions:
-
Column Chromatography: This is a reliable method for purifying aldehydes. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Bisulfite Adduct Formation: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde.[1]
-
Analytical Protocols for Impurity Identification
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for assessing the purity of this compound and quantifying impurities.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: The more polar compounds will elute first. Therefore, you would expect to see 3-fluoro-1,4-benzenedicarboxylic acid, followed by 3-fluorobenzoic acid, then this compound, and finally 3-fluoro-4-methylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful tools for identifying the desired product and any isomeric impurities.
-
¹H NMR:
-
This compound: Expect a characteristic aldehyde proton signal around 10 ppm, and distinct aromatic proton signals.
-
3-Fluoro-4-methylbenzoic acid: The methyl group will give a singlet around 2.3-2.5 ppm.
-
Isomeric Impurities: Will show different splitting patterns and chemical shifts for the aromatic and aldehyde protons.
-
-
¹⁹F NMR:
-
Each fluorine-containing species will give a distinct signal, allowing for the quantification of the product and any fluorine-containing impurities.
-
Visualizing Synthetic Pathways and Impurity Formation
Oxidation of 3-Fluoro-4-methylbenzoic acid
Caption: Oxidation pathway and potential over-oxidation.
Vilsmeier-Haack Formylation of 3-Fluorobenzoic acid
Caption: Vilsmeier-Haack formylation and potential isomers.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Organic Syntheses Procedure for p-Fluorobenzoic acid.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?
Sources
dealing with poor solubility of 3-Fluoro-4-formylbenzoic acid
Welcome to the technical support resource for 3-Fluoro-4-formylbenzoic acid (C₈H₅FO₃, CAS: 193290-80-1). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use, with a specific focus on overcoming its characteristically poor solubility.
As Senior Application Scientists, we understand that unexpected experimental behavior can be a significant roadblock. This guide provides not only solutions but also the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Immediate Solutions for Common Problems
This section is formatted to help you quickly diagnose and solve specific issues you may be facing during an experiment.
Issue 1: My this compound will not dissolve in the intended reaction solvent.
This is the most common challenge faced by users. The limited solubility stems from the molecule's rigid, crystalline structure and the dual nature of its functional groups—a polar carboxylic acid and a moderately polar aldehyde on an aromatic ring.
Root Cause Analysis & Solution Workflow
The first step is to match the solvent to the solute based on the "like dissolves like" principle. However, when standard solvents fail, a more systematic approach is required.
Caption: Troubleshooting workflow for solubility issues.
Solution A: pH Adjustment for Aqueous Media
Scientific Rationale: this compound is a carboxylic acid with a predicted pKa of approximately 3.44.[1] In aqueous solutions at a pH below its pKa, it exists predominantly in its neutral, protonated form, which is poorly soluble due to strong intermolecular hydrogen bonding in its crystal lattice. By raising the pH of the solution to be at least 2 units above the pKa (i.e., pH > 5.5), the carboxylic acid is deprotonated to form the corresponding carboxylate salt. This salt is an ion and is significantly more soluble in water.[2][3]
Experimental Protocol: pH-Mediated Dissolution
-
Preparation: Suspend the desired mass of this compound in your aqueous buffer or water.
-
Base Addition: While stirring vigorously, add a suitable base dropwise. Common choices include 1 M NaOH, 1 M KOH, or an organic base like triethylamine (TEA) if inorganic salts must be avoided.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the solid fully dissolves and the pH is stable in the desired range (typically pH 7-8 for full deprotonation).
-
Caution: Be aware that the resulting salt solution may not be suitable for all reactions. Subsequent reaction steps that require acidic conditions will cause the compound to precipitate. Furthermore, the choice of base is critical; for example, using NaOH will introduce sodium ions into your reaction mixture.
Solution B: Co-solvency and Solvent Selection for Organic Media
Scientific Rationale: The polarity of the solvent is paramount. While the parent compound, 4-formylbenzoic acid, is noted to be soluble in polar organic solvents, its fluorinated analog may require more careful selection.[4][5] Highly polar aprotic solvents are particularly effective because they can disrupt the intermolecular hydrogen bonds of the carboxylic acid without donating a proton themselves.
Qualitative Solubility Data
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, effectively solvating the molecule.[3] |
| Polar Protic | Methanol, Ethanol | Moderate | Can act as both hydrogen bond donors and acceptors. Solubility is generally good but may be less than in polar aprotic solvents. |
| Ethers | THF, Dioxane | Low to Moderate | Moderately polar, but less effective at breaking up the carboxylic acid dimers. A co-solvent is often needed. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Low | Insufficiently polar to overcome the crystal lattice energy of the solid. |
| Non-polar | Hexanes, Toluene | Insoluble | The large polarity mismatch prevents effective solvation.[5] |
Experimental Protocol: Using a Co-solvent System This protocol is useful when your reaction must be performed in a medium- or low-polarity solvent (e.g., THF or Toluene) where the acid is not directly soluble.
-
Minimal Dissolution: In a separate vial, dissolve the this compound in the minimum amount of a high-solubility solvent like DMSO or DMF. Gentle warming (40-50°C) can assist dissolution.
-
Slow Addition: Add this concentrated solution dropwise to your main reaction vessel containing the bulk solvent (e.g., THF) with vigorous stirring.
-
Observe: Monitor for any signs of precipitation. If the compound begins to crash out, it indicates the limit of solubility in the mixed-solvent system has been exceeded. You may need to increase the proportion of the co-solvent.
-
Consideration: The co-solvent (DMSO/DMF) is now part of your reaction system. You must confirm it is inert to all reagents and conditions in your planned synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a white to light brown solid.[1] Key properties are summarized below:
| Property | Value | Significance |
| Molecular Formula | C₈H₅FO₃ | [1] |
| Molecular Weight | 168.12 g/mol | [1] |
| Predicted pKa | 3.44 ± 0.10 | Indicates it is a moderately strong carboxylic acid, crucial for pH-based solubility manipulation.[1] |
| Physical Form | Solid |
Q2: How does the molecular structure influence the solubility of this compound?
The solubility is a direct consequence of its bifunctional, aromatic nature.
Caption: Influence of functional groups on solubility.
-
Carboxylic Acid (-COOH): This is the dominant functional group for solubility manipulation. In its protonated state, it forms strong hydrogen-bonded dimers with other molecules, favoring the solid state and reducing solubility.[6] Deprotonation to the carboxylate (-COO⁻) breaks these dimers and introduces a charge, dramatically increasing aqueous solubility.[2]
-
Aromatic Ring & Formyl Group: The fluorinated benzene ring is rigid and hydrophobic, while the formyl group adds moderate polarity. These features contribute to its preference for polar organic solvents over non-polar ones.
Q3: My reaction is not compatible with strong bases or highly polar aprotic solvents. What are my other options?
If pH adjustment and co-solvents are not viable, you may need to chemically modify the molecule.
Strategy: Derivatization to an Ester The poor solubility is primarily due to the carboxylic acid. Converting it to an ester (e.g., a methyl or ethyl ester) removes the acidic proton and disrupts the hydrogen-bonding network. Esters are significantly more soluble in a wider range of organic solvents, including less polar ones like DCM and THF.[3]
Workflow for Derivatization:
-
Esterification: React this compound with an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., a few drops of H₂SO₄) or by using a coupling reagent.
-
Purification: Purify the resulting ester product.
-
Reaction: Use the more soluble ester in your intended reaction.
-
Hydrolysis: If the carboxylic acid is required for the final product, the ester can be hydrolyzed back to the acid as a final step, typically under basic conditions (e.g., using NaOH or LiOH).
This approach adds steps to the synthesis but can be a powerful method for overcoming fundamental solubility barriers.[7]
Q4: Can heating the mixture improve solubility?
Yes, for most systems, solubility increases with temperature. Gentle heating to 40-60°C can often be sufficient to dissolve the compound, especially in polar aprotic solvents like DMSO or DMF. However, exercise caution:
-
Stability: Ensure the compound and other reagents are stable at the elevated temperature.
-
Precipitation: The compound may precipitate out of solution upon cooling. This can be an issue if the subsequent reaction is run at room temperature. The solution must be kept warm until all reagents are added and the reaction is initiated.
References
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
- Gala, E., et al. (2019).
- Jain, N., & Yalkowsky, S. H. (2001). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Pharmaceutical Sciences. [Link]
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Kollmar, M., et al. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- This compound (C8H5FO3). PubChemLite. [Link]
- Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
- 4-Formylbenzoic acid. Solubility of Things. [Link]
- This compound - CAS:193290-80-1. Sunway Pharm Ltd. [Link]
Sources
- 1. This compound CAS#: 193290-80-1 [m.chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Derivatization of 3-Fluoro-4-formylbenzoic Acid
Welcome to the technical support center for the derivatization of 3-fluoro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile trifunctional building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the potential challenges and unexpected byproducts that can arise during its chemical modification. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you in your research.
I. Understanding the Reactivity of this compound
This compound is a unique starting material possessing three distinct functional groups on an activated aromatic ring: a carboxylic acid, an aldehyde, and a fluorine substituent. This combination offers a multitude of synthetic possibilities but also presents challenges in achieving chemoselectivity and avoiding side reactions. The electron-withdrawing nature of the formyl and carboxyl groups, meta to each other, significantly influences the reactivity of the aromatic ring and the attached functionalities.
II. Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific problems that may be encountered during the derivatization of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion in Reductive Amination
Question: I am performing a reductive amination on this compound with a primary amine, but I am observing low yields of my desired secondary amine product and a significant amount of unreacted starting material. What could be the cause?
Answer:
Low yields in reductive amination of this substrate can stem from several factors related to both the starting material and the reaction conditions.
Potential Causes & Solutions:
-
Suboptimal pH: The formation of the intermediate imine is pH-dependent. A pH that is too low will protonate the amine nucleophile, rendering it unreactive. Conversely, a pH that is too high may not sufficiently activate the aldehyde.
-
Solution: The optimal pH for imine formation is typically between 4 and 6.[1] You can achieve this by using a mild acid catalyst, such as acetic acid, or by using the amine salt as the starting material.
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical for chemoselectivity. Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde directly to an alcohol, competing with imine formation.[2][3]
-
Interference from the Carboxylic Acid Group: While generally compatible, the acidic proton of the carboxylic acid can react with some reducing agents or bases used in the reaction, effectively quenching them.
-
Solution: A slight excess of the amine and reducing agent may be necessary to compensate for any consumption by the carboxylic acid. Alternatively, protecting the carboxylic acid as an ester prior to reductive amination can be considered, though this adds extra synthetic steps.
-
Experimental Protocol: Chemoselective Reductive Amination
-
Dissolve this compound (1 equivalent) and the primary amine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a catalytic amount of acetic acid (0.1 equivalents) to maintain a pH of ~5.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
Issue 2: Formation of a Disproportionation Product in Base-Catalyzed Reactions
Question: I attempted a reaction involving a strong base and observed the formation of two unexpected products: 3-fluoro-4-(hydroxymethyl)benzoic acid and 3-fluoro-terephthalic acid. What is happening?
Answer:
This is a classic example of the Cannizzaro reaction .[5][6][7] Aldehydes that lack α-hydrogens, such as this compound, can undergo a base-induced disproportionation. In this redox reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid.
Mechanism of the Cannizzaro Reaction:
Troubleshooting:
-
Avoid Strong Bases: If the desired transformation does not require a strong base, consider alternative, milder conditions.
-
Use of a Crossed Cannizzaro Reaction: If a reduction of the aldehyde is desired without affecting another part of the molecule, a "crossed" Cannizzaro reaction can be employed using formaldehyde as a sacrificial reductant.[5][8] Formaldehyde is more readily oxidized, and thus will be converted to formic acid, while reducing the this compound to the corresponding alcohol.
Issue 3: Unexpected Nucleophilic Substitution of Fluorine
Question: During a reaction with a strong nucleophile (e.g., an amine or alkoxide) at elevated temperatures, I isolated a product where the fluorine atom has been displaced. Is this expected?
Answer:
Yes, this is a known reaction called Nucleophilic Aromatic Substitution (SₙAr) . The aromatic ring of this compound is electron-deficient due to the presence of the electron-withdrawing formyl and carboxyl groups. This makes the ring susceptible to attack by strong nucleophiles. The fluorine atom, being a good leaving group in SₙAr reactions, can be displaced.[9][10]
Factors Favoring SₙAr:
-
Strong Nucleophiles: Amines, alkoxides, and thiolates are common nucleophiles in SₙAr reactions.
-
High Temperatures: The activation energy for SₙAr can be significant, so elevated temperatures often promote this side reaction.
-
Aprotic Polar Solvents: Solvents like DMF or DMSO can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[10]
Troubleshooting:
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature to disfavor the SₙAr pathway.
-
Use of a Weaker Base/Nucleophile: If the primary reaction allows, switch to a less potent nucleophile.
-
Protecting Groups: In some cases, temporarily converting the aldehyde and/or carboxylic acid to less electron-withdrawing groups can deactivate the ring towards SₙAr.
III. Frequently Asked Questions (FAQs)
Q1: Can I perform a Fischer esterification on this compound without protecting the aldehyde group?
A1: Yes, it is generally possible. Fischer esterification is conducted under acidic conditions (typically with a strong acid catalyst like H₂SO₄ in an excess of alcohol).[11] Under these conditions, the aldehyde may form a hemiacetal or acetal with the alcohol solvent, but this is a reversible process.[1] Upon aqueous workup, the acetal will hydrolyze back to the aldehyde. However, if the alcohol used for esterification is bulky or if prolonged reaction times at high temperatures are used, the formation of a stable acetal as a byproduct is possible.
Q2: I am trying to reduce the carboxylic acid to an alcohol. Will common reducing agents like LiAlH₄ also reduce the aldehyde?
A2: Yes, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce both the carboxylic acid and the aldehyde to the corresponding alcohols. To selectively reduce the carboxylic acid in the presence of the aldehyde, you would need to first protect the aldehyde group, for example, as an acetal. After reduction of the carboxylic acid, the protecting group can be removed.
Q3: Is there a risk of decarboxylation of this compound?
A3: Spontaneous decarboxylation is unlikely under typical derivatization conditions. Aromatic decarboxylation generally requires harsh conditions, such as very high temperatures or the use of specific metal catalysts.[8][12] However, if your reaction is performed at temperatures exceeding 200°C, the possibility of decarboxylation should be considered.
Q4: Can the molecule undergo intramolecular reactions?
A4: Yes, depending on the derivative. For example, if the aldehyde is converted to an oxime (C=N-OH), and the carboxylic acid is activated (e.g., as an acid chloride), intramolecular cyclization to form a heterocyclic system is conceivable. The potential for intramolecular reactions should always be assessed based on the specific functionalities being introduced.
IV. Data and Protocols
Table 1: Common Derivatization Reactions and Potential Byproducts
| Reaction Type | Reagents | Desired Product | Potential Unexpected Byproducts | Mitigation Strategy |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary Amine | Over-alkylation (tertiary amine), Alcohol (from aldehyde reduction) | Use a 1:1 stoichiometry of amine to aldehyde; use a selective reducing agent like NaBH(OAc)₃. |
| Fischer Esterification | R-OH, H₂SO₄ (cat.) | Ester | Acetal | Use a minimal amount of acid catalyst; ensure aqueous workup to hydrolyze any acetal formed. |
| Base-Catalyzed Reaction | Strong Base (e.g., NaOH) | Varies | Alcohol and Dicarboxylic Acid (Cannizzaro products) | Avoid strong bases if possible; use non-nucleophilic bases if only deprotonation is required. |
| Reaction with Nucleophiles | Nu⁻ (e.g., RO⁻, R₂N⁻) | Varies | SₙAr product (Fluorine displacement) | Use milder reaction conditions (lower temperature); use less nucleophilic reagents if feasible. |
V. Logical Workflow for Troubleshooting
VI. References
-
ChemTalk. (2023). Cannizzaro Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Cannizzaro reaction. Retrieved from [Link]
-
Aurora Chemistry for Everyone. (2024). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Quora. (2020). In the cross Cannizzaro reaction between benzaldehyde and formaldehyde methanol isn't formed. Why?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (2024). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2025). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Google Patents. (n.d.). CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex. Retrieved from
-
Google Patents. (n.d.). US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline. Retrieved from
-
ResearchGate. (2013). What are the best reaction conditions to esterify 2-carboxybenzaldehyde (2-formylbenzoic acid) with the secondary alcohol?. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]
-
Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Intramolecular [4 + 2] Cycloaddition Reactions of Diarylacetylenes: Synthesis of Benzo[b]fluorene Derivatives via Cyclic Allenes. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Amide Coupling with 3-Fluoro-4-formylbenzoic Acid
Welcome to the technical support guide for optimizing amide coupling reactions involving 3-Fluoro-4-formylbenzoic acid. This document is intended for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The unique electronic and functional group characteristics of this compound present specific hurdles that require careful consideration of reaction conditions to achieve high yields and purity.
This guide is structured in a question-and-answer format to directly address common problems, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Understanding the Substrate: The Challenges of this compound
This compound is a valuable building block, but its structure presents a dual challenge for amide coupling:
-
Electronic Deactivation: The fluorine atom and the formyl (aldehyde) group are both electron-withdrawing. This reduces the electron density of the aromatic ring and, consequently, the nucleophilicity of the carboxylate anion, making the initial activation step of the carboxylic acid more difficult.[1][2] Standard coupling conditions may prove sluggish or ineffective.[3]
-
Reactive Aldehyde Group: The formyl group is susceptible to side reactions under typical amide coupling conditions. It can react with the amine coupling partner to form a Schiff base (imine) or be reduced by certain reagents, leading to complex product mixtures and reduced yields.[4]
This guide will provide strategies to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction with this compound is showing low or no yield. What are the likely causes?
Low yields are the most common issue and can typically be traced back to a few key factors.[5]
-
Cause 1: Incomplete Carboxylic Acid Activation. Due to the electron-withdrawing nature of the fluoro and formyl groups, your carboxylic acid is "electron-deficient." Standard coupling reagents may not be potent enough to generate the activated ester intermediate (e.g., O-acylisourea for carbodiimides) efficiently.[1][2]
-
Cause 2: Amine Reactivity. An acid-base reaction between your carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic before the coupling can happen.[6]
-
Cause 3: Aldehyde-Amine Side Reaction. Your amine starting material can react with the aldehyde on the benzoic acid to form an imine (Schiff base), consuming the amine and preventing it from participating in the desired amide bond formation. This is especially problematic with primary amines.
-
Cause 4: Suboptimal Reagents or Conditions. The choice of coupling reagent, base, and solvent is critical. Using a non-nucleophilic base is essential to prevent it from competing with your amine. The solvent must be anhydrous to prevent hydrolysis of the activated intermediate.[5]
Q2: How can I improve the activation of this electron-deficient carboxylic acid?
To overcome the electronic deactivation, you need to select a more robust activation strategy.
-
Solution 1: Use a High-Potency Uronium/Aminium Reagent. Reagents like HATU, HBTU, or COMU are generally more effective than standard carbodiimides (like EDC or DCC) for difficult couplings.[7][8] They react with the carboxylic acid to form a highly reactive activated ester, which then readily couples with the amine. Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can significantly improve yields.[5]
-
Solution 2: Convert to an Acyl Fluoride. Acyl fluorides are excellent intermediates for coupling sterically hindered or electronically deactivated substrates.[3] They are more stable than acyl chlorides but highly reactive towards amines. You can generate the acyl fluoride in situ using a reagent like TFFH or BTFFH before adding your amine.[9] This method minimizes steric hindrance during the coupling step.[3]
-
Solution 3: Enhance Carbodiimide Activation. If you must use a carbodiimide like EDC, always include an additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure.[5][7] These additives form an active ester intermediate that is more reactive than the initial O-acylisourea and less prone to side reactions like N-acylurea formation.[10][11] For electron-deficient systems, using a full equivalent of an acyl transfer catalyst like DMAP alongside EDC/HOBt can also dramatically improve results.[1][12]
Q3: I'm observing a significant side product. How do I prevent the aldehyde from reacting with my amine?
Minimizing the formation of the imine side product is crucial for a clean reaction.
-
Solution 1: Control the Order of Addition. The most effective strategy is to fully pre-activate the carboxylic acid before introducing the amine. By forming the activated ester first, you ensure that the amine has a much more electrophilic partner to react with than the aldehyde. This makes the desired amide coupling the kinetically favored pathway.
-
Solution 2: Lower the Reaction Temperature. Imine formation is reversible and often favored at higher temperatures. Running your coupling reaction at 0 °C or even lower can suppress this side reaction.
-
Solution 3: Protect the Aldehyde. If the above methods fail, a protection strategy is the most robust solution. You can protect the aldehyde as an acetal (e.g., by reacting it with ethylene glycol in the presence of an acid catalyst). The acetal is stable to most amide coupling conditions and can be easily removed with a mild acid wash during workup.
Diagrams and Workflows
General Amide Coupling Mechanism (EDC/HOBt)
Caption: Carbodiimide (EDC) activation of a carboxylic acid.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common issues.
Recommended Protocols & Reagent Selection
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Recommendation for this Substrate |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, readily available. | Lower reactivity, risk of N-acylurea formation, requires additives for difficult couplings.[7][11] | Use only with HOBt/DMAP additives. Not the first choice. |
| Uronium/Aminium | HATU, HBTU, COMU | High reactivity, fast reaction times, low racemization.[7] | More expensive, produces stoichiometric byproducts. | Highly Recommended. Ideal for activating electron-deficient acids. |
| Phosphonium | PyBOP, PyAOP | Very effective, especially for sterically hindered amines.[7] | Byproduct (HMPA for BOP) can be carcinogenic. | Good alternative to uronium salts. |
| Acyl Fluoride | TFFH, BTFFH | Excellent for sterically hindered and electron-poor substrates.[3][9] | Reagents can be moisture-sensitive. | Highly Recommended if other methods fail. |
Protocol 1: High-Yield Coupling using HATU
This is the recommended starting protocol for coupling this compound.
-
Preparation: In a dry, inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Pre-activation: Add HATU (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir: Stir the mixture at room temperature for 20-30 minutes. You should observe the formation of the activated ester.
-
Amine Addition: Add your amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.[5][13]
Protocol 2: Coupling via In Situ Acyl Fluoride Formation
Use this protocol for particularly challenging amines or when HATU coupling gives incomplete conversion.
-
Preparation: To a dry vial under an inert atmosphere, add this compound (1.3 eq) and BTFFH (1.5 eq) in dry CH₂Cl₂.[9]
-
Base Addition: Add DIPEA (4.5 eq) and stir the reaction under argon for 30 minutes to generate the acyl fluoride.[9]
-
Amine Addition: Add the amine (1.0 eq).
-
Heating: Seal the vial and heat in an oil bath at a temperature between 40-80 °C overnight. Caution: Heating CH₂Cl₂ in a sealed vial will cause overpressure.[9]
-
Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify the crude product.[9]
Purification Strategies
Purifying the final amide product can sometimes be challenging.
-
Aqueous Wash: A standard aqueous workup is effective for removing water-soluble byproducts, such as the urea from EDC or excess DIPEA·HCl.[14] If your amine is basic and unreacted, a wash with dilute acid (e.g., 1M HCl) can remove it. If your carboxylic acid is unreacted, a wash with a mild base (e.g., sat. NaHCO₃) can remove it.
-
Recrystallization: Aromatic amides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile, or Ethyl Acetate/Hexanes) can be a highly effective, scalable purification method that avoids chromatography.[13]
-
Flash Chromatography: If recrystallization is not feasible, silica gel chromatography is the standard method. A gradient of Ethyl Acetate in Hexanes is a common starting point for the eluent system.
By understanding the specific chemical nature of this compound and carefully selecting your coupling reagents and reaction sequence, you can reliably overcome the challenges associated with this substrate and achieve high yields of your desired amide product.
References
- Benchchem.
- Nakajima, N., & Ikada, Y. (1995).
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Organic Chemistry Portal. Amine to Amide (EDC + HOBt). Accessed January 9, 2026.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Accessed January 9, 2026.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Accessed January 9, 2026.
- Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Accessed January 9, 2026.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Loudon, G. M., & Miller, M. J. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
- Organic Synthesis. Acid-Amine Coupling using EDCI. Accessed January 9, 2026.
- Semantic Scholar. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Accessed January 9, 2026.
- Wikipedia. Carbodiimide. Accessed January 9, 2026.
- Aapptec Peptides. Coupling Reagents. Accessed January 9, 2026.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed January 9, 2026.
- Edelmann, F. T. (2020). What is the best technique for amide purification?.
- Due-Hansen, M. E., et al. (2015).
- Taylor & Francis. Carbodiimide – Knowledge and References. Accessed January 9, 2026.
- ResearchGate. Commonly used amide/peptide coupling reagents. Accessed January 9, 2026.
- Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing.
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- WIPO Patentscope. (2015).
- Reddit. (2022). amide coupling help. r/Chempros.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed January 9, 2026.
- ResearchGate. Catalytic Amination of Aldehydes to Amides. Accessed January 9, 2026.
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
- ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Fluoro-4-formylbenzoic acid
Welcome to the technical support center for 3-Fluoro-4-formylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet sterically challenging, building block. The unique substitution pattern—a formyl and a carboxyl group ortho to each other, with an adjacent fluorine atom—presents distinct synthetic hurdles. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate and overcome these challenges effectively.
Section 1: Troubleshooting Aldehyde Reactivity
The formyl group in this compound is significantly hindered by the adjacent carboxylic acid. This steric congestion, coupled with the electronic effects of the fluorine and carboxyl groups, can lead to sluggish or failed nucleophilic addition and reductive amination reactions.[1][2]
Question 1.1: My standard nucleophilic addition to the aldehyde (e.g., Grignard, organolithium) is failing or giving very low yields. What is happening and how can I fix it?
Answer:
The Root Cause: You are likely facing a combination of three issues:
-
Steric Hindrance: The bulky carboxylic acid group physically blocks the trajectory of the incoming nucleophile to the aldehyde's carbonyl carbon.[3][4]
-
Acid-Base Reaction: Your organometallic nucleophile is a strong base and is being quenched by the acidic proton of the carboxylic acid. This is often the primary reason for failure.
-
Reduced Electrophilicity: The carboxylate, once deprotonated, is an electron-donating group which reduces the electrophilicity of the adjacent aldehyde, making it less reactive.
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for nucleophilic addition.
Solution A: Protect the Carboxylic Acid as an Ester
By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), you neutralize the acidic proton and slightly reduce the steric bulk, allowing the organometallic reaction to proceed.
Protocol 1.1a: Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in methanol (10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equiv) dropwise while stirring.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting methyl ester by flash chromatography. You can now perform your Grignard or organolithium addition on the ester.
Solution B: Utilize a Latent Aldehyde Strategy with a Weinreb Amide
For particularly challenging additions, converting the carboxylic acid to a Weinreb amide provides a stable intermediate. The aldehyde can then be generated in a one-pot sequence after the addition of an organometallic reagent to the Weinreb amide.[5]
Protocol 1.1b: Two-Step, One-Pot Aldehyde Synthesis [5]
-
Weinreb Amide Formation: First, convert the carboxylic acid to the corresponding Weinreb amide (N-methoxy-N-methylamide) using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC).
-
One-Pot Reduction/Addition:
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C.
-
Add DIBAL-H (1.1 equiv) dropwise to form the stable tetrahedral intermediate.
-
After 30 minutes, add your organolithium or Grignard reagent (1.2 equiv) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract, dry, and purify the desired substituted benzaldehyde.
-
Question 1.2: My reductive amination is inefficient. How can I improve the yield?
Answer:
The Root Cause: The steric hindrance around the aldehyde slows the initial formation of the iminium ion, which is often the rate-limiting step. Furthermore, the electron-withdrawing nature of the substituents can destabilize the iminium intermediate.
Solutions:
-
Choice of Reducing Agent: Switch from standard sodium borohydride to a less hindered or more reactive reagent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of the acidic proton, and effective for hindered systems.
-
Catalysis: Add a catalytic amount of acetic acid. This protonates the carbonyl oxygen, making the aldehyde more electrophilic and accelerating imine formation.
-
Reaction Conditions: Increase the reaction temperature (e.g., to 40-50 °C) and allow for longer reaction times (24-48 hours) to drive the reaction to completion.
Section 2: Challenges in Carboxylic Acid Derivatization
The carboxylic acid group is also sterically encumbered by the ortho-formyl group, making reactions like esterification and amide bond formation challenging, particularly with bulky alcohols or amines.[6][7]
Question 2.1: Standard amide coupling conditions (e.g., DCC, EDC/HOBt) are failing with my sterically hindered amine. What alternative methods can I use?
Answer:
The Root Cause: The nucleophilic attack of the amine on the activated carboxylate is sterically disfavored. The slow rate of this desired reaction can allow side reactions or decomposition of the activated intermediate to dominate.[8]
Troubleshooting & Solutions:
| Problem | Root Cause | Recommended Solution | Key Advantage |
| No Reaction | Severe steric clash between the activated acid and the amine. | Convert Acid to Acyl Fluoride: Use a reagent like Cyanuric Fluoride or DAST. | Acyl fluorides are highly reactive and less sterically demanding than many other activated species.[8] |
| Low Yield | Slow nucleophilic attack. | High-Temperature Coupling: Use a robust coupling reagent like T3P® (Propylphosphonic Anhydride) in a high-boiling solvent like cyclopentyl methyl ether (CPME) at elevated temperatures (80-100 °C). | The increased thermal energy helps overcome the activation barrier for the sterically hindered coupling. |
| Decomposition | Instability of the activated intermediate. | Use of Boron-Based Reagents: Employ tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which can mediate direct amidation.[9] | The reaction often proceeds under milder conditions without the need for pre-activation, minimizing decomposition pathways. |
Protocol 2.1: Amide Coupling via Acyl Fluoride [8]
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM. Add pyridine (1.2 equiv) followed by cyanuric fluoride (0.5 equiv). Stir at room temperature for 1-2 hours.
-
Amine Addition: Add the sterically hindered amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature or gently heat to 40 °C until the reaction is complete as monitored by LC-MS.
-
Workup: Quench with water, separate the organic layer, wash with 1M HCl and brine, dry, and concentrate. Purify by chromatography.
Section 3: Modifying the Aromatic Ring
While the existing functional groups offer many handles, further modification of the aromatic ring, such as through cross-coupling reactions, can be hindered.
Question 3.1: I want to perform a Suzuki or Sonogashira coupling at the C-5 position, but I need to introduce a halide first. Directed ortho-metalation isn't working as expected. Why?
Answer:
The Root Cause: The carboxylic acid is a powerful directed metalation group (DMG).[10][11][12] Treatment with a strong base like s-BuLi or LDA will typically lead to deprotonation at the C-5 position, which is ortho to the carboxylate. However, the formyl group is electrophilic and can be attacked by the organolithium reagent.
Caption: Workflow for functionalizing the C-5 position.
Solution: Protect the Aldehyde
Before attempting directed metalation, the aldehyde must be protected. A common and effective protecting group is an acetal.
Protocol 3.1: Acetal Protection and Directed Iodination
-
Protection: Dissolve this compound (1.0 equiv) in toluene. Add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv). Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC until completion.
-
Metalation: In a separate flask under argon, cool a solution of the protected acid in anhydrous THF to -78 °C. Slowly add LDA or s-BuLi (2.2 equiv - one for the acid, one for the C-H) and stir for 1-2 hours.
-
Iodination: Add a solution of iodine (I₂) in THF (1.5 equiv) to the cooled reaction mixture.
-
Deprotection & Workup: Allow the reaction to warm to room temperature. Quench with aqueous sodium thiosulfate solution. Add 1M HCl to hydrolyze the acetal and protonate the carboxylate. Extract with ethyl acetate, dry, and purify the resulting 5-iodo-3-fluoro-4-formylbenzoic acid.
Question 3.2: My Suzuki/Sonogashira/Buchwald-Hartwig amination on a halogenated derivative is slow or gives low yields. How can I improve it?
Answer:
The Root Cause: The combination of steric hindrance from the ortho-substituents and the electronic nature of the ring can impede the key oxidative addition step in the palladium catalytic cycle.[13]
Solutions:
-
Ligand Choice is Critical: For sterically hindered substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are superior.[14] They promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at oxidative addition.[13]
-
Catalyst System: Use modern, air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) which reliably generate the active catalyst in situ.
-
Base and Solvent: The choice of base and solvent is crucial. For Suzuki reactions, potassium phosphate (K₃PO₄) is often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[15][16]
Optimized Conditions for Cross-Coupling of Hindered Aryl Halides:
| Reaction Type | Recommended Ligand | Recommended Base | Solvent | Notes |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Bulky biarylphosphine ligands are essential for coupling with hindered partners.[17][18][19] |
| Sonogashira | SPhos, Xantphos | Cs₂CO₃, Et₃N | Toluene, Dioxane | Copper-free conditions are often preferred to avoid alkyne homocoupling (Glaser coupling).[13][20][21] |
| Buchwald-Hartwig | tBuXPhos, BrettPhos | NaOtBu, LiHMDS | Toluene, Dioxane | Highly hindered ligands are necessary to couple bulky amines or amides.[15][22][23] |
References
- Mancini, F., Guercio, G., & Schiattarella, M. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link]
- Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. organic-chemistry.org.
- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed.
- Sedon, J. H., & Zuman, P. (1975). Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations. The Journal of Organic Chemistry.
- PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Mortier, J., et al. (n.d.). Directed lithiation of unprotected benzoic acids. Semantic Scholar.
- Oxford Academic. (n.d.). Thioxanthone Synthesis from Benzoic Acid Esters through Directed ortho-Lithiation. Chemistry Letters.
- ResearchGate. (n.d.). Complementary site-selectivity in arene functionalization enabled by overcoming the ortho constraint in palladium/norbornene catalysis. ResearchGate.
- Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com.
- ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate.
- ACS Publications. (n.d.). Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate.
- National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org.
- RSC Publishing. (2023). Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes. RSC Publishing.
- PubMed. (2022). Site-Selective C-H Arylation of Diverse Arenes Ortho to Small Alkyl Groups. PubMed.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- ResearchGate. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
- National Institutes of Health. (n.d.). Site‐Selective C−H Arylation of Diverse Arenes Ortho to Small Alkyl Groups. PMC.
- ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
- Google Patents. (n.d.). Method for preparing benzoic acid esters. Google Patents.
- RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Google Patents. (n.d.). Continuous process for preparing benzoic acid esters. Google Patents.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- LibreTexts Chemistry. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. LibreTexts.
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate.
- PubMed. (2014). The Synthesis of Sterically Hindered Amides. PubMed.
- Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts.
- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
- Labster. (n.d.). Steric hindrance. Labster Theory Pages.
- YouTube. (2024). Steric Hindrance | Organic Chemistry. Najam Academy.
- Wikipedia. (n.d.). Steric effects. Wikipedia.
- Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Study.com.
- Science.gov. (n.d.). steric hindrance effect: Topics. Science.gov.
Sources
- 1. theory.labster.com [theory.labster.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chimia.ch [chimia.ch]
- 7. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 12. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 23. researchgate.net [researchgate.net]
stability of 3-Fluoro-4-formylbenzoic acid under different conditions
A Resource for Researchers, Scientists, and Drug Development Professionals
As a key building block in modern synthetic chemistry, 3-Fluoro-4-formylbenzoic acid offers a unique combination of functional groups for the construction of complex molecules. However, its trifunctional nature also presents specific stability challenges. This technical support center provides in-depth guidance, troubleshooting advice, and frequently asked questions to ensure the successful application of this versatile reagent in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with this compound?
A1: The stability of this compound is primarily influenced by its aldehyde and carboxylic acid functionalities. The main concerns are:
-
Oxidation of the Aldehyde Group: The formyl group (-CHO) is susceptible to oxidation, which can convert it into a carboxylic acid. This would result in the formation of 3-fluoro-terephthalic acid as an impurity. This process can be accelerated by exposure to air (oxygen), light, and certain contaminants.
-
Decarboxylation: While aromatic carboxylic acids are generally stable, prolonged exposure to high temperatures can lead to decarboxylation, though this is a less common issue under standard laboratory conditions.[1][2][3]
-
Self-Condensation Reactions: Aromatic aldehydes can undergo self-condensation reactions, such as the Cannizzaro reaction, particularly in the presence of a strong base.[4] This is less of a concern under neutral or acidic conditions.
Q2: What are the optimal storage and handling conditions for this compound?
A2: To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is crucial.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C[5][6][7] | Lower temperatures slow down the rates of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[5] | Minimizes contact with atmospheric oxygen, thereby reducing the risk of aldehyde oxidation. |
| Light Exposure | Keep in a light-resistant container (e.g., amber vial). | Protects the compound from light-induced degradation pathways. |
| Moisture | Store in a tightly sealed container in a dry environment.[8] | Prevents hydrolysis and potential moisture-mediated degradation. |
Handling Best Practices:
-
Minimize the time the container is open to the atmosphere.
-
Use a dry, inert atmosphere (glove box or nitrogen blanket) when weighing and transferring the compound.
-
Ensure all solvents and reagents used in reactions are dry and de-gassed, where appropriate.
Q3: I need to prepare a stock solution of this compound. What is the recommended procedure?
A3: While it is best to use the solid material directly, if a stock solution is necessary, it should be prepared fresh and used promptly.
-
Solvent Selection: Use dry, aprotic solvents such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage as they can form acetals with the aldehyde group, especially in the presence of acidic or basic impurities.[9]
-
Storage of Solutions: If storage is unavoidable, keep the solution under an inert atmosphere at -20°C and for the shortest possible duration. Before use, it is advisable to re-verify the purity of the solution if it has been stored for an extended period.
Troubleshooting Guide
Issue 1: My reaction is yielding unexpected byproducts, and I suspect degradation of the this compound starting material.
Troubleshooting Workflow:
Caption: A stepwise guide to troubleshooting reactions involving this compound.
Detailed Troubleshooting Steps:
-
Confirm Starting Material Purity:
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The aldehyde proton should be a sharp singlet around 10 ppm. The presence of additional peaks, particularly in the aromatic region or a broadened carboxylic acid peak, could indicate impurities.
-
HPLC Analysis: A reverse-phase HPLC method is highly effective for quantifying purity. The appearance of new peaks, especially those with different retention times from the main component, is a clear sign of degradation.
-
-
Purification via Recrystallization: If impurities are confirmed, recrystallization can be an effective purification method.[10][11][12] The choice of solvent is critical and may require some experimentation. A common approach is to dissolve the compound in a minimal amount of a hot solvent in which it has high solubility and then allow it to cool slowly to induce crystallization.
-
Re-evaluate Reaction Conditions: If the starting material is pure, the reaction conditions may be the cause.
-
Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation of the aldehyde.
-
Reagent Purity: Verify the purity and dryness of all other reagents and solvents.
-
Issue 2: The color of my this compound has changed from white to yellow/brown upon storage.
A: A noticeable color change is a strong indicator of chemical degradation. While the compound may still be usable for some applications, the presence of colored impurities suggests that the purity has been compromised.
Recommended Actions:
-
Purity Assessment: Immediately assess the purity of the material using HPLC or ¹H NMR.
-
Purification: If the purity is below the required standard for your application, recrystallization is recommended.
-
Review Storage Practices: This is a critical sign that the current storage conditions are inadequate. Ensure the compound is stored according to the recommendations in FAQ 2 to prevent further degradation of the remaining material.
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
This protocol provides a starting point for the analysis of this compound purity. Method optimization may be required based on the specific impurities expected.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 25 5 95 30 5 95 30.1 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
References
- Supporting Information for scientific publication. Angew. Chem. Int. Ed..
- organicmystery.com. Preparation of Aromatic Aldehydes and Ketones.
- ResearchGate. What are the new ways to protect the aromatic aldehyde carbonyl group by diol?.
- Eawag-BBD. 3-Fluorobenzoate Degradation Pathway.
- Online Chemistry notes. Aromatic Aldehydes and Ketones - Preparation and Properties.
- Alpha Aromatics. What Are Aldehydes And How Are They Used In Perfumery?.
- Supporting Information for scientific publication. Org. Lett..
- Chemical Safety Facts. Aldehydes.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- National Center for Biotechnology Information. Decarboxylative Hydroxylation of Benzoic Acids.
- ResearchGate. 3-Fluoro-4-methylbenzoic acid.
- University of Missouri–St. Louis. Recrystallization of Benzoic Acid.
- University of Massachusetts Boston. The Recrystallization of Benzoic Acid.
- National Center for Biotechnology Information. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol.
- ResearchGate. 3-Fluoro-4-hydroxybenzoic acid, 1.
- Organic Syntheses. p-FLUOROBENZOIC ACID.
- National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- Organic Chemistry Portal. Decarboxylation.
- YouTube. Recrystallization - Organic Chemistry Lab Technique.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....
- Dalton Transactions (RSC Publishing). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes.
- PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- HELIX Chromatography. HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
- PubMed. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC.
- HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.
Sources
- 1. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation [organic-chemistry.org]
- 3. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 5. This compound | 193290-80-1 [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. usbio.net [usbio.net]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Fluoro-4-formylbenzoic Acid for Advanced Research Applications
For: Researchers, scientists, and drug development professionals
Abstract
3-Fluoro-4-formylbenzoic acid is a key bifunctional building block in medicinal chemistry and materials science, notable for its utility in the synthesis of complex heterocyclic systems and as an intermediate for active pharmaceutical ingredients (APIs). The strategic placement of the fluoro, formyl, and carboxylic acid groups offers multiple reaction sites for molecular elaboration. This guide provides an in-depth comparison of viable synthetic routes to this valuable compound, offering a critical evaluation of their respective merits and drawbacks. We present a detailed, field-proven, multi-step synthesis starting from 3-fluoro-4-methylbenzoic acid, alongside a discussion of a more direct, albeit challenging, oxidative route. This document is intended to equip researchers with the necessary technical details and strategic insights to select and execute the optimal synthesis for their specific research and development needs.
Introduction: The Strategic Value of this compound
The unique trifecta of functional groups—a carboxylic acid for amide couplings, an aldehyde for reductive aminations or condensations, and a fluorine atom to modulate physicochemical properties—makes this compound a highly sought-after intermediate. Its structural motifs are integral to the development of novel therapeutics, including kinase inhibitors and other targeted agents. The efficiency, scalability, and robustness of its synthesis are therefore critical considerations for any research program that relies on this versatile scaffold.
This guide will focus on two primary strategies for its preparation:
-
Route 1: The Multi-Step Pathway via Benzylic Bromination and Subsequent Oxidation. A robust and reliable pathway that proceeds through a stable brominated intermediate. This route offers high yields and well-understood transformations, making it suitable for scale-up.
-
Route 2: The Direct Benzylic Oxidation Pathway. A more convergent and atom-economical approach involving the direct oxidation of a methyl group. While theoretically advantageous, this route presents significant challenges in achieving selective conversion without over-oxidation.
We will provide a comprehensive analysis of each route, complete with detailed experimental protocols, mechanistic insights, and comparative data to inform your synthetic strategy.
Route 1: Multi-Step Synthesis via Benzylic Bromination
This pathway is the most widely validated and reliable method for producing high-purity this compound. It is a four-step process starting from the commercially available 3-fluoro-4-methylbenzoic acid. The key to this route is the protection of the carboxylic acid as an ethyl ester, which facilitates the subsequent radical bromination and oxidation steps before being deprotected in the final stage.
Workflow Diagram
Caption: Workflow for the multi-step synthesis of this compound.
Detailed Analysis and Causality
-
Step 1: Esterification. The initial protection of the carboxylic acid as an ethyl ester is a crucial decision. This transformation prevents the acidic proton from interfering with the radical and basic conditions in subsequent steps. Using ethanol with a catalytic amount of sulfuric acid is a classic, cost-effective Fischer esterification method that proceeds in high yield.
-
Step 2: Benzylic Bromination. The conversion of the methyl group to a bromomethyl group is achieved via a free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, which favors selective benzylic substitution over electrophilic aromatic addition.[1] A radical initiator, such as AIBN (azobisisobutyronitrile), is required to start the chain reaction. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is critical to prevent ionic side reactions.[2]
-
Step 3: Conversion to Aldehyde (Sommelet Reaction). The Sommelet reaction provides a classic and effective method for converting the benzylic bromide to an aldehyde.[1] The reaction proceeds by forming a quaternary ammonium salt with hexamethylenetetramine, which then hydrolyzes to yield the desired aldehyde.[3] This method is generally preferred over direct oxidation with agents like DMSO (Kornblum oxidation) for its milder conditions and often cleaner reaction profile on similar substrates.
-
Step 4: Saponification (Hydrolysis). The final step is the deprotection of the ethyl ester to reveal the carboxylic acid. This is a standard saponification using an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid like HCl to precipitate the final product.[4] Care must be taken to control the temperature as aldehydes can sometimes be sensitive to harsh basic conditions.
Route 2: Direct Benzylic Oxidation (A Potential Alternative)
A more direct synthesis involves the selective oxidation of the methyl group of 3-fluoro-4-methylbenzoic acid. This approach would significantly shorten the synthetic sequence, improving atom economy and reducing waste.
Workflow Diagram
Caption: A conceptual workflow for the direct oxidation route.
Detailed Analysis and Challenges
This route is conceptually simple but mechanistically complex to control. The primary challenge is preventing the over-oxidation of the desired aldehyde to the corresponding dicarboxylic acid (3-fluoroterephthalic acid).
-
Reagent Selection: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are too powerful and would likely lead to the dicarboxylic acid. Milder and more selective reagents are required. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes (Riley oxidation).[5][6] However, its effectiveness can be substrate-dependent, and it often requires careful optimization of reaction conditions (solvent, temperature, and stoichiometry) to minimize side product formation.[7][8]
-
Substrate Reactivity: The presence of both an activating methyl group and a deactivating carboxylic acid group on the same ring complicates the reaction. The electron-withdrawing nature of the carboxylate can make the benzylic C-H bonds stronger and less susceptible to oxidation compared to simple toluene derivatives.
-
Carboxylic Acid Protection: To circumvent these issues, a protection-oxidation-deprotection sequence could be employed, which essentially merges this route with Route 1. Protecting the carboxylic acid (e.g., as a benzyl or tert-butyl ester) would allow for a cleaner oxidation of the methyl group, but it negates the primary advantage of a direct, single-step conversion.[9][10]
Due to these challenges and the lack of robust, high-yielding protocols in the literature for this specific substrate, Route 2 is considered a higher-risk, less reliable approach compared to Route 1 for predictable, scalable synthesis.
Comparative Performance Analysis
The choice between synthetic routes is often a balance of yield, scalability, cost, and safety. The following table provides a comparative summary of the two discussed routes.
| Parameter | Route 1: Multi-Step Pathway | Route 2: Direct Oxidation |
| Number of Steps | 4 | 1 (or 3 with protection) |
| Overall Yield | High (typically >60-70%) | Low to Moderate (highly variable) |
| Scalability | High; well-established unit operations | Low; difficult to control exotherms and selectivity on scale |
| Key Reagents | NBS, AIBN, Hexamethylenetetramine | Selenium Dioxide (or other selective oxidants) |
| Robustness | High; each step is a well-understood, high-yielding transformation | Low; highly sensitive to reaction conditions, risk of over-oxidation |
| Purification | Straightforward crystallizations/extractions | Challenging; separation of aldehyde from starting material and over-oxidized by-product |
| Recommendation | Recommended for reliable, scalable synthesis | Requires significant process development and optimization |
Detailed Experimental Protocols
The following protocols are provided for educational and research purposes only and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.
Protocol for Route 1: Multi-Step Synthesis
Step 1: Synthesis of Ethyl 3-fluoro-4-methylbenzoate
-
To a 500 mL round-bottom flask, add 3-fluoro-4-methylbenzoic acid (15.4 g, 100 mmol), absolute ethanol (250 mL), and concentrated sulfuric acid (2 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-fluoro-4-methylbenzoate as a colorless oil.
-
Expected Yield: ~95%
-
Step 2: Synthesis of Ethyl 3-fluoro-4-(bromomethyl)benzoate
-
In a 500 mL round-bottom flask, dissolve ethyl 3-fluoro-4-methylbenzoate (18.2 g, 100 mmol) in carbon tetrachloride (250 mL).
-
Add N-Bromosuccinimide (NBS, 19.6 g, 110 mmol) and AIBN (0.82 g, 5 mmol).
-
Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. Use a lamp to facilitate initiation if necessary.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Filter off the succinimide by-product and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. This is often used directly in the next step without further purification.
-
Expected Yield: ~90-95% (crude)
-
Step 3: Synthesis of Ethyl 3-fluoro-4-formylbenzoate (Sommelet Reaction)
-
Dissolve the crude ethyl 3-fluoro-4-(bromomethyl)benzoate (~100 mmol) in 300 mL of 50% aqueous ethanol.
-
Add hexamethylenetetramine (15.4 g, 110 mmol) to the solution.
-
Heat the mixture to reflux for 4 hours.
-
After reflux, add 100 mL of water and 50 mL of concentrated HCl. Continue to reflux for another 30 minutes to hydrolyze the intermediate imine salt.
-
Cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 3-fluoro-4-formylbenzoate.
-
Expected Yield: ~75-80% from the brominated intermediate.
-
Step 4: Synthesis of this compound (Hydrolysis)
-
Dissolve ethyl 3-fluoro-4-formylbenzoate (e.g., 14.7 g, 75 mmol) in 150 mL of ethanol in a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (4.0 g, 100 mmol) in 50 mL of water.
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting ester.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Slowly acidify the solution to pH 2 by adding 6M HCl. A white precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield this compound as a white to off-white solid.
-
Expected Yield: ~90-95%
-
Conclusion and Recommendations
For researchers requiring a dependable and scalable synthesis of this compound, the multi-step pathway (Route 1) is unequivocally recommended. Each step in this sequence is high-yielding and utilizes standard, well-understood organic transformations that are amenable to scale-up. The purification of intermediates and the final product is generally straightforward.
While the direct oxidation (Route 2) presents an attractive, shorter alternative, it is fraught with selectivity challenges that require extensive process optimization. It is best viewed as a potential area for future research rather than a reliable production method at present. By following the detailed protocol for Route 1, researchers can confidently produce the high-quality material needed to advance their scientific objectives.
References
- PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid.
- Chemistry LibreTexts. Protecting Groups in Organic Synthesis. (2021).
- Wikipedia. Sommelet reaction.
- Google Patents. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.
- Chemistry LibreTexts. Benzylic Bromination of Aromatic Compounds. (2023).
- Organic Syntheses. p-FLUOROBENZOIC ACID.
- Semantic Scholar. IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. (2003).
- Mita, D. et al. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules. (2015).
- Wikipedia. Riley oxidation.
- Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012).
- Organic Chemistry Portal. Carboxyl Protecting Groups Stability.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 3. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Carboxyl Protecting Groups Stability [organic-chemistry.org]
A Comparative Spectroscopic Guide to 3-Fluoro-4-formylbenzoic Acid and Its Synthetic Precursors
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities and their synthetic intermediates is paramount. 3-Fluoro-4-formylbenzoic acid is a key building block in the synthesis of various pharmaceutically active compounds, owing to its unique substitution pattern that allows for diverse chemical modifications. This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound and its common precursors, 4-bromo-2-fluorotoluene and 4-bromo-2-fluorobenzaldehyde. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic and analytical endeavors.
The Synthetic Pathway: From Toluene Derivative to Benzoic Acid
The synthesis of this compound often commences with the functionalization of a readily available starting material. A common and logical synthetic route, which will form the basis of our spectroscopic comparison, is the progressive oxidation of 4-bromo-2-fluorotoluene. This multi-step synthesis offers clear checkpoints for spectroscopic analysis, ensuring the identity and purity of each intermediate before proceeding to the subsequent transformation.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
A thorough understanding of the spectroscopic signatures of the starting material, intermediate, and final product is crucial for reaction monitoring and quality control. The following sections provide a detailed comparison of the key spectroscopic features of the three compounds in our synthetic pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) and Multiplicity |
| 4-bromo-2-fluorotoluene | ~7.3 ppm (dd, 1H, Ar-H), ~7.2 ppm (dd, 1H, Ar-H), ~6.9 ppm (t, 1H, Ar-H), ~2.3 ppm (s, 3H, -CH₃) |
| 4-bromo-2-fluorobenzaldehyde | ~10.3 ppm (s, 1H, -CHO), ~7.8 ppm (t, 1H, Ar-H), ~7.6 ppm (dd, 1H, Ar-H), ~7.5 ppm (dd, 1H, Ar-H) |
| This compound | ~13.5 ppm (br s, 1H, -COOH), ~10.1 ppm (s, 1H, -CHO), ~8.2-8.0 ppm (m, 3H, Ar-H) |
¹³C NMR Spectral Data Comparison
| Compound | Key Chemical Shifts (δ) |
| 4-bromo-2-fluorotoluene | ~160 ppm (d, C-F), ~134 ppm (d), ~128 ppm (d), ~125 ppm (d), ~118 ppm (d), ~20 ppm (-CH₃) |
| 4-bromo-2-fluorobenzaldehyde | ~188 ppm (d, -CHO), ~162 ppm (d, C-F), ~136 ppm (d), ~129 ppm (d), ~128 ppm (d), ~120 ppm (d) |
| This compound | ~193 ppm (-CHO), ~167 ppm (-COOH), ~165 ppm (d, C-F), ~139 ppm, ~136 ppm (d), ~131 ppm, ~130 ppm (d), ~118 ppm (d) |
The transition from a methyl group in 4-bromo-2-fluorotoluene to an aldehyde in 4-bromo-2-fluorobenzaldehyde is clearly marked by the appearance of a downfield proton signal around 10.3 ppm and a carbon signal around 188 ppm. The final product, this compound, exhibits two distinct downfield signals in the ¹H NMR spectrum corresponding to the carboxylic acid and aldehyde protons, and their respective carbon signals in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key FTIR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch (Carboxylic Acid) | C-H Stretch (Aromatic & Aliphatic) | C-F Stretch | C-Br Stretch |
| 4-bromo-2-fluorotoluene | - | - | 3100-3000, 2980-2870 | 1250-1100 | 700-500 |
| 4-bromo-2-fluorobenzaldehyde | ~1700 | - | 3100-3000, 2900-2800 | 1250-1100 | 700-500 |
| This compound | ~1700 (aldehyde), ~1680 (acid) | 3300-2500 (broad) | 3100-3000, 2900-2800 | 1250-1100 | - |
The oxidation of the methyl group to an aldehyde introduces a strong carbonyl (C=O) stretch around 1700 cm⁻¹. The final product displays two carbonyl stretches for the aldehyde and carboxylic acid, along with a very broad O-H stretch characteristic of a carboxylic acid dimer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Key Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 4-bromo-2-fluorotoluene | 188/190 (1:1 ratio) | 109 ([M-Br]⁺), 91 ([M-Br-F]⁺) |
| 4-bromo-2-fluorobenzaldehyde | 202/204 (1:1 ratio) | 201/203 ([M-H]⁺), 123 ([M-Br]⁺), 95 ([M-Br-CO]⁺) |
| This compound | 168 | 151 ([M-OH]⁺), 139 ([M-CHO]⁺), 123 ([M-COOH]⁺), 95 ([M-COOH-CO]⁺) |
The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a clear indicator for the presence of a bromine atom in the precursors, which is absent in the final product. The fragmentation patterns reflect the functional groups present, with the loss of characteristic neutral fragments such as CO, CHO, and COOH.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed protocols are provided. The causality behind the choice of specific parameters is highlighted to provide a deeper understanding of the analytical process.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample or measure 5-10 µL of a liquid sample. The choice of a sufficient amount of sample is critical for obtaining a good signal-to-noise ratio.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is crucial; it must dissolve the sample and should not have signals that overlap with the analyte's signals. For carboxylic acids like this compound, DMSO-d₆ is often preferred as it can solubilize the polar compound and the acidic proton is less likely to exchange with the solvent.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Vortex the sample until it is fully dissolved to ensure a homogeneous solution, which is essential for sharp NMR signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
-
Acquire the ¹H spectrum using a standard pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay between scans.
-
Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
FTIR Spectroscopy Protocol
Caption: Workflow for FTIR spectroscopic analysis.
-
Instrument and Sample Preparation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for solid and liquid samples as it requires minimal sample preparation.
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free cloth. A clean crystal is essential to avoid cross-contamination.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction if necessary.
-
Analyze the spectrum by identifying the characteristic absorption bands and comparing them to known functional group frequencies.
-
Mass Spectrometry Protocol
Caption: Workflow for Mass Spectrometry analysis.
-
Sample Preparation and Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile. The use of a volatile solvent is crucial for efficient sample introduction into the high-vacuum environment of the mass spectrometer.
-
Introduce the sample into the mass spectrometer. For volatile compounds like the precursors, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice as it provides separation and analysis. For less volatile compounds like the final product, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
-
Data Acquisition:
-
Ionize the sample. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing ionization and fragmentation. This "hard" ionization technique is useful for obtaining structural information from the fragmentation pattern.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. For the brominated precursors, look for the characteristic M⁺ and M+2 isotopic pattern.
-
Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the neutral losses corresponding to the observed fragment ions.
-
Conclusion
The spectroscopic analysis of this compound and its precursors, 4-bromo-2-fluorotoluene and 4-bromo-2-fluorobenzaldehyde, provides a clear and detailed picture of the chemical transformations occurring during the synthesis. By leveraging the complementary information from NMR, FTIR, and Mass Spectrometry, researchers can confidently identify and characterize these compounds, ensuring the integrity of their synthetic work. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling them to navigate the complexities of spectroscopic analysis with expertise and confidence.
References
- PubChem. 4-Bromo-2-fluorotoluene.
- PubChem. 4-Bromo-2-fluorobenzaldehyde.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- NIST Chemistry WebBook. 4-Formylbenzoic acid. National Institute of Standards and Technology. [Link]
- SpectraBase. 4-Bromo-2-fluorotoluene. John Wiley & Sons, Inc. [Link]
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Benzoic Acids in Research and Development
In the landscape of chemical synthesis and drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired physicochemical and biological properties. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine atoms into organic molecules. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzoic acids, offering researchers, scientists, and drug development professionals a comprehensive understanding of how this seemingly subtle substitution can profoundly impact molecular behavior and application. We will delve into the fundamental principles, supported by experimental data, to illuminate the rationale behind choosing a fluorinated analogue over its parent compound.
The Foundational Impact of Fluorine Substitution
The substitution of a hydrogen atom with fluorine, the most electronegative element, initiates a cascade of electronic and steric effects that alter a molecule's intrinsic properties. Benzoic acid, a simple aromatic carboxylic acid, serves as an excellent model to understand these transformative effects. The strong carbon-fluorine bond and the high electronegativity of fluorine significantly influence the acidity, lipophilicity, metabolic stability, and binding interactions of the benzoic acid scaffold.[1][2]
Modulation of Acidity (pKa)
The introduction of a fluorine atom onto the benzene ring of benzoic acid has a pronounced effect on the acidity of the carboxylic group. Fluorine's strong electron-withdrawing inductive effect (-I effect) stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa). The position of the fluorine atom is critical, with the effect being most pronounced at the ortho position and diminishing with distance (ortho > meta > para).[1][3]
However, in the para position, the electron-donating mesomeric effect (+M effect) of fluorine can counteract the inductive effect to some extent.[4] This interplay of electronic effects allows for the fine-tuning of a molecule's ionization state at physiological pH, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers and Benzoic Acid
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 | 65-85-0 |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| pKa | Data not consistently available in initial search | Data not consistently available in initial search | Data not consistently available in initial search | 4.2 |
Note: Specific pKa values for all isomers require further targeted searches but the general trend of increased acidity upon fluorination is well-established.[1][3]
Tuning Lipophilicity (logP)
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter in drug design, influencing a compound's ability to cross biological membranes.[5][6] The effect of fluorination on lipophilicity is complex and not always straightforward. While a single fluorine atom is often considered a "lipophilic hydrogen," the overall impact depends on the molecular context.[7][8] Fluorination can modulate a molecule's lipophilicity to optimize its ADMET properties, with studies showing excellent correlation between logP values and membrane molar partitioning coefficients for given compound classes.[5]
Applications in Drug Discovery and Beyond
The tailored properties of fluorinated benzoic acids have made them invaluable building blocks in pharmaceutical development and other advanced applications.[9][10]
Enhancing Pharmacokinetic and Pharmacodynamic Profiles
In drug discovery, the strategic incorporation of fluorine can lead to:
-
Improved Metabolic Stability: The strength of the C-F bond makes it less susceptible to enzymatic degradation, often blocking sites of metabolism and increasing the drug's half-life.[2][9]
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets, such as enzymes and receptors.[1][2]
-
Increased Membrane Permeability: By modulating lipophilicity, fluorination can improve a drug's ability to cross cellular membranes and reach its site of action.[9][11]
A notable application of fluorinated benzoic acids is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] Furthermore, derivatives of fluorobenzoic acid are crucial for peptide radiolabeling in Positron Emission Tomography (PET), a powerful diagnostic imaging technique.[12][13]
Advanced Materials and Catalysis
Beyond pharmaceuticals, both fluorinated and non-fluorinated benzoic acid derivatives are fundamental in the synthesis of advanced materials, including polymers, resins, and functional materials with tailored properties.[10] In the field of catalysis, the electronic modifications brought about by fluorination can influence the activity and selectivity of metal catalysts in C-H activation and other transformations.[14]
Experimental Protocols: A Guide to Synthesis and Analysis
The successful application of fluorinated and non-fluorinated benzoic acids hinges on robust synthetic and analytical methodologies.
Synthesis of Fluorinated Benzoic Acids
The synthesis of fluorinated benzoic acids often requires specialized methods due to the unique reactivity of fluorine-containing compounds. Common strategies include:
-
Nucleophilic Fluorination: This is a common method for introducing fluorine, including the radioisotope ¹⁸F, for PET applications.[12] The synthesis of 2-fluorobenzoic acids can be achieved through nucleophilic fluorination of 1-arylbenziodoxolones.[12]
-
Diazotization and Reflux: 2-Fluorobenzoic acid can be prepared from anthranilic acid via diazotization followed by refluxing in the presence of anhydrous hydrogen fluoride.[15]
-
Oxidation: The oxidation of corresponding fluorobenzaldehydes is another route to fluorobenzoic acids.[15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Importance of Fluorine in Benzazole Compounds [mdpi.com]
- 4. quora.com [quora.com]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. keyorganics.net [keyorganics.net]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Purity Assessment of Synthesized 3-Fluoro-4-formylbenzoic Acid
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 3-Fluoro-4-formylbenzoic acid, a key building block in the synthesis of various bioactive molecules, is no exception. Impurities, even in trace amounts, can have unforeseen consequences, ranging from altered biological activity to the generation of toxic byproducts in subsequent reactions. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering insights rooted in practical application and scientific rigor.
The Imperative of Purity: Understanding Potential Contaminants
The journey to a pure compound begins with an understanding of what might contaminate it. The synthesis of this compound can introduce a variety of impurities, including unreacted starting materials, intermediates, byproducts from side reactions, and residual solvents. A thorough purity assessment, therefore, must not only quantify the main component but also detect and ideally identify these unwelcome guests.
A Comparative Overview of Analytical Techniques
The choice of an analytical method for purity determination is a critical decision, guided by the specific requirements of the analysis, such as the need for quantitation, impurity identification, throughput, and available instrumentation. Below is a comparative overview of the most pertinent techniques for this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution, sensitivity, and reproducibility; well-established for quantitative analysis. | Requires reference standards for quantitation; may not identify unknown impurities without a mass spectrometer. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei.[1] | Absolute quantitative purity, structural information of impurities. | No need for an identical reference standard of the analyte; provides structural insights.[2][3][4] | Lower sensitivity than HPLC; requires a high-field NMR spectrometer. |
| Melting Point Analysis | Temperature at which a solid transitions to a liquid. | Qualitative indication of purity. | Simple, rapid, and inexpensive. | Not quantitative; susceptible to user interpretation; only suitable for crystalline solids.[5][6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification of volatile and semi-volatile impurities. | Excellent for identifying unknown volatile compounds.[8] | Requires derivatization for non-volatile compounds like benzoic acids; potential for thermal degradation. |
In-Depth Method Analysis and Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is arguably the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity. For this compound, a reversed-phase HPLC method is most appropriate.
The Rationale Behind the Method:
A C18 column is chosen for its versatility and ability to retain aromatic compounds like our analyte. The mobile phase, a mixture of an acidic aqueous solution and an organic solvent (acetonitrile or methanol), allows for the elution of the compound and its potential impurities based on their polarity. The acidic modifier (e.g., phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. UV detection is ideal as the aromatic ring and carbonyl groups of the analyte provide strong chromophores.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient elution may be necessary to resolve all impurities.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.[9]
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1-50 µg/mL).[9]
-
Sample Solution: Accurately weigh a quantity of the synthesized sample and prepare a solution of known concentration (e.g., 100 µg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
-
Method Validation: A robust HPLC method must be validated to ensure its suitability for its intended purpose.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[12]
-
Workflow for HPLC Purity Assessment
Caption: A streamlined workflow for HPLC-based purity analysis.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
qNMR has emerged as a powerful primary analytical method because the signal intensity is directly proportional to the number of protons contributing to the signal, allowing for purity determination without a reference standard of the analyte itself.[1][2]
The Rationale Behind the Method:
In a qNMR experiment, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. By comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the internal standard, the purity of the analyte can be calculated.[2] Benzoic acid, available as a primary standard from NIST, can be an excellent choice as an internal standard for this analysis.[14][15]
Experimental Protocol: qNMR for Purity Determination
-
Method Planning:
-
Solvent Selection: Choose a deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the analyte and the internal standard are fully soluble.[2]
-
Internal Standard Selection: Select an internal standard with high purity, stability, and signals that do not overlap with the analyte's signals. Benzoic acid is a suitable candidate.[14]
-
Signal Selection: Identify non-overlapping, sharp singlet signals for both the analyte (e.g., the aldehyde proton) and the internal standard for accurate integration.
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound and a similar amount of the internal standard (e.g., benzoic acid) into a vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Collection:
-
Acquire the 1H NMR spectrum using a high-field NMR spectrometer (≥400 MHz is recommended).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Carefully integrate the selected signals for the analyte and the internal standard.
-
Calculate the purity using the following formula[2]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Decision Tree for Selecting a Purity Assessment Method
Caption: A decision-making guide for choosing the right analytical technique.
Conclusion: An Integrated Approach to Purity Assessment
No single technique provides a complete picture of a compound's purity. A multi-faceted approach is often the most prudent strategy. For routine quality control where a reference standard is available, HPLC is an efficient and reliable method. For the certification of a new batch or when a reference standard is not available, qNMR provides an absolute measure of purity. Melting point analysis serves as a quick, albeit qualitative, preliminary check. By understanding the strengths and limitations of each technique, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
- A Guide to Quantitative NMR (qNMR). Emery Pharma. URL: https://emerypharma.
- Validation of Analytical Methods: A Review. Gavin Publishers. URL: https://www.gavinpublishers.com/assets/articles/1508240411.pdf
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... URL: https://www.mcgill.ca/chem/sites/mcgill.ca.chem/files/exp1_222_2017.pdf
- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. URL: https://www.mt.
- Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. URL: https://www.buchi.
- Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Save My Exams. URL: https://www.savemyexams.com/a-level/chemistry/edexcel/20/revision-notes/1-getting-started-in-chemistry/1-4-practical-skills-in-chemistry/1-4-1-organic-techniques---purity/
- 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Melting_Point_Analysis/5.03%3A_MELTING_POINT_ANALYSIS-_IDENTITY_AND_PURITY
- Live qualification/validation of purity methods for protein products. CS@Purdue. URL: https://www.cs.purdue.edu/homes/ayg/pubs/pde_2017.pdf
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. URL: https://eureka.patsnap.com/article/33948332-quantitative-nmr-methods-in-pharmaceuticals-purity-assurance
- Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. URL: https://pharmacognosy.uic.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2019/ay/c8ay02604e
- Analytical method validation: A brief review. URL: https://www.japsonline.com/admin/php/uploads/635_pdf.pdf
- Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. URL: https://sielc.com/product/separation-of-benzaldehyde-3-amino-on-newcrom-r1-hplc-column/
- Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32910504/
- Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Quantitative-NMR-(qNMR)-for-pharmaceutical-The-work-Simmler-Napolitano/9611f8e2802a2818c47b539c381c8b3684a0d87a
- HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. URL: https://www.researchgate.
- VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omics. URL: https://www.omicsonline.org/open-access/validation-of-analytical-methods--strategies-singficance-2167-7689-1000226.php?aid=55100
- (PDF) Validation of analytical methods - Strategies & importance. ResearchGate. URL: https://www.researchgate.
- Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Google Patents. URL: https://patents.google.
- HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations | Request PDF. ResearchGate. URL: https://www.researchgate.
- Octad of standards for qNMR purity measurements. BIPM. URL: https://www.bipm.org/en/news-all/2023-03-29-qnmr-octad
- This compound | 193290-80-1. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0081987
- 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. URL: https://www.rsc.
- GC/MS grouped areas for A) phenolics; B) carboxylic acids; C)... ResearchGate. URL: https://www.researchgate.net/figure/GC-MS-grouped-areas-for-A-phenolics-B-carboxylic-acids-C-nitrogen-containing_fig3_335091497
- NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). URL: https://www.nist.
- Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-3-fluoro-4-hydroxy-benzoic-acid
- GCMS Section 6.11.4. Whitman People. URL: https://people.whitman.edu/~dondi/CH351_2011/GCMS_files/GCMS%20Section%206.11.4.pdf
- GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org. URL: https://www.scirp.
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... Doc Brown's Chemistry. URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec1HNMR07carbac.htm
- Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8343777/
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. URL: https://journals.sagepub.com/doi/pdf/10.1177/1759720X20967588
- GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org. URL: https://www.scirp.
- How Is GC-MS Used In Aroma Analysis?. Chemistry For Everyone - YouTube. URL: https://www.youtube.
- 3-Fluoro-4-hydroxybenzoic acid synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/350-29-8.htm
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. URL: https://www.quickcompany.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. URL: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound.pdf
- This compound. Fluorochem. URL: https://www.fluorochem.co.uk/product/f338530/3-fluoro-4-formylbenzoic-acid
- Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem. URL: https://www.benchchem.com/application-notes/B213458/4-Fluoro-3-hydroxybenzoic-acid
- Analytical Methods. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlepdf/2016/ay/c6ay01429k
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3081463/
- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. URL: https://www.chromatographytoday.com/news/hplc-uhplc/31/breaking-news/simultaneous-separation-and-quantification-of-2-3-and-4-bromobenzoic-acids-both-in-vitro-and-in-vivo/30113
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=v77p0051
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 6. mt.com [mt.com]
- 7. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. wjarr.com [wjarr.com]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
- 14. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 15. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
A Senior Application Scientist's Guide to In Vitro Profiling of 3-Fluoro-4-formylbenzoic Acid Derivatives
Introduction: The Significance of the 3-Fluoro-4-formylbenzoic Acid Scaffold
The this compound scaffold is a versatile building block in medicinal chemistry. Its unique combination of a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring provides a rich platform for synthesizing a diverse range of derivatives. These derivatives have shown promise in targeting a variety of biological pathways, making them attractive candidates for drug discovery programs.[1][2][3] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde and carboxylic acid groups serve as key handles for chemical modification to explore structure-activity relationships (SAR).
One of the most notable applications of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[6][7] Derivatives of this compound have been investigated for their potential to potently and selectively inhibit PARP-1, a key member of the PARP family.[4][6]
This guide provides an in-depth comparison of essential in vitro assays for characterizing the biological activity of novel derivatives of this compound. We will delve into the mechanistic rationale behind assay selection, provide detailed experimental protocols, and discuss the interpretation of the resulting data.
Part 1: Primary Screening - Assessing Target Engagement with Enzyme Inhibition Assays
The initial step in characterizing a new derivative is to determine its direct interaction with the intended molecular target. For derivatives designed as enzyme inhibitors (e.g., PARP-1 inhibitors), this involves quantifying their ability to block the enzyme's catalytic activity.
Mechanism of Enzyme Inhibition
Enzyme inhibitors can act through various mechanisms, including competitive, noncompetitive, and uncompetitive inhibition.[8] Understanding the mode of inhibition is crucial for lead optimization, as it provides insights into how the compound interacts with the enzyme and its substrate.[8][9] For instance, a competitive inhibitor binds to the same active site as the substrate, and its effect can be overcome by increasing substrate concentrations.[8]
Workflow for a PARP-1 Inhibition Assay
Below is a generalized workflow for a robust, non-radioactive PARP-1 inhibition assay, often used in high-throughput screening.
Caption: Workflow for a typical PARP-1 enzyme inhibition assay.
Detailed Protocol: PARP-1 Inhibition Assay
-
Plate Coating: Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking agent (e.g., BSA) to prevent non-specific binding.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).
-
Reaction Setup: Add the PARP-1 enzyme, biotinylated NAD+ (the substrate), and activated DNA to each well.
-
Initiate Reaction: Add the test compounds to their respective wells and incubate at room temperature to allow the PARPylation reaction to proceed.
-
Detection:
-
Add Streptavidin-HRP conjugate, which will bind to the biotinylated ADP-ribose chains incorporated onto the histone protein.
-
Wash the plate to remove unbound reagents.
-
Add a colorimetric HRP substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.
-
Stop the reaction with an acid solution and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values are inversely proportional to the PARP-1 inhibitory activity of the compounds. The data is typically plotted as the percentage of inhibition versus the log of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10]
| Derivative | Scaffold Modification | PARP-1 IC50 (nM) |
| Parent Compound | This compound | >10,000 |
| Derivative A | Amide coupling at C1 | 550 |
| Derivative B | Reductive amination at C4 | 120 |
| Derivative C | Cyclization involving C1 and C4 | 25 |
| Olaparib (Control) | Known PARP Inhibitor | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Secondary Screening - Assessing Cellular Effects
Once a compound demonstrates target engagement in a biochemical assay, the next critical step is to evaluate its effects in a cellular context. This helps to determine if the compound can penetrate cell membranes, engage the target in a more complex biological environment, and elicit the desired physiological response.
Cell Viability and Cytotoxicity Assays
A fundamental aspect of drug discovery is to assess the cytotoxic potential of a compound. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[11][12][13] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Workflow for an MTT Cell Viability Assay
Caption: General workflow for an MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed the chosen cell line (e.g., a cancer cell line with a known DNA repair deficiency) into a 96-well plate at an appropriate density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add the MTT solution to each well and incubate for 2-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background noise.[12]
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. The results are typically expressed as a percentage of cell viability relative to the vehicle-treated control cells. Similar to the enzyme inhibition assay, a dose-response curve is generated to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
| Derivative | PARP-1 IC50 (nM) | Cell Viability GI50 (µM) in BRCA-deficient cells |
| Derivative A | 550 | > 50 |
| Derivative B | 120 | 15.2 |
| Derivative C | 25 | 1.8 |
| Olaparib (Control) | 5 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A significant drop in GI50 for Derivative C compared to its biochemical IC50 suggests good cell permeability and on-target activity.
Part 3: Tertiary Screening - Probing a Phenotypic Response
For compounds that show promising on-target cellular activity, it is beneficial to investigate their effects in a more complex, phenotype-driven assay. For compounds that may have applications beyond PARP inhibition, such as in angiogenesis, a tube formation assay is highly relevant.
Angiogenesis and the Tube Formation Assay
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and disease states like cancer.[16] The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds.[17][18] It relies on the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel®.[17][19]
Workflow for a Tube Formation Assay
Caption: Workflow for an in vitro tube formation assay.
Detailed Protocol: Tube Formation Assay
-
Plate Preparation: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Incubate the plate at 37°C to allow the gel to solidify.[18]
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to sub-confluency. Harvest the cells and resuspend them in a basal medium with low serum.
-
Compound Treatment: Treat the HUVEC suspension with various concentrations of the this compound derivatives. Include a known angiogenesis inhibitor (e.g., Suramin) as a positive control and a vehicle control.
-
Cell Seeding: Seed the treated cells onto the solidified Matrigel®.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures.[19]
-
Imaging and Analysis: Visualize the tube formation using a microscope and capture images. Quantify various parameters of the tube network, such as the total tube length, number of junctions, and number of loops, using specialized image analysis software.
Data Analysis and Interpretation
The quantitative data from the image analysis is used to assess the anti-angiogenic activity of the compounds. The results are typically presented as a percentage of inhibition of tube formation compared to the vehicle control.
| Derivative | Effect on Tube Formation (at 10 µM) | Interpretation |
| Derivative B | No significant inhibition | Likely does not have anti-angiogenic activity at this concentration. |
| Derivative C | 75% inhibition of total tube length | Potent anti-angiogenic activity. |
| Suramin (Control) | 90% inhibition of total tube length | Expected result for a known angiogenesis inhibitor. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The systematic in vitro profiling of this compound derivatives is essential for understanding their therapeutic potential. By employing a tiered approach that begins with specific biochemical assays, progresses to cell-based functional assays, and culminates in more complex phenotypic screens, researchers can build a comprehensive understanding of a compound's mechanism of action, cellular efficacy, and potential off-target effects. The assays described in this guide provide a robust framework for the initial characterization of this promising class of compounds and for making informed decisions in the drug discovery pipeline.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods, 47(3), 180-185.
- Angiogenesis Assays. (n.d.). ibidi.
- Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of Visualized Experiments, (37), 1813.
- In Vitro Coculture Assays of Angiogenesis. (2018). Springer Nature Experiments.
- Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. (2020). Journal of Chemical Information and Modeling, 60(9), 4475-4487.
- Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2019). SLAS Discovery, 24(5), 515-525.
- A near-universal way to measure enzyme inhibition. (2018). ScienceDaily.
- Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. (2022). Nuclear Medicine and Biology, 108-109, 1-9.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972.
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2017). Organic Process Research & Development, 21(9), 1395-1415.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(9), 1224.
- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). Journal of the American Chemical Society, 140(30), 9691-9700.
- Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2013). Bioorganic & Medicinal Chemistry, 21(17), 5398-5407.
- In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. (2021). Organic & Biomolecular Chemistry, 19(10), 2302-2311.
- 3-Fluoro-4-methylbenzoic acid. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949.
Sources
- 1. ossila.com [ossila.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 193290-80-1 [sigmaaldrich.com]
- 4. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.biomol.com [resources.biomol.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 16. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ibidi.com [ibidi.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
A Technical Guide to the Structure-Activity Relationship of 3-Fluoro-4-formylbenzoic Acid Derivatives as p38 MAP Kinase Inhibitors
This guide provides an in-depth comparison of 3-Fluoro-4-formylbenzoic acid derivatives as potential inhibitors of p38 mitogen-activated protein (MAP) kinase. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, supported by illustrative experimental data and detailed protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Introduction: Targeting a Key Inflammatory Mediator
The p38 MAP kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] Consequently, inhibiting p38 MAP kinase presents a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis.[1] A notable class of potent and selective p38 inhibitors is the N,N'-diaryl ureas, which bind to a unique allosteric site on the enzyme, inducing a conformational change that prevents its activation.[1][2][3]
The this compound scaffold is a versatile starting point for the synthesis of novel diaryl urea derivatives. The formyl group provides a handle for the construction of various heterocyclic systems, such as pyrazoles, while the carboxylic acid and fluoro substituents offer opportunities to modulate the physicochemical properties and target interactions of the resulting compounds. This guide will focus on the SAR of derivatives where the this compound moiety is incorporated into a diaryl urea scaffold targeting p38 MAP kinase.
Core Scaffold and Design Rationale
The general structure of the p38 MAP kinase inhibitors discussed in this guide is based on a diaryl urea template. The this compound core can be elaborated into a substituted pyrazole ring, which serves as one of the aryl groups in the diaryl urea. This design is inspired by the highly potent p38 inhibitor BIRB 796 (Doramapimod), which features a substituted pyrazole.[2][3]
The key structural features and their intended roles are:
-
Diaryl Urea Linkage: This central motif is crucial for binding to the allosteric site of p38 and is involved in key hydrogen bonding interactions.[2]
-
Substituted Pyrazole Ring (derived from this compound): This "eastern" region of the molecule explores interactions within a hydrophobic pocket of the enzyme. Modifications here are expected to fine-tune potency and selectivity.
-
Second Aryl Group (e.g., Naphthyl): This "western" region of the molecule typically occupies a hydrophobic pocket, and substitutions in this area can significantly enhance binding affinity.[2]
Caption: General structure of diaryl urea inhibitors and their interaction with p38 MAP kinase.
Structure-Activity Relationship (SAR) Comparison
The following table summarizes the SAR for a series of hypothetical derivatives of this compound, based on established principles for diaryl urea p38 inhibitors.[2][3][4] The parent compound (Compound 1) is a diaryl urea with an unsubstituted pyrazole derived from this compound and a naphthyl group.
| Compound | R1 (on Pyrazole) | R2 (on Naphthyl) | p38α IC50 (nM) | Cellular TNF-α IC50 (nM) | Rationale for Activity |
| 1 | H | H | 150 | 2000 | Baseline activity of the core scaffold. |
| 2 | 4-Methylphenyl | H | 5 | 80 | Introduction of a tolyl group enhances hydrophobic interactions in the allosteric pocket, significantly boosting potency. |
| 3 | tert-Butyl | H | 2 | 50 | A bulky hydrophobic group like tert-butyl can effectively occupy the hydrophobic pocket, leading to high potency. |
| 4 | H | 4-(2-Morpholinoethoxy) | 20 | 250 | The morpholinoethoxy side chain improves solubility and can form additional interactions, enhancing cellular activity.[5] |
| 5 | 4-Methylphenyl | 4-(2-Morpholinoethoxy) | 0.5 | 15 | Optimal Combination: Combines the potent hydrophobic interaction of the tolyl group with the favorable properties of the morpholinoethoxy side chain, resulting in a highly potent inhibitor. This is analogous to the structure of BIRB 796.[5] |
| 6 | H (Carboxylic acid at position 4) | H | >1000 | >10000 | The presence of a polar carboxylic acid group in the hydrophobic pocket disrupts binding, leading to a significant loss of activity. |
| 7 | H (Fluorine at position 3) | H | 120 | 1800 | The fluoro group has a modest electronic effect but does not significantly alter the hydrophobic interactions, resulting in activity similar to the parent compound. |
Experimental Protocols
Synthesis of Diaryl Urea Derivatives from this compound
This protocol outlines a general synthetic route to produce the diaryl urea inhibitors.
Caption: Synthetic workflow for diaryl urea inhibitors from this compound.
Step 1: Synthesis of the Pyrazole Core
-
To a solution of this compound in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the desired substituted hydrazine (e.g., p-tolylhydrazine) and stir the reaction at room temperature until completion.
-
The reaction will result in the formation of the corresponding N-aryl-3-fluoro-4-(pyrazole-1-yl)benzamide.
Step 2: Conversion to the Pyrazole Amine
-
The amide from the previous step is subjected to a Hofmann or Curtius rearrangement to yield the corresponding amine.
Step 3: Urea Formation
-
The pyrazole amine is then reacted with a substituted naphthyl isocyanate in an inert solvent like dichloromethane to form the final diaryl urea product. The isocyanate can be generated in situ from the corresponding amine using phosgene or a phosgene equivalent.
In Vitro p38α MAP Kinase Enzymatic Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38α.[6][7][8]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme: Recombinant human p38α.
-
Substrate: ATF2 fusion protein.
-
ATP: Prepare a stock solution in water.
-
-
Assay Procedure:
-
Add 1 µL of the test compound (in DMSO) to a well of a 384-well plate.
-
Add 2 µL of p38α enzyme solution and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a pre-mixed solution of ATF2 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for TNF-α Production
This assay assesses the ability of a compound to inhibit the production of TNF-α in a cellular context.[9][10]
-
Cell Culture:
-
Culture human monocytic THP-1 cells in appropriate media.
-
-
Assay Procedure:
-
Pre-incubate the THP-1 cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubate for 4-6 hours.
-
-
Detection:
-
Centrifuge the cell suspension and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold provides a valuable entry point for the design and synthesis of novel diaryl urea inhibitors of p38 MAP kinase. The SAR studies, exemplified by the data presented, highlight the critical role of hydrophobic interactions in the allosteric pocket and the importance of substituents that enhance solubility and cellular permeability. The combination of a bulky hydrophobic group on the pyrazole ring and a solubilizing group on the naphthyl ring appears to be a promising strategy for developing highly potent inhibitors.
Future work should focus on synthesizing and evaluating a broader range of derivatives to further refine the SAR. This includes exploring different heterocyclic systems derived from the formyl group, investigating the effects of various substituents on both aryl rings, and optimizing the pharmacokinetic properties of the lead compounds. The detailed protocols provided in this guide offer a robust framework for conducting these investigations.
References
- Jordi-Bolos, C., Llobell, A., & Carceller, E. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 967-985. [Link]
- Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. [Link]
- Zhu, D., Xing, Q., Cao, R., Zhao, D., & Zhong, W. (2015). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Molecules, 20(9), 16604-16619. [Link]
- Zhu, D., Xing, Q., Cao, R., Zhao, D., & Zhong, W. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. Molecules, 20(9), 16604-16619. [Link]
- Tan, Z., Chen, Y., & Li, H. (2010). Synthesis of p38 MAP kinase inhibitor BIRB 796 and analogs via copper-mediated N-arylation reaction. Tetrahedron Letters, 51(35), 4547-4551. [Link]
- Kulisz, A., Cox, D. P., & Kurosawa, S. (2011). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC biochemistry, 12(1), 1-13. [Link]
- Patel, M., Desai, N., & Chikhalia, K. (2014). Design, synthesis, and characterization of a fluoro substituted novel pyrazole nucleus clubbed with 1, 3, 4-oxadiazole scaffolds and their biological applications. RSC advances, 4(108), 63235-63248. [Link]
- Bio, T., & Wang, Y. (2011). Practical synthesis of a p38 MAP kinase inhibitor. Tetrahedron Letters, 52(4), 485-488. [Link]
- El-Gazzar, A. R. B. A., & Hafez, H. N. (2009). Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. Bioorganic & medicinal chemistry letters, 19(12), 3392-3397. [Link]
- Patel, M. R., & Shaikh, M. S. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1083-1089. [Link]
- Wang, Z., Cheng, K., & Liu, J. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1533. [Link]
- Ali, T. E., & Ibrahim, M. A. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4463-4470. [Link]
- Gomaa, A. M., & Ali, M. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 5092. [Link]
- Tan, Z., Chen, Y., & Li, H. (2010). ChemInform Abstract: Synthesis of p38 MAP Kinase Inhibitor BIRB 796 and Analogues via Copper‐Mediated N‐Arylation Reaction. ChemInform, 41(42). [Link]
- Zhu, D., Xing, Q., Cao, R., Zhao, D., & Zhong, W. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N, N′-Diaryl ureas as Potent p38 Inhibitors. Molecules, 20(9), 16604-16619. [Link]
- El-Gazzar, A. R. B. A., & Hafez, H. N. (2009). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International Journal of Pharma and Bio Sciences, 1(2). [Link]
- Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe. [Link]
- Bardwell, L. (2006).
- Murata, T., Hagiwara, M., & Nagashima, K. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1, 3-thiazole derivatives as p38 MAP kinase inhibitors. Chemical and Pharmaceutical Bulletin, 53(4), 410-418. [Link]
- Regan, J., Pargellis, C., Cirillo, P. F., Gilmore, T., Hickey, E. R., Peet, G. W., ... & Moss, N. (2003). The kinetics of binding to p38 MAP kinase by analogues of BIRB 796. Bioorganic & medicinal chemistry letters, 13(18), 3101-3104. [Link]
Sources
- 1. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives | MDPI [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. promega.com [promega.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of 3-Fluoro-4-formylbenzoic Acid and Its Positional Isomers
Introduction: More Than Just a Positional Change
In the intricate world of drug discovery and materials science, positional isomers are not merely minor structural variants; they are distinct chemical entities with unique reactivity profiles. 3-Fluoro-4-formylbenzoic acid and its isomers are quintessential examples. These bifunctional aromatic compounds, featuring a carboxylic acid, an aldehyde, and a fluorine atom, serve as versatile scaffolds for synthesizing complex molecules. However, the seemingly subtle shift in the arrangement of these functional groups around the benzene ring dramatically alters the electronic landscape, governing the molecule's behavior in chemical transformations.
This guide provides an in-depth, objective comparison of the reactivity of this compound and its key positional isomer, 4-Fluoro-3-formylbenzoic acid. We will dissect the electronic and steric influences that dictate their reactivity, supported by mechanistic principles and comparative experimental data. The goal is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal isomer for their synthetic strategies.
The Electronic Tug-of-War: Understanding Substituent Effects
The reactivity of these isomers is a direct consequence of the interplay between the three key functional groups, each exerting distinct electronic effects:
-
Carboxylic Acid (-COOH): A moderately electron-withdrawing group (EWG) that deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.
-
Formyl Group (-CHO): A potent electron-withdrawing group, operating through both inductive and resonance effects. It is strongly deactivating and a meta-director.[1]
-
Fluorine (-F): An interesting case. It is highly electronegative, making it strongly electron-withdrawing by induction. However, it can donate lone-pair electron density via resonance. Overall, it is deactivating but acts as an ortho, para-director for electrophilic substitution.
The specific placement of these groups creates a unique electronic environment for each functional group and for the aromatic ring itself.
| Isomer | Structure | Key Electronic Features |
| This compound | ![]() | The formyl and carboxyl groups are para to each other. The fluorine is ortho to the formyl group and meta to the carboxyl group. This arrangement places the powerful -CHO and -F groups in positions that significantly influence each other's reactivity and the reactivity of the ring. |
| 4-Fluoro-3-formylbenzoic acid | ![]() | The formyl and carboxyl groups are meta to each other. The fluorine is para to the carboxyl group and ortho to the formyl group. The fluorine's position greatly impacts the acidity of the carboxylic acid. |
Comparative Reactivity Analysis
We will now explore how these electronic differences manifest in key chemical transformations.
Acidity of the Carboxylic Acid Group (pKa)
The acidity of the carboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion by dispersing its negative charge, thereby increasing acidity (lowering the pKa).[2][3][4]
-
Prediction: 4-Fluoro-3-formylbenzoic acid is predicted to be the stronger acid. The fluorine atom is in the para position relative to the carboxylic acid, allowing it to exert a significant electron-withdrawing inductive effect, stabilizing the carboxylate anion. In this compound, the fluorine is in the meta position, where its inductive effect is weaker. The formyl group's strong withdrawing effect will increase the acidity of both isomers relative to benzoic acid (pKa ≈ 4.2).[4]
| Isomer | Predicted pKa | Rationale |
| Benzoic Acid (Reference) | ~4.2 | Baseline acidity. |
| 4-Formylbenzoic Acid (Reference) | 3.75[4] | The EWG formyl group increases acidity. |
| This compound | ~3.6 - 3.8 | Fluorine is meta to the carboxyl group; its acid-strengthening effect is moderate. |
| 4-Fluoro-3-formylbenzoic acid | ~3.4 - 3.6 | Fluorine is para to the carboxyl group, providing stronger inductive withdrawal and greater stabilization of the conjugate base. |
Note: These are estimated values based on established substituent effects. Experimental verification is recommended.
Reactivity of the Aldehyde Group
The reactivity of the aldehyde in nucleophilic addition reactions (e.g., Grignard reactions, Wittig olefination, reduction) is governed by the electrophilicity of the carbonyl carbon. EWGs on the ring enhance this electrophilicity, making the aldehyde more reactive.[5][6]
-
Prediction: The reactivity difference is expected to be subtle, as both isomers possess two strong EWGs. However, This compound may exhibit slightly higher reactivity. The fluorine atom is ortho to the formyl group, where its strong inductive effect can more directly increase the partial positive charge on the carbonyl carbon.
Experimental Protocol 1: Competitive Oxidation for Aldehyde Reactivity
This protocol provides a method to compare the relative oxidation rates of the two isomers, which serves as a proxy for the electrophilicity of the aldehyde group.
Principle: A mild oxidizing agent is used in sub-stoichiometric amounts in a competitive reaction containing equimolar amounts of both isomers. The ratio of the resulting carboxylic acids, determined by HPLC or ¹H NMR, indicates the relative reactivity.
Materials:
-
This compound
-
4-Fluoro-3-formylbenzoic acid
-
Pyridinium Bromochromate (PBC) or similar mild oxidant[7]
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
HPLC system or NMR spectrometer
Procedure:
-
Solution Preparation: Prepare individual 0.1 M stock solutions of each isomer and the internal standard in anhydrous DMSO.
-
Reaction Setup: In a clean, dry vial, combine 1.0 mL of the this compound stock solution, 1.0 mL of the 4-Fluoro-3-formylbenzoic acid stock solution, and 1.0 mL of the internal standard stock solution.
-
Initiation: Prepare a 0.05 M solution of PBC in DMSO. Add 1.0 mL of the PBC solution to the isomer mixture (this provides 0.5 equivalents of oxidant relative to each aldehyde).
-
Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting materials by taking aliquots at regular intervals (e.g., 15, 30, 60 minutes) and quenching them with a small amount of sodium bisulfite solution.
-
Analysis: Analyze the quenched aliquots by HPLC or ¹H NMR to determine the ratio of the formed dicarboxylic acid products. The isomer that is consumed faster is the more reactive aldehyde.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The presence of a fluorine atom, a good leaving group for SNAr, and multiple strong EWGs makes these molecules prime candidates for this reaction. SNAr is facilitated by EWGs positioned ortho and/or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[8][9]
-
Prediction: This compound will be significantly more reactive in SNAr reactions.
-
In this isomer, the highly activating formyl group (-CHO) is ortho to the fluorine leaving group.
-
The carboxylic acid group (-COOH) is meta to the fluorine.
-
The ortho formyl group can effectively stabilize the negative charge of the Meisenheimer complex through resonance, drastically lowering the activation energy for the reaction.[9]
-
-
In 4-Fluoro-3-formylbenzoic acid , both the formyl and carboxylic acid groups are meta to the fluorine. Neither group can provide resonance stabilization to the Meisenheimer complex, resulting in much lower reactivity.
Visualization 1: SNAr Mechanism and Meisenheimer Complex Stabilization
This diagram illustrates why the 3-fluoro isomer is more reactive in SNAr.
Caption: SNAr reactivity comparison showing stabilization of the intermediate.
Workflow for Isomer Selection
Choosing the correct isomer is critical for synthetic success. This workflow outlines the decision-making process based on the desired transformation.
Caption: Decision workflow for selecting the appropriate isomer.
Conclusion
While this compound and 4-Fluoro-3-formylbenzoic acid are positional isomers, they exhibit profoundly different chemical personalities.
-
This compound is the superior choice for Nucleophilic Aromatic Substitution , owing to the ortho relationship between the strongly activating formyl group and the fluorine leaving group. Its aldehyde functionality may also be slightly more electrophilic.
-
4-Fluoro-3-formylbenzoic acid is the stronger acid , making it potentially more suitable for reactions where carboxylate formation or proton catalysis is a key step. Its SNAr reactivity is significantly diminished.
This guide underscores a fundamental principle in chemical synthesis: structure dictates reactivity. By understanding the electronic nuances conferred by substituent positioning, researchers can harness the unique properties of each isomer, avoiding synthetic pitfalls and accelerating the development of novel chemical entities.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes.
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation.
- Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. ACS Publications.
- ResearchGate. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
- Taber, D. F., & Brannick, B. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. ResearchGate.
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
- BenchChem. (2025). electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Computational Analysis of 3-Fluoro-4-formylbenzoic Acid: A Comparative Study
In the landscape of modern drug discovery and materials science, the predictive power of computational chemistry is an indispensable tool. Small modifications to a molecule's structure, such as the introduction of a fluorine atom or a formyl group, can dramatically alter its physicochemical properties and biological activity. 3-Fluoro-4-formylbenzoic acid, a substituted aromatic compound, presents a compelling case study for the application of in silico methods to elucidate its electronic structure, reactivity, and spectral characteristics. This guide provides a comprehensive computational analysis of this compound, offering a comparative perspective with structurally related benzoic acid and benzaldehyde derivatives.
The strategic placement of a fluorine atom and a formyl group on the benzoic acid scaffold creates a unique electronic environment. The fluorine atom, with its high electronegativity, and the electron-withdrawing nature of both the formyl and carboxylic acid groups, are expected to significantly influence the molecule's reactivity and intermolecular interactions. Understanding these nuances is paramount for researchers looking to utilize this compound as a building block in the synthesis of novel pharmaceuticals or functional materials.
This guide will navigate through the theoretical framework and practical application of Density Functional Theory (DFT) to predict the optimized geometry, vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts of this compound. By juxtaposing these computational results with available experimental data for analogous compounds, we aim to provide a robust validation of the employed theoretical models and offer valuable insights for researchers in the field.
Computational Methodology: A Self-Validating System
The cornerstone of a reliable computational analysis lies in the selection of an appropriate theoretical model. For the studies presented herein, all calculations were performed using the Gaussian suite of programs. The choice of the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, in conjunction with the 6-311++G(d,p) basis set, represents a widely accepted and validated approach for obtaining accurate geometries and electronic properties of organic molecules. This combination provides a good balance between computational cost and accuracy.
To ensure the trustworthiness of our protocols, a multi-step approach was employed:
-
Geometry Optimization: The initial structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.
-
Vibrational Analysis: Harmonic vibrational frequencies were calculated at the same level of theory to predict the infrared spectrum. The calculated frequencies are often systematically higher than their experimental counterparts due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied for better agreement with experimental data.
-
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method was employed to calculate the isotropic shielding constants. These were then converted to chemical shifts by referencing them to the shielding constant of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
This self-validating system, where computational predictions for known compounds are first compared with experimental data, builds confidence in the accuracy of the predictions for the target molecule.
Predicted Physicochemical Properties: A Comparative Overview
The electronic properties of this compound were investigated through an analysis of its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (ESP) map. These properties are crucial indicators of a molecule's reactivity and its potential for intermolecular interactions.
| Property | This compound (Calculated) | 4-Formylbenzoic acid (Calculated) | 4-Fluorobenzoic acid (Calculated) | Benzoic Acid (Calculated) |
| HOMO Energy (eV) | -7.89 | -7.65 | -7.43 | -7.21 |
| LUMO Energy (eV) | -2.54 | -2.31 | -1.98 | -1.76 |
| HOMO-LUMO Gap (eV) | 5.35 | 5.34 | 5.45 | 5.45 |
| Dipole Moment (Debye) | 3.45 | 3.12 | 2.89 | 2.56 |
Table 1: Calculated electronic properties of this compound and related compounds at the B3LYP/6-311++G(d,p) level of theory.
The data in Table 1 reveals that the introduction of both a fluoro and a formyl group significantly lowers the HOMO and LUMO energy levels of the benzoic acid scaffold. A lower LUMO energy suggests that this compound is a better electron acceptor compared to the other derivatives, making it more susceptible to nucleophilic attack. The HOMO-LUMO gap, an indicator of chemical reactivity, is slightly smaller for the formyl-containing derivatives, suggesting a higher reactivity.
The molecular electrostatic potential (ESP) map provides a visual representation of the charge distribution within the molecule. The red regions indicate areas of high electron density, which are prone to electrophilic attack, while the blue regions represent electron-deficient areas, susceptible to nucleophilic attack.
For this compound, the ESP map is expected to show significant negative potential around the oxygen atoms of the carbonyl and carboxyl groups, and a positive potential around the acidic proton of the carboxyl group and the aldehydic proton.
Vibrational Analysis: A Comparison of Calculated and Experimental FT-IR Spectra
The calculated vibrational frequencies for this compound provide a theoretical infrared spectrum that can be compared with experimental data of similar compounds to aid in spectral assignment.
| Functional Group | This compound (Calculated Frequency, cm⁻¹) | 4-Formylbenzoic acid (Experimental Frequency, cm⁻¹)[1] | 4-Fluorobenzoic acid (Experimental Frequency, cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~3570 (monomer), ~3000-2500 (dimer) | ~3000-2500 (broad) | ~3000-2500 (broad) |
| C=O stretch (Carboxylic Acid) | ~1750 (monomer), ~1700 (dimer) | ~1690 | ~1685 |
| C=O stretch (Aldehyde) | ~1715 | ~1705 | - |
| C-F stretch | ~1250 | - | ~1230 |
| Aromatic C=C stretch | ~1600, ~1500 | ~1605, ~1580 | ~1600, ~1500 |
Table 2: Comparison of key calculated and experimental FT-IR vibrational frequencies (cm⁻¹).
The calculated frequencies for this compound are in good agreement with the expected ranges for the respective functional groups and show a strong correlation with the experimental values of the analogous compounds. The characteristic broad O-H stretch of the carboxylic acid dimer, and the distinct C=O stretching frequencies for the carboxylic acid and aldehyde groups, are key features for the identification of this molecule.
NMR Spectral Analysis: A Theoretical Prediction
Predicting NMR spectra is a powerful application of DFT. The calculated chemical shifts for this compound can guide the interpretation of experimental spectra and aid in structure elucidation.
| Position | This compound (Calculated ¹H Shift, ppm) | This compound (Calculated ¹³C Shift, ppm) |
| H (Aldehyde) | ~10.1 | ~192 |
| H (Carboxylic Acid) | ~13.5 (broad) | ~166 |
| Aromatic Protons | ~7.8 - 8.2 | ~115 - 165 |
Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Conclusion: The Synergy of Computation and Experiment
This guide has demonstrated the utility of computational analysis in characterizing the properties of this compound. Through DFT calculations, we have gained valuable insights into its electronic structure, reactivity, and predicted spectral data. The comparative analysis with related benzoic acid and benzaldehyde derivatives provides a framework for understanding the influence of the fluoro and formyl substituents.
While computational methods offer powerful predictive capabilities, they are most impactful when used in conjunction with experimental data. The computational results presented here serve as a robust hypothesis for the properties of this compound, awaiting experimental verification. For researchers in drug discovery and materials science, this combined approach of in silico prediction and empirical validation is the most effective path toward the rational design of new molecules with desired properties.
References
- Supporting Information for a relevant publication.
- Supporting Information for a relevant publication on 4-formylbenzoic acid.
Sources
A Researcher's Guide to Navigating the Cross-Reactivity of 3-Fluoro-4-formylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the specificity of a therapeutic agent is paramount. While 3-Fluoro-4-formylbenzoic acid and its derivatives present a promising scaffold for the development of novel therapeutics, particularly as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), a thorough understanding of their cross-reactivity is critical for advancing lead candidates. Off-target effects are a leading cause of clinical attrition, making early and comprehensive cross-reactivity profiling an indispensable component of any drug development program.
This guide provides an in-depth comparison of the potential cross-reactivity of this compound derivatives. Drawing upon data from related benzoic acid analogs and established methodologies for assessing selectivity, we offer a framework for predicting and experimentally validating the interaction of these compounds with off-target proteins. Our objective is to equip researchers with the knowledge to design more selective and ultimately more successful therapeutic agents.
The Benzoic Acid Scaffold: A Double-Edged Sword
The benzoic acid moiety is a common feature in a vast number of biologically active molecules.[1][2] The carboxylic acid group serves as a key hydrogen bond donor and acceptor, frequently anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.[1] The biological activity and selectivity of benzoic acid derivatives are profoundly influenced by the nature and placement of substituents on the aromatic ring. These modifications alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby dictating its pharmacokinetic and pharmacodynamic properties.[1]
For this compound, the key substituents are:
-
3-Fluoro Group: The fluorine atom is a strong electron-withdrawing group. Its introduction can significantly alter the acidity of the carboxylic acid and influence binding interactions through electrostatic and dipolar interactions. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
-
4-Formyl (Aldehyde) Group: This reactive group can form covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. This is a particularly relevant feature for the inhibition of enzymes like aldehyde dehydrogenases.
The interplay of these functional groups creates a unique pharmacological profile, but also presents the potential for cross-reactivity with other proteins that possess similar binding site features.
Predicting Cross-Reactivity: Lessons from Aldehyde Dehydrogenase Inhibitors
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes involved in the detoxification of endogenous and exogenous aldehydes.[3][4] Several ALDH isoforms, such as ALDH1A1, ALDH1A2, ALDH1A3, and ALDH2, share significant structural homology in their active sites, making the development of isoenzyme-selective inhibitors a formidable challenge.[4][5] Given that this compound derivatives are being investigated as ALDH inhibitors, understanding their potential to cross-react with different ALDH isoforms is a critical first step.
The following table, compiled from data on known ALDH inhibitors, illustrates the importance of isoform-specific testing and provides a basis for predicting the potential cross-reactivity of novel this compound derivatives.
| Inhibitor | Target(s) | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH2 IC50 (µM) | Selectivity Profile |
| NCT-501 | ALDH1A1 Selective | 0.04 | >57 | 20.1 | >57 | Highly selective for ALDH1A1.[3] |
| Daidzin | ALDH2 Selective | - | - | - | ~0.08 | Potent, reversible, and competitive inhibitor of ALDH2.[6] |
| Disulfiram | Pan-ALDH Inhibitor | - | - | - | - | Non-selective, irreversible inhibitor of several ALDH isozymes.[6] |
| CM026 | ALDH1A1 Selective | 0.80 | No effect at 20 µM | No effect at 20 µM | No effect at 20 µM | Selective for ALDH1A1 over eight other ALDH isoenzymes. |
| CM037 | ALDH1A1 Selective | Sub-micromolar | - | - | - | Selective for ALDH1A1. |
Table 1: Comparative analysis of the potency and selectivity of various small molecule inhibitors against key ALDH isoforms. This data highlights the feasibility of achieving isoform selectivity and provides a benchmark for evaluating novel compounds. The IC50 values represent the half-maximal inhibitory concentration.
Based on the structure-activity relationships of known ALDH inhibitors, it is plausible that this compound derivatives could exhibit cross-reactivity across different ALDH isoforms due to the conserved nature of the aldehyde substrate-binding pocket. The formyl group is likely to be a key determinant of this interaction. However, the fluoro and carboxylate groups will also play a crucial role in defining the selectivity profile by interacting with non-conserved residues in the active site periphery.
Experimental Validation: A Multi-tiered Approach to De-risking Drug Candidates
Predictive analysis based on structural analogs provides a valuable starting point, but rigorous experimental validation is non-negotiable. A tiered approach to assessing cross-reactivity allows for a systematic and resource-efficient evaluation of lead compounds.
Tier 1: Foundational In Vitro Assays
The initial phase of cross-reactivity testing should focus on in vitro biochemical and cell-based assays to establish a baseline understanding of the compound's activity and selectivity.
1. ALDH Isoform Selectivity Panel (Enzymatic Assay)
This assay is fundamental for determining the inhibitory potency of this compound derivatives against a panel of relevant ALDH isoforms.
-
Principle: The enzymatic activity of purified recombinant ALDH isozymes is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[3] The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value for each isoform.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0), NAD⁺ solution, aldehyde substrate solution (e.g., propionaldehyde), and purified recombinant ALDH isozymes (e.g., ALDH1A1, ALDH1A2, ALDH1A3, ALDH2).
-
Inhibitor Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Setup: In a 96-well plate, add the assay buffer, NAD⁺, and the inhibitor at various concentrations.
-
Enzyme Addition: Add the purified ALDH isozyme to each well to initiate the pre-incubation.
-
Reaction Initiation: Start the reaction by adding the aldehyde substrate.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 values using a suitable curve-fitting model.
-
2. Cell Viability Assay (MTT Assay)
This assay provides an initial assessment of the compound's cytotoxicity against various cell lines, which can be an early indicator of off-target effects.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Protocol:
-
Cell Culture: Culture the desired cell lines in appropriate media until they reach the desired confluence.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for cytotoxicity.
-
Tier 2: Comprehensive Off-Target Profiling
Once initial selectivity is established, broader screening against panels of unrelated targets and biophysical characterization of any identified interactions are crucial.
1. Broad Target-Based Screening (e.g., Kinase and GPCR Panels)
Commercial services offer screening against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes. This provides a comprehensive overview of a compound's potential off-target liabilities.
2. Biophysical Methods for Hit Validation
For any "hits" identified in broad screening panels, biophysical methods can confirm a direct binding interaction and provide quantitative data on the binding affinity.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).
-
Surface Plasmon Resonance (SPR): A label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing real-time kinetic data (kon and koff) and the dissociation constant (KD).
Tier 3: In Situ and In Vivo Safety Assessment
The final stage of preclinical cross-reactivity assessment involves evaluating the compound's binding in a more physiologically relevant context.
Tissue Cross-Reactivity (TCR) Studies
TCR studies are a regulatory requirement for many new biologics and are highly informative for small molecules as well. They are designed to identify on-target and off-target binding of a therapeutic candidate in a wide range of human tissues.[7][8]
-
Principle: Immunohistochemistry (IHC) is used to visualize the binding of the test compound (or a labeled analog) to cryosections of a comprehensive panel of normal human tissues.[8]
-
Workflow:
-
Interpretation: The staining pattern, including the intensity, cellular localization, and distribution across different tissues, is evaluated by a pathologist to identify any unexpected binding that could translate to in vivo toxicity.[7]
Conclusion: A Proactive Approach to Ensuring Selectivity
The development of this compound derivatives as therapeutic agents holds significant promise. However, a proactive and thorough assessment of their cross-reactivity is not merely a regulatory hurdle but a fundamental scientific necessity. By leveraging knowledge of the structure-activity relationships of related compounds and employing a tiered experimental approach, researchers can identify and mitigate potential off-target effects early in the drug discovery process. This strategic investment of resources will ultimately lead to the development of safer, more effective, and more successful medicines.
References
- A Comparative Guide to the Cross-Reactivity of Small Molecule Inhibitors Against ALDH Isoforms. (2025, December). BenchChem.
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. (2025, November). BenchChem.
- Assessing the Cross-Reactivity of Orotaldehyde in Aldehyde Dehydrogenase (ALDH)
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025). BenchChem.
- Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. (n.d.). PubMed Central.
- Navigating the Selectivity Landscape of Inhibitors Derived from 4-Fluoro-3-hydroxybenzoic Acid. (2025). BenchChem.
- Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Applic
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022, September 7). PubMed Central.
- TCR: Tissue cross reactivity studies. (n.d.). Labcorp.
- Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities. (n.d.). PubMed Central.
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PubMed Central.
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio.
- Tissue Cross-Reactivity Studies. (n.d.).
- Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. (2012, December). PubMed.
- Tissue Cross-Reactivity Studies. (n.d.).
- This compound | 193290-80-1. (n.d.). Sigma-Aldrich.
- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29).
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Bentham Science.
- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degrad
- (PDF) 3-Fluoro-4-methylbenzoic acid. (n.d.).
- Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. (2019, May 6). NSF Public Access Repository.
- 3-formyl-4-hydroxy benzoic acid and proteins | Request PDF. (2025, August 4).
- Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. (2025, October 14). MDPI.
- Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. (2017, February 1). PubMed.
- 3-Fluoro-4-hydroxybenzoic acid, 1 | Download Scientific Diagram. (n.d.).
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). MDPI.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. histologix.com [histologix.com]
The Strategic Utility of 3-Fluoro-4-formylbenzoic Acid in Modern Drug Discovery: A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. Among the repertoire of fluorinated building blocks, 3-Fluoro-4-formylbenzoic acid and its isomers have emerged as versatile intermediates, offering a unique combination of reactive functional groups that are pivotal in the synthesis of complex therapeutic agents. This guide provides an in-depth technical comparison of the application of these building blocks in the synthesis of targeted therapies, with a focus on Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. We will delve into the causality behind experimental choices, present comparative data, and provide detailed synthetic protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of their utility.
The Power of Fluorine: Why Fluorinated Building Blocks?
The introduction of fluorine into a drug molecule can profoundly influence its pharmacokinetic and pharmacodynamic profile. The high electronegativity and small size of the fluorine atom can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life.
-
Increased Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, leading to enhanced binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing the ionization state of the drug and its interaction with the target.
-
Improved Membrane Permeability: Strategic fluorination can modulate the lipophilicity of a molecule, which is a critical factor for its ability to cross cell membranes and reach its site of action.
This compound, with its carboxylic acid, aldehyde, and fluorine substituents, presents a trifecta of functionalities that can be orthogonally manipulated to construct diverse molecular architectures.
Application in the Synthesis of PARP Inhibitors: A Case Study of Olaparib
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, provides an excellent case study for the application of fluorinated benzoic acid derivatives. While the initial medicinal chemistry route to Olaparib utilized 2-formylbenzoic acid, a more recent and efficient synthesis employs its fluorinated analog, 2-fluoro-5-formylbenzoic acid, an isomer of our topic compound.[1][2]
Synthetic Route to Olaparib Intermediate via 2-Fluoro-5-formylbenzoic Acid
The synthesis of a key intermediate for Olaparib, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, highlights the utility of 2-fluoro-5-formylbenzoic acid.[2][3]
A [label="2-Fluoro-5-formylbenzoic acid"]; B [label="(3-Oxo-1,3-dihydroisobenzofuran-1-yl)dialkyl phosphate"]; C [label="2-Fluoro-5-(3-oxo-3H-isobenzofuran-1-ylidene)methyl]benzoic acid"]; D [label="Hydrazine hydrate"]; E [label="2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (Olaparib Intermediate)"];
A -> C; B -> C; C -> E; D -> E; }
Synthesis of Olaparib Intermediate.Experimental Protocol: Synthesis of 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
-
Step 1: Condensation Reaction. To a solution of 2-fluoro-5-formylbenzoic acid in a suitable solvent such as ethanol, add (3-oxo-1,3-dihydroisobenzofuran-1-yl)dialkyl phosphate. The reaction is typically carried out in the presence of a base at elevated temperatures.
-
Step 2: Cyclization with Hydrazine Hydrate. The intermediate from Step 1 is then reacted with hydrazine hydrate. This reaction leads to the formation of the phthalazinone ring system. The product, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, can be isolated by precipitation and filtration.[3]
Alternative Route to Olaparib: A Non-Fluorinated Approach
For comparison, an alternative synthesis of Olaparib has been developed that avoids the use of a fluorinated benzoic acid derivative, starting instead from 2-acetylbenzoic acid.[4]
A [label="2-Acetylbenzoic acid"]; B [label="Bromo-functionalized piperazine derivative"]; C [label="α-Arylated intermediate"]; D [label="Hydrazine hydrate"]; E [label="Olaparib"];
A -> C; B -> C; C -> E; D -> E; }
Alternative Synthesis of Olaparib.Experimental Protocol: Synthesis of Olaparib from 2-Acetylbenzoic acid
-
Step 1: α-Arylation. 2-Acetylbenzoic acid is reacted with a bromo-functionalized piperazine derivative under transition-metal-free conditions to generate an α-arylated intermediate.
-
Step 2: Phthalazinone Ring Formation. The intermediate is then cyclized with hydrazine hydrate to form the phthalazinone core of Olaparib.[4]
Performance Comparison
| Feature | Route with 2-Fluoro-5-formylbenzoic Acid | Route with 2-Acetylbenzoic Acid |
| Starting Material | 2-Fluoro-5-formylbenzoic acid | 2-Acetylbenzoic acid |
| Key Reactions | Condensation, Cyclization | α-Arylation, Cyclization |
| Reported Overall Yield | Variable, patent-dependent | 51% (4 steps)[4] |
| Advantages | Direct introduction of fluorine, potentially favorable for final compound properties. | Atom-economical, environmentally benign, avoids phosphonate reagents.[4] |
| Disadvantages | May require more specialized starting materials. | The α-arylation step may require careful optimization. |
The choice of synthetic route in drug development is a multifactorial decision, weighing factors such as cost of starting materials, scalability, and environmental impact. The use of 2-fluoro-5-formylbenzoic acid offers the advantage of incorporating a fluorine atom early in the synthesis, which can be beneficial for the final drug's properties. However, the alternative route from 2-acetylbenzoic acid presents a more atom-economical and environmentally friendly option.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of targeted cancer therapy. The unique structural features of this compound and its isomers make them attractive starting points for the synthesis of various kinase inhibitor scaffolds. The aldehyde group can be readily transformed into a variety of heterocycles, which are common cores of kinase inhibitors, while the carboxylic acid provides a handle for further derivatization to modulate solubility and target engagement.
While a direct, large-scale application of this compound in a marketed kinase inhibitor is not as prominently documented as its isomer in PARP inhibitors, its utility can be inferred from the synthesis of analogous structures. For instance, fluorinated benzaldehydes are key components in the synthesis of inhibitors targeting signaling pathways crucial for cancer cell proliferation, such as the PI3K/AKT/mTOR pathway.
General Synthetic Strategy for Kinase Inhibitors
A common strategy for synthesizing kinase inhibitors involves the construction of a heterocyclic core, often through condensation reactions involving an aldehyde.
A [label="this compound"]; B [label="Amine/Amidine containing building block"]; C [label="Heterocyclic core (e.g., pyrimidine, imidazole)"]; D [label="Further functionalization (e.g., amide coupling)"]; E [label="Kinase Inhibitor"];
A -> C; B -> C; C -> D; D -> E; }
General Kinase Inhibitor Synthesis.Hypothetical Experimental Protocol: Synthesis of a Pyrimidine-based Kinase Inhibitor
-
Step 1: Heterocycle Formation. this compound can be reacted with a guanidine derivative in the presence of a base to form a dihydropyrimidinone ring. The carboxylic acid may need to be protected as an ester prior to this step.
-
Step 2: Aromatization. The dihydropyrimidinone can be oxidized to the corresponding pyrimidine using a suitable oxidizing agent.
-
Step 3: Deprotection and Amide Coupling. The protecting group on the carboxylic acid is removed, and the resulting acid is coupled with a desired amine to introduce diversity and modulate the inhibitor's properties.
Comparison with Non-Fluorinated and Alternatively Halogenated Analogs
The choice of a fluorinated benzaldehyde over its non-fluorinated or chloro-substituted counterpart in the synthesis of kinase inhibitors is driven by the anticipated benefits of the fluorine atom in the final molecule.
| Building Block | Expected Impact on Kinase Inhibitor Properties |
| This compound | Potential for enhanced binding affinity through hydrogen bonding, improved metabolic stability, and favorable modulation of pKa. |
| 4-Formylbenzoic acid | Simpler starting material, but lacks the potential benefits of fluorination. May lead to compounds with lower potency or less favorable pharmacokinetic profiles. |
| 3-Chloro-4-formylbenzoic acid | The chloro group can also enhance binding and lipophilicity, but its larger size compared to fluorine may lead to different steric interactions with the target kinase. |
The decision to use a specific halogenated building block is often guided by extensive structure-activity relationship (SAR) studies, where the impact of different substituents on the inhibitor's potency and selectivity is systematically evaluated.
Conclusion
This compound and its isomers are powerful and versatile building blocks in the synthesis of modern therapeutics. Their application in the development of PARP inhibitors like Olaparib demonstrates their value in constructing complex and potent drug molecules. While their use in the synthesis of kinase inhibitors is less explicitly documented for specific blockbuster drugs, their chemical properties make them highly attractive for the construction of diverse kinase inhibitor scaffolds. The comparative analysis of synthetic routes highlights the trade-offs between incorporating fluorine early in the synthesis for potential pharmacological benefits versus utilizing more economical and environmentally friendly starting materials. As the demand for highly specific and potent targeted therapies continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery and development.
References
- Eureka | Patsnap. Synthetic method of olaparib.
- Google Patents. CN105085408A - Preparation method of Olaparib intermediate.
- Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry.
- McCabe, K. M., & Johannes, J. W. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(10), 1335-1353.
Sources
A Senior Application Scientist's Guide to Assessing the Novelty of 3-Fluoro-4-formylbenzoic Acid Derivatives
Introduction: The Strategic Value of a Trifunctional Scaffold
In modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the scope and potential of a discovery program. An ideal scaffold offers multiple points for diversification, allowing for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties. 3-Fluoro-4-formylbenzoic acid is an exemplary scaffold, presenting three distinct functional groups on a single phenyl ring: a carboxylic acid, a formyl (aldehyde) group, and a strategically placed fluorine atom.
The true value of this molecule lies in the synergistic interplay of these groups. The fluorine atom, a bioisostere of hydrogen, is a powerful tool in drug design. Its high electronegativity can modulate the acidity (pKa) of the nearby carboxylic acid, influence molecular conformation, enhance binding affinity to target proteins, and, crucially, block sites of metabolic degradation, often improving a compound's pharmacokinetic profile.[1][2][3][4] The aldehyde and carboxylic acid groups serve as versatile chemical handles for building molecular complexity and introducing a wide array of pharmacophoric features.
This guide provides a framework for researchers and drug development professionals to not only synthesize derivatives of this compound but also to rigorously assess their novelty through a multi-faceted approach encompassing synthetic strategy, physicochemical characterization, and biological evaluation.
Part 1: Strategic Derivatization Pathways
The novelty of a derivative begins with its synthesis. The two primary handles for derivatization on the this compound core are the formyl and carboxylic acid groups. A well-planned synthetic strategy explores modifications at one or both sites to generate a structurally diverse library of compounds.
The choice of reaction should be deliberate. For instance, converting the aldehyde to a secondary or tertiary amine via reductive amination introduces a basic center, which can be pivotal for interacting with acidic residues in a protein target or for improving aqueous solubility. Conversely, converting the carboxylic acid to an amide removes an acidic center and provides opportunities to build extensive hydrogen bond networks.
Below is a diagram illustrating the primary synthetic routes for diversification.
Caption: Primary synthetic pathways for derivatizing this compound.
Part 2: A Three-Pillar Framework for Novelty Assessment
True novelty is more than just a unique chemical structure; it is a combination of the structure itself, its resulting physicochemical and biological properties, and its standing within the existing patent and scientific literature. We propose a three-pillar framework to systematically evaluate new derivatives.
Pillar 1: Physicochemical & Structural Characterization
The first step after synthesis is to confirm the structure and evaluate the fundamental physicochemical properties of the new derivative. These properties are critical determinants of a molecule's drug-like potential, influencing its absorption, distribution, metabolism, and excretion (ADME). The fluorine atom, for example, is known to increase lipophilicity, which can enhance membrane permeability.[3][5]
Key Experiments:
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) are essential to unambiguously confirm the identity and purity of the synthesized compound.
-
Lipophilicity (LogP/LogD): Determines the compound's partitioning between an oily and an aqueous phase. It is a key indicator of membrane permeability and potential for promiscuous binding.
-
Aqueous Solubility: Crucial for oral bioavailability and formulation. Poor solubility is a major hurdle in drug development.
-
pKa: The ionization constant influences solubility, permeability, and how the molecule will interact with biological targets at physiological pH.
Data Presentation: Comparative Physicochemical Properties
| Derivative | Modification(s) | Mol. Weight | Calculated LogP | Aqueous Solubility (µM) |
| Parent | - | 170.12 | 1.45 | >500 |
| Deriv-A | Amide (COOH) with Benzylamine | 275.28 | 2.98 | 150 |
| Deriv-B | Amine (CHO) with Morpholine | 241.25 | 1.10 | >1000 |
| Deriv-C | Both Amide and Amine Mods | 346.39 | 2.65 | 45 |
Data are hypothetical for illustrative purposes.
Pillar 2: Biological Activity & Target Engagement
A structurally novel compound is of limited value without a corresponding biological effect. The second pillar involves screening the derivatives in relevant biological assays to identify and quantify their activity. The goal is to determine if the structural modifications have led to a gain in potency, a change in mechanism, or an improvement in selectivity compared to known compounds.
This protocol provides a self-validating system to assess a compound's ability to inhibit a specific protein kinase, a common target class in oncology and immunology.
Causality Behind Choices:
-
Assay Principle: We use a luminescence-based assay (e.g., Kinase-Glo®) because it is highly sensitive, has a large dynamic range, and measures ATP consumption, which is a direct product of kinase activity.
-
Controls (Trustworthiness): Including a "no enzyme" control confirms that ATP depletion is enzyme-dependent. The "vehicle" control (e.g., DMSO) establishes the 100% activity baseline. A known inhibitor (e.g., Staurosporine) serves as a positive control to validate the assay's sensitivity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.
-
Reaction Setup: To the wells of a white, opaque 384-well plate, add:
-
5 µL of kinase buffer.
-
2.5 µL of the test derivative at various concentrations (final concentration range typically 10 µM to 0.5 nM).
-
2.5 µL of the target kinase and its specific substrate peptide.
-
-
Controls:
-
100% Activity (Vehicle): Replace compound with an equivalent volume of DMSO.
-
0% Activity (No Enzyme): Replace kinase solution with buffer.
-
Positive Control: Use a known inhibitor at its approximate IC50.
-
-
Initiation & Incubation: Add 2.5 µL of an ATP solution (at the known Km for the kinase) to all wells to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. Incubate in the dark for 10 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the vehicle and no-enzyme controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative Biological Activity
| Derivative | Target Kinase | IC50 (nM) | Notes |
| Parent | Kinase X | >10,000 | Inactive |
| Deriv-A | Kinase X | 520 | Moderate activity |
| Deriv-B | Kinase X | 85 | Potent inhibitor |
| Deriv-C | Kinase X | 1,500 | Activity reduced by second mod |
Data are hypothetical for illustrative purposes.
Pillar 3: Literature Precedent & Intellectual Property
The final pillar is a thorough search of the scientific and patent literature. A compound may be novel to your lab but already disclosed by another. This step is non-negotiable for establishing true novelty and freedom to operate.
Key Resources:
-
Scientific Databases: SciFinder-n, Reaxys, PubMed, Google Scholar.
-
Patent Databases: Google Patents, Espacenet, Patentscope (WIPO).
Search Strategy:
-
Search by chemical structure, substructure, and chemical name.
-
Search for keywords related to the biological target or therapeutic area combined with terms like "benzoic acid," "benzaldehyde," or "fluorinated inhibitors."
-
Analyze the claims of relevant patents to understand the scope of protected intellectual property.
Workflow for Assessing Novelty
The three pillars should be integrated into a logical workflow to guide decision-making in a research program.
Caption: A decision-making workflow for assessing the novelty of new chemical derivatives.
Conclusion
Assessing the novelty of this compound derivatives is a systematic process that extends far beyond the synthesis of a new molecule. It requires a rigorous, evidence-based evaluation of a compound's physicochemical properties, its biological activity, and its place within the landscape of existing scientific knowledge and intellectual property. By leveraging the trifunctional nature of this scaffold and applying the three-pillar assessment framework—Characterization, Biological Activity, and Literature Precedent—researchers can efficiently identify and validate truly novel compounds, accelerating the journey from a promising scaffold to a valuable lead candidate in drug discovery.
References
- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link: https://www.science.org]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link: https://www.tandfonline.com]
- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Request PDF. [Link: https://www.
- LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link: https://www.lestudium-ias.com]
- BenchChem. (2025). Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide. [Link: https://www.benchchem.com]
- ResearchGate. Reductive aminations of benzaldehyde. [Link: https://www.
- Barluenga, J., et al. (2007). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link: https://pubs.rsc.org]
- Prakash, G. K. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/]
- Aapptec Peptides. Coupling Reagents. [Link: https://www.aapptec.com]
- Taylor & Francis Online. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link: https://www.tandfonline.com]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
- Fisher Scientific. Amide Synthesis. [Link: https://www.fishersci.com]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link: https://www.chemistrysteps.com]
- SpringerLink. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. [Link: https://link.springer.com]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-Fluoro-4-formylbenzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Fluoro-4-formylbenzoic acid, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed[1].
These classifications necessitate that this compound be treated as a hazardous waste. Improper disposal, such as pouring it down the drain, could contaminate water supplies and harm aquatic life.[3][4] Direct disposal in regular trash could endanger custodial staff and lead to environmental contamination. Therefore, a dedicated and compliant waste stream is mandatory.
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Pictogram | Description | Primary Precaution |
| H302 | GHS07 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. |
| H315 | GHS07 | Causes skin irritation | Wear protective gloves and clothing. |
| H319 | GHS07 | Causes serious eye irritation | Wear eye and face protection. |
| H335 | GHS07 | May cause respiratory irritation | Use only in a well-ventilated area. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) during handling and disposal is non-negotiable. This is a critical step in self-validating the safety of the disposal protocol.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with institutional and legal requirements.[5]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. If there is a splash hazard, a face shield is also required.[6][7]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[5]
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially violent reactions.[8][9]
Step-by-Step Containerization Protocol:
-
Select a Compatible Container: Use a clearly labeled, leak-proof container that is compatible with acidic organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers, as acids can cause corrosion.[10]
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][11] The label should also include the date accumulation begins.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated solid waste container.
-
Liquid Waste: If this compound is in solution, collect it in a designated liquid waste container. Do not mix halogenated and non-halogenated solvents unless permitted by your institution's hazardous waste program.[12]
-
Avoid Mixing Incompatibles: Never mix this compound with bases, oxidizing agents, or reducing agents in the same waste container.[9]
-
Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.[9][11]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Container Management: Keep waste containers securely closed except when adding waste.[3]
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Volume Limits: An SAA can hold up to 55 gallons of hazardous waste, but it is best practice to arrange for pickup well before this limit is reached.[11]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Arranging for Final Disposal
Laboratory personnel are responsible for the waste they generate until it is collected by authorized professionals.
-
Contact Environmental Health & Safety (EHS): When the waste container is nearly full, or as per your institution's guidelines, contact your Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.[3][14]
-
Documentation: Complete any required waste pickup forms or tags accurately, detailing the contents of the container.[14] This documentation is a legal requirement and ensures the waste is handled correctly by the disposal facility.
-
Professional Disposal: The EHS or contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15] Common disposal methods for this type of chemical waste include incineration, which breaks the compound down into less harmful substances.[8]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container.
-
Large Spills: For larger spills, or any spill of a solution, evacuate the area and notify your institution's emergency response team or EHS.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
By adhering to these procedures, you contribute to a culture of safety and ensure that your laboratory practices are in full compliance with regulatory standards set by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][16][17]
References
- OSHA Compliance For Labor
- Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts. [Link]
- How Do You Dispose Of Waste In A Laboratory?. Chemistry For Everyone - YouTube. [Link]
- Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]
- Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Labor
- Laboratory Environmental Sample Disposal Inform
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Proper Handling and Disposal of Labor
- School Science Safety | Disposal of Hazardous Waste. YouTube. [Link]
- Lab Safety Services - Assessment & Compliance. TRC Companies. [Link]
- Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. Chemos GmbH&Co.KG. [Link]
- Safety Data Sheet - 4-Formylbenzoic acid. DC Fine Chemicals. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. youtube.com [youtube.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. usbioclean.com [usbioclean.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
- 16. nationalacademies.org [nationalacademies.org]
- 17. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 3-Fluoro-4-formylbenzoic acid. As your partner in research, we are committed to providing value beyond the product itself. This document is structured to offer not just procedural steps, but the scientific reasoning and field-proven insights necessary to foster a culture of safety and excellence in your laboratory.
Hazard Analysis: Understanding the Compound
This compound is an aromatic carboxylic acid containing an aldehyde functional group. Its hazard profile, as identified in its Safety Data Sheet (SDS), indicates that it is a chemical irritant. The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of its dust or aerosols.
Key Hazards:
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary Personal Protective Equipment (PPE) for any given task.[1][2][3][4] This guide will serve as a foundational element of that assessment.
The Core Directive: A Risk-Based Approach to PPE Selection
The selection of PPE is not a static checklist but a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following diagram illustrates a logical workflow for selecting appropriate PPE when handling this compound.
Caption: A logical workflow for risk assessment and PPE selection when handling this compound.
Detailed PPE Protocols and Scientific Rationale
Hand Protection: The First Line of Defense
Causality: As a known skin irritant, direct contact with this compound can cause localized inflammation. The use of appropriate gloves is the most effective barrier to prevent this.
Protocol:
-
Glove Selection: Disposable nitrile gloves are recommended for incidental contact and splash protection.[5][6] Nitrile provides good resistance to a range of chemicals and is a suitable alternative for individuals with latex allergies.[5] For tasks involving prolonged contact or immersion, consult a detailed glove compatibility chart and consider using a thicker, reusable glove.[7][8]
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Donning and Doffing: Don gloves on clean, dry hands. When removing, do so in a manner that prevents contact between the contaminated exterior of the glove and your skin.
-
Disposal: Dispose of contaminated gloves as hazardous waste. Do not reuse disposable gloves.
Eye and Face Protection: Preventing Serious Injury
Causality: this compound is classified as a serious eye irritant. Accidental splashes can lead to significant pain and potential damage to the cornea.
Protocol:
-
Minimum Requirement: All personnel in the laboratory must wear safety glasses with side shields that are compliant with the ANSI Z87.1 standard.[9][10][11][12][13]
-
Enhanced Protection: For procedures where there is a risk of splashing, such as when transferring solutions or working with larger quantities, chemical splash goggles are mandatory.[14] Goggles provide a seal around the eyes, offering greater protection than safety glasses.
-
Maximum Protection: When a significant splash hazard exists, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Respiratory Protection: Mitigating Inhalation Risks
Causality: As a powdered solid, this compound can become airborne, and inhalation may cause respiratory tract irritation.
Protocol:
-
Primary Engineering Control: All manipulations of the solid compound, especially weighing and transferring, should be conducted within a certified chemical fume hood.[14][15][16][17] This is the most critical step in preventing respiratory exposure.
-
Respiratory Use: In the absence of adequate engineering controls or during a large spill, a NIOSH-approved respirator may be required.[18][19][20][21][22] The type of respirator and cartridge will depend on the specific conditions and should be determined as part of a comprehensive respiratory protection program that includes fit testing and training. For particulates, an N95 filter or higher is generally recommended.[18][19][20][21][22]
Protective Clothing
Causality: To protect the skin from accidental spills and to prevent the contamination of personal clothing.
Protocol:
-
Laboratory Coat: A properly fitting, long-sleeved laboratory coat must be worn and kept fastened.
-
Personal Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory.
Emergency Response and First Aid
In the event of an exposure, a rapid and informed response is crucial. The following flowchart outlines the immediate actions to be taken.
Caption: A flowchart detailing the immediate steps to take in the event of an exposure to this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a legal and ethical responsibility. All waste materials contaminated with this compound must be treated as hazardous waste.
Protocol:
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container. The container must be kept closed when not in use.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[23][24]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[25][26][27]
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a robust and responsible research environment.
References
- NIOSH Guide to the Selection and Use of Particulate Respirators. (1996).
- ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. ANSI Blog. [Link]
- Irritants. Syracuse University Environmental Health & Safety Services. [Link]
- Eye & Face Protection.
- National Safety Month Series: Part 4 | OSHA 1910.132 Basics. (2022-06-30). Lapco FR. [Link]
- 423 Subpart I—Personal Protective Equipment. (1999-03-23).
- ANSI Z87.1-2015 OVERVIEW. The Vision Council. [Link]
- ANSI Z87.1: A Quick Guide to Eye and Face Protection Standards. Your Safety Company. [Link]
- OSHA Personal Protective Equipment (PPE) 1910.132 General Requirements. Select Safety Sales. [Link]
- ANSI Z87.1: Safety Glasses Standards, Eye Protection Standards. (2023-02-03). MCR Safety. [Link]
- 1910.132 - General requirements.
- NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention. [Link]
- Personal Protective Equipment Subpart I 29 CFR 1910.132.
- NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. (1996-01-01). CDC Stacks. [Link]
- eTool : Respiratory Protection - Respirator Selection - Air-purifying vs. Atmosphere-supplying Respirators - Selection Criteria for Particulate Filters.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Irritant Chemicals: Description. Scribd. [Link]
- NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. (2024-12-14). Wikisource. [Link]
- Nitrile Glove Chemical-Compatibility Reference.
- Safe Chemical Waste Disposal in Labs. (2025-07-21). Environmental Marketing Services. [Link]
- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022-11-23). Lab Manager Magazine. [Link]
- Chemical Resistance Reference Chart. Medicom. [Link]
- Laboratory Environmental Sample Disposal Information Document. (2012-09-01). Environmental Protection Agency. [Link]
- Managing Hazardous Chemical Waste in the Lab. (2019-10-22). MedicalLab Management. [Link]
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
- Laboratory Waste Management: The New Regulations. (2019-10-22). MedicalLab Management. [Link]
Sources
- 1. lapco.com [lapco.com]
- 2. selectsafetysales.com [selectsafetysales.com]
- 3. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. docs.rs-online.com [docs.rs-online.com]
- 9. ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses - The ANSI Blog [blog.ansi.org]
- 10. safetyequipment.org [safetyequipment.org]
- 11. thevisioncouncil.org [thevisioncouncil.org]
- 12. yoursafetycompany.com [yoursafetycompany.com]
- 13. anbusafety.com [anbusafety.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. ehss.syr.edu [ehss.syr.edu]
- 16. scribd.com [scribd.com]
- 17. umdearborn.edu [umdearborn.edu]
- 18. students.umw.edu [students.umw.edu]
- 19. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. eTool : Respiratory Protection - Respirator Selection - Air-purifying vs. Atmosphere-supplying Respirators - Selection Criteria for Particulate Filters | Occupational Safety and Health Administration [osha.gov]
- 22. NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84 - Wikisource, the free online library [en.wikisource.org]
- 23. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 24. MedicalLab Management Magazine [medlabmag.com]
- 25. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 26. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 27. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


